3-Methyl-6-nitrocoumarin
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-6-nitrochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-6-4-7-5-8(11(13)14)2-3-9(7)15-10(6)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWANMOIIIMORBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371698 | |
| Record name | 3-Methyl-6-nitrocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103030-08-6, 95532-74-4 | |
| Record name | 3-Methyl-6-nitrocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-6-nitrocoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Characterization of 3-Methyl-6-nitrocoumarin
Foreword: The Rationale for this Guide
In the landscape of medicinal chemistry and drug development, coumarin derivatives represent a privileged scaffold, celebrated for their vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic functionalization of the coumarin core is a cornerstone of modern synthetic chemistry, enabling the fine-tuning of pharmacological profiles. This guide focuses on a specific, valuable derivative: 3-Methyl-6-nitrocoumarin. The introduction of a nitro group at the C6 position and a methyl group at the C3 position creates a versatile intermediate. The nitro group, a potent electron-withdrawing moiety, not only modulates the electronic properties of the molecule but also serves as a synthetic handle for further transformations, most notably its reduction to an amino group, opening pathways to a host of new analogues.[3][4]
This document eschews a generic template. Instead, it is structured to provide a logical and practical narrative, guiding the researcher from synthetic strategy and mechanistic reasoning through to detailed experimental execution and rigorous analytical confirmation. As your Senior Application Scientist, my objective is to not only provide protocols but to instill a deeper understanding of the causality behind each step—a self-validating system of synthesis and characterization.
Section 1: Synthetic Strategy & Mechanistic Insight
The synthesis of this compound is most strategically approached via a two-step process: the initial formation of the 3-methylcoumarin scaffold, followed by electrophilic nitration. For the purpose of this guide, we will focus on the critical second step: the regioselective nitration of a commercially available or previously synthesized 3-methylcoumarin precursor.
The Chosen Pathway: Electrophilic Aromatic Substitution
The introduction of the nitro group onto the benzenoid ring of the coumarin system is a classic example of Electrophilic Aromatic Substitution (EAS). The reaction employs a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
The Causality Behind the Choice of Reagents:
-
Sulfuric Acid (H₂SO₄): Its role is not merely as a solvent but as a powerful catalyst. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
-
Nitronium Ion (NO₂⁺): This potent electrophile attacks the electron-rich benzene portion of the coumarin ring. The regioselectivity of this attack (i.e., why the nitro group adds preferentially to the C6 position) is dictated by the directing effects of the substituents already on the ring. The lactone ring, as a whole, is deactivating, but the ether oxygen at position 1 is an ortho-, para-director. This directs the incoming electrophile to positions C6 (para) and C8 (ortho). Steric hindrance can influence the ratio, but the C6 position is often favored.[3][5]
Synthesis Workflow Diagram
The overall workflow from the precursor to the final, characterized product is a sequential process demanding careful execution at each stage.
Caption: Experimental workflow for the synthesis of this compound.
Section 2: Experimental Protocol for Synthesis
This protocol is a self-validating system. Adherence to temperature control is critical for selectivity and safety, while the purification steps are designed to ensure the high purity required for subsequent applications and characterization.
Reagents and Materials
-
3-Methylcoumarin
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Distilled Water
-
Ethanol (for recrystallization)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel, and filtration apparatus.
Step-by-Step Synthesis Protocol
Safety First: This reaction involves highly corrosive strong acids and is exothermic. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcoumarin (1 equivalent) in concentrated sulfuric acid (approx. 4-5 mL per gram of coumarin) with gentle stirring. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents). This mixing is exothermic and should be done slowly in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the cooled solution of 3-methylcoumarin using a dropping funnel. The rate of addition must be carefully controlled to ensure the internal temperature of the reaction does not rise above 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice (approx. 100 g) in a large beaker with vigorous stirring. A solid precipitate of crude this compound should form.
-
Filtration and Washing: Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate thoroughly with copious amounts of cold distilled water until the washings are neutral to litmus paper. This removes residual acids.
-
Purification: The crude product is best purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound as a solid.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (50-60 °C) to a constant weight.
Section 3: Structural Elucidation and Characterization
Rigorous characterization is non-negotiable. It validates the success of the synthesis and confirms the identity and purity of the final compound. The following techniques, used in concert, provide an unambiguous structural confirmation.
Characterization Data Summary
The following table summarizes the expected analytical data for this compound. This serves as a benchmark for researchers to compare their experimental findings.
| Parameter | Expected Value / Observation | Significance |
| Molecular Formula | C₁₀H₇NO₄ | Confirms elemental composition. |
| Molecular Weight | 205.17 g/mol [6] | Confirms molecular mass. |
| Appearance | Pale yellow solid | Physical state and color. |
| Melting Point | Sharp range (e.g., 150-165 °C, est.) | Indicator of purity. A broad range suggests impurities. |
| ¹H NMR (DMSO-d₆) | δ ~8.7 (s, 1H, H5), 8.4 (d, 1H, H7), 8.2 (s, 1H, H4), 7.6 (d, 1H, H8), 2.2 (s, 3H, -CH₃) ppm | Confirms proton environment and connectivity. |
| ¹³C NMR (DMSO-d₆) | δ ~160 (C=O), 154-120 (Aromatic/Olefinic C), 18 (-CH₃) ppm | Confirms carbon skeleton. |
| FT-IR (ATR) | ~1730-1750 cm⁻¹ (C=O lactone), ~1520 & 1340 cm⁻¹ (NO₂ asymmetric/symmetric stretch) | Confirms presence of key functional groups. |
| Mass Spec (EI) | [M]⁺ at m/z = 205. Fragment at m/z = 177 ([M-CO]⁺) | Confirms molecular weight and characteristic fragmentation. |
Characterization Workflow Diagram
The characterization process is a logical sequence where each technique provides complementary information to build a complete picture of the molecule.
Caption: Logical workflow for the comprehensive characterization of the synthesized compound.
Detailed Characterization Protocols
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To map the carbon-hydrogen framework of the molecule.
-
Protocol:
-
Prepare the sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Expert Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the lone olefinic proton on the pyrone ring, and the methyl group. The downfield shift of protons on the benzene ring, particularly H5 and H7, is anticipated due to the electron-withdrawing effect of the adjacent nitro group.[7] The ¹³C spectrum will confirm the total number of unique carbons and show characteristic shifts for the lactone carbonyl (~160 ppm), aromatic/olefinic carbons, and the aliphatic methyl carbon.
3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Protocol:
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean by wiping it with isopropanol.
-
Collect a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Collect the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Expert Interpretation: The spectrum is dominated by a strong, sharp absorption band between 1730-1750 cm⁻¹, characteristic of the lactone carbonyl stretch.[8] Two other crucial bands will be the strong asymmetric and symmetric stretches of the nitro group (NO₂), appearing around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[9][10]
3.3.3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and analyze the fragmentation pattern.
-
Protocol:
-
A suitable method is Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.
-
Dissolve a small amount of the sample in a volatile solvent like ethyl acetate.
-
Inject the sample into the GC-MS system.
-
-
Expert Interpretation: The mass spectrum should display a clear molecular ion peak ([M]⁺) at m/z = 205, confirming the molecular weight. A hallmark fragmentation pathway for coumarins is the loss of a carbon monoxide (CO) molecule from the pyrone ring, which would result in a significant fragment ion at m/z = 177 ([M-CO]⁺).[11] This characteristic loss is a strong piece of evidence for the coumarin core structure.
References
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- Bentham Science. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS.
- MDPI. (n.d.). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery.
- ResearchGate. (n.d.). IR spectra of (a) 6-Br, (b) 6-NO2, (c) 6-OH, and (d) 6-OMe.
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- SciSpace. (n.d.). The synthesis and nmr spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)a.
- ResearchGate. (n.d.). FT-IR spectra of nitro-coumarin N1 and amino-coumarin A1 theoretically....
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An In-depth Technical Guide to 3-Methyl-6-nitrocoumarin: Chemical Structure, Properties, and Synthetic Pathways
This guide provides a comprehensive technical overview of 3-Methyl-6-nitrocoumarin, a heterocyclic compound of interest to researchers and professionals in drug discovery and materials science. We will delve into its chemical architecture, physicochemical properties, established synthetic routes, and potential applications, grounding all claims in verifiable scientific literature.
Introduction: The Coumarin Scaffold in Drug Development
Coumarins, a class of benzopyrone-containing heterocyclic compounds, are prevalent in nature and have been the subject of extensive research due to their diverse pharmacological activities.[1][2] The coumarin scaffold is considered a "privileged structure" in medicinal chemistry, capable of interacting with various biological targets.[3] Modifications to the basic coumarin ring system, such as the introduction of nitro and methyl groups, can significantly modulate its biological and photophysical properties, leading to the development of novel therapeutic agents and functional materials.[4][5] this compound is one such derivative, combining the structural features of a methyl group at the 3-position and a nitro group at the 6-position, which are known to influence its reactivity and bioactivity.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its molecular identity.
Molecular Structure
The chemical structure of this compound is defined by a coumarin core with a methyl group substituted at the C3 position and a nitro group at the C6 position of the fused benzene ring.
-
Molecular Weight: 205.17 g/mol [7]
-
CAS Number: 103030-08-6[7]
-
SMILES: CC1=CC2=C(C=CC(=C2)[O-])OC1=O[6]
-
InChI Key: PWANMOIIIMORBV-UHFFFAOYSA-N[6]
Physicochemical Data
The following table presents key physicochemical data for this compound. This information is crucial for its handling, purification, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₄ | [6][7] |
| Molecular Weight | 205.17 g/mol | [7] |
| CAS Number | 103030-08-6 | [7] |
| Predicted XlogP | 2.1 | [6] |
Further experimental data on properties like melting point and solubility would require sourcing from specific experimental literature.
Synthesis of this compound
The synthesis of this compound can be approached through multiple established organic chemistry reactions. The most common strategies involve either the nitration of a pre-formed methylcoumarin or the construction of the coumarin ring from a nitrated precursor.
Synthetic Strategy Overview
The diagram below illustrates a common logical workflow for the synthesis of this compound, typically starting from a substituted phenol.
Caption: A generalized synthetic workflow for this compound.
Experimental Protocol: Pechmann Condensation Approach
The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-keto ester in the presence of an acid catalyst.[8][9]
Step 1: Synthesis of 4-hydroxy-3-methyl-6-nitrocoumarin
-
To a stirred solution of 4-nitrophenol (1 equivalent) in a suitable solvent (e.g., concentrated sulfuric acid or a Lewis acid in an organic solvent), add ethyl acetoacetate (1.1 equivalents) dropwise at a controlled temperature (typically 0-5 °C).
-
Allow the reaction mixture to slowly warm to room temperature and stir for a specified period (e.g., 12-24 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the solid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-hydroxy-3-methyl-6-nitrocoumarin.
Step 2: Conversion to this compound
Further chemical modification would be required to remove the 4-hydroxy group to yield the target compound, this compound. This could involve, for example, a reduction or other functional group manipulation.
Alternative Route: Nitration of 3-Methylcoumarin
An alternative synthetic pathway involves the direct nitration of 3-methylcoumarin.
Step 1: Synthesis of 3-Methylcoumarin
3-Methylcoumarin can be synthesized via various methods, including the reaction of salicylaldehyde with propionic anhydride and sodium propionate.[10]
Step 2: Nitration of 3-Methylcoumarin
-
Dissolve 3-methylcoumarin in a strong acid, typically concentrated sulfuric acid, at a low temperature (0-5 °C).
-
Add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise while maintaining the low temperature.
-
After the addition is complete, continue stirring at low temperature for a defined period, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash thoroughly with cold water, and dry.
-
The crude product will likely be a mixture of isomers (e.g., 6-nitro and 8-nitro). Separation of the desired 6-nitro isomer can be achieved by column chromatography or fractional crystallization.[11][12] The regioselectivity of the nitration is influenced by reaction conditions such as temperature and reaction time.[5][11]
Chemical Reactivity and Potential Applications
The reactivity of this compound is dictated by the interplay of the electron-withdrawing nitro group and the electron-donating methyl group on the coumarin scaffold.
Reactivity of the Coumarin Core
The coumarin ring system itself is subject to various chemical transformations. The C3-C4 double bond can undergo addition reactions, and the lactone ring can be opened under basic conditions.[2]
Influence of Substituents
-
Nitro Group: The strongly electron-withdrawing nitro group at the 6-position deactivates the benzene ring towards electrophilic substitution and makes the coumarin system more susceptible to nucleophilic attack. The nitro group can also be reduced to an amino group, providing a handle for further functionalization and the synthesis of a diverse library of compounds.[11]
-
Methyl Group: The methyl group at the 3-position can influence the electronic properties of the pyrone ring and can be a site for further chemical modification.
Potential Applications in Drug Discovery
Coumarin derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][13]
-
Antimicrobial Activity: Nitro-substituted coumarins have been investigated for their antibacterial and antifungal activities.[1] The presence and position of the nitro group can significantly impact the antimicrobial potency.
-
Anticancer Activity: Numerous coumarin derivatives have been evaluated as potential anticancer agents.[14] The specific substitution pattern on the coumarin ring is crucial for cytotoxic activity against cancer cell lines.
-
Enzyme Inhibition: Coumarins are known to inhibit various enzymes, and the introduction of substituents like the nitro and methyl groups can modulate this inhibitory activity.[1]
The logical pathway for exploring the drug development potential of this compound is depicted below.
Caption: A logical pathway for the drug development of this compound.
Conclusion
This compound is a versatile heterocyclic compound with a chemical structure amenable to further modification. Its synthesis is achievable through established methods like the Pechmann condensation and direct nitration of the parent coumarin. The presence of both an electron-donating methyl group and an electron-withdrawing nitro group provides a unique electronic profile that can be exploited for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further research into its specific biological activities and physicochemical properties is warranted to fully elucidate its potential.
References
[6] PubChemLite. This compound (C10H7NO4). Available from: [1] National Institutes of Health (NIH). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Available from: [11] Chemical Methodologies. Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Available from: [15] MDPI. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Available from: [7] Santa Cruz Biotechnology. This compound | CAS 103030-08-6 | SCBT. Available from: [16] National Institutes of Health (NIH). Synthesis and Vasorelaxant Activity of Nitrate−Coumarin Derivatives - PMC. Available from: [17] Benchchem. Synthesis Protocol for 4-Chloro-6-methyl-3-nitrocoumarin Derivatives: An Application Note. Available from: [18] SpectraBase. 3-[(morpholinocarbonyl)methyl]-6-nitrocoumarin - Optional[1H NMR] - Chemical Shifts. Available from: [2] National Institutes of Health (NIH). Syntheses, reactivity, and biological applications of coumarins - PMC. Available from: [8] JETIR. synthesis of coumarin derivatives via pechmann condensation and nitration reaction. Available from: [3] ResearchGate. Reactions and conditions for obtaining the nitrate derivatives 2, 4, 6, 8 and 10. Available from: [4] ResearchGate. Mono‐nitration of Coumarins by Nitric Oxide | Request PDF. Available from: [19] Der Pharma Chemica. Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under. Available from: [12] MDPI. Novel Coumarin Derivatives with Expected Biological Activity. Available from: [20] ResearchGate. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Available from: [21] IntechOpen. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Available from: [22] Indian Academy of Sciences. Synthesis of 3-methyl-coumarins, -thiacoumarins and -carbostyrils. Available from: [9] Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis. Available from: [23] ChemicalBook. This compound | 95532-74-4. Available from: [24] ResearchGate. The schematic presentation of 6-nitro-coumarin-3-carboxylic acid methyl... Available from: [5] International Scientific Organization. Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. Available from: [25] SciSpace. the synthesis and nmr spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)a. Available from: [26] National Institutes of Health (NIH). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. Available from: [27] Wikipedia. Methylcoumarin. Available from: [14] MDPI. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Available from: [28] PubChem. 7-Hydroxy-4-methyl-6-nitrocoumarin | C10H7NO5 | CID 5385113. Available from: [29] MDPI. Insight on Mercapto-Coumarins: Synthesis and Reactivity. Available from: [13] ResearchGate. Global chemical reactivity of compounds 1, 3, 4, 6, 7 and 8. Available from: [10] PubChem. 6-Methylcoumarin | C10H8O2 | CID 7092. Available from:
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spectroscopic data of 3-Methyl-6-nitrocoumarin (NMR, IR, Mass)
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-6-nitrocoumarin
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound (C₁₀H₇NO₄). As a substituted coumarin, this molecule holds interest for various applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its development and application. This document serves as a practical reference, synthesizing predictive data based on established principles of spectroscopy and data from analogous structures. It details the theoretical underpinnings of each technique, provides detailed experimental protocols, and presents an integrated approach to data interpretation, ensuring a self-validating system for compound characterization.
Molecular Structure and Spectroscopic Overview
This compound is an aromatic heterocyclic compound belonging to the benzopyrone family.[1][2] Its structure consists of a benzene ring fused to an α-pyrone ring, with a methyl group substituted at the C-3 position and a nitro group at the C-6 position.
The key functional groups that dictate the spectroscopic signature of this molecule are:
-
The Coumarin Core: The α,β-unsaturated lactone system gives rise to characteristic signals, including a highly deshielded carbonyl carbon in ¹³C NMR and a strong carbonyl stretch in the IR spectrum.
-
The C-3 Methyl Group: This group simplifies the ¹H NMR spectrum by replacing the typical H-3 proton signal with a singlet in the aliphatic region.
-
The C-6 Nitro Group: As a strong electron-withdrawing group, the nitro substituent significantly influences the electronic environment of the aromatic ring, causing notable downfield shifts of nearby protons and carbons in the NMR spectra. It also produces two very strong, characteristic stretching bands in the IR spectrum.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
Scientific Rationale and Experimental Choices
The choice of experiment and parameters is critical for unambiguous spectral interpretation.
-
Solvent Selection: Deuterated solvents like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are standard. DMSO-d₆ is often preferred for coumarin derivatives due to its excellent solubilizing power.[5]
-
1D Spectra (¹H and ¹³C): A standard ¹H NMR spectrum provides initial information on proton environments, multiplicities, and integrations. The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
2D Spectra (COSY, HSQC, HMBC): For complex molecules with overlapping aromatic signals, 2D NMR is essential.[6]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling networks, crucial for tracing connections in the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for assigning quaternary carbons and piecing together molecular fragments.[6]
-
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is based on known substituent effects in coumarin systems.[7] The electron-withdrawing nitro group at C-6 will deshield protons H-5 and H-7 significantly.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-4 | 8.1 - 8.3 | Singlet (s) | - | Deshielded by the adjacent C=O group and conjugation; appears as a singlet due to substitution at C-3. |
| H-5 | 8.0 - 8.2 | Doublet (d) | J ≈ 9.0 Hz | Deshielded by the adjacent nitro group at C-6; coupled to H-7 (meta coupling is negligible). |
| H-7 | 8.3 - 8.5 | Doublet of doublets (dd) | J ≈ 9.0, 2.5 Hz | Strongly deshielded by the ortho nitro group; coupled to H-5 (ortho) and H-8 (meta). |
| H-8 | 7.6 - 7.8 | Doublet (d) | J ≈ 2.5 Hz | Least affected aromatic proton; coupled only to H-7 (meta). |
| -CH₃ (at C-3) | 2.2 - 2.4 | Singlet (s) | - | Typical chemical shift for a methyl group on a C=C double bond. |
Predicted ¹³C NMR Spectrum
The predicted chemical shifts for the carbon atoms are based on reference data for substituted coumarins.[5][8]
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-2 (C=O) | 159 - 161 | Typical lactone carbonyl, highly deshielded. |
| C-3 | 120 - 122 | Olefinic carbon bearing the methyl group. |
| C-4 | 142 - 144 | Olefinic carbon deshielded by the adjacent oxygen and carbonyl group. |
| C-4a | 118 - 120 | Bridgehead carbon of the fused ring system. |
| C-5 | 125 - 127 | Aromatic CH, influenced by the adjacent nitro group. |
| C-6 | 145 - 147 | Aromatic carbon directly attached to the electron-withdrawing nitro group. |
| C-7 | 122 - 124 | Aromatic CH, influenced by the ortho nitro group. |
| C-8 | 117 - 119 | Aromatic CH. |
| C-8a | 154 - 156 | Bridgehead carbon adjacent to the lactone oxygen. |
| -CH₃ (at C-3) | 18 - 20 | Aliphatic methyl carbon, most upfield signal. |
Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible data.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.7 mL of deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[6]
-
Shimming: Optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks.
-
1D ¹H Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
1D ¹³C Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D Spectra Acquisition: Sequentially run COSY, HSQC, and HMBC experiments using standard instrument parameters.
Caption: A logical workflow for unambiguous structural assignment using NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Scientific Rationale
The principle of IR spectroscopy is that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. By analyzing the absorption spectrum, one can identify the presence of key functional groups. For aromatic nitro compounds, the symmetric and asymmetric stretches of the NO₂ group are particularly diagnostic.[9][10]
Characteristic Vibrational Frequencies
The IR spectrum of this compound is expected to be dominated by absorptions from the carbonyl and nitro groups.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Notes |
|---|---|---|---|
| 3100 - 3000 | C-H Aromatic Stretch | Medium | Characteristic of sp² C-H bonds. |
| 2950 - 2850 | C-H Aliphatic Stretch | Weak | From the C-3 methyl group. |
| 1740 - 1720 | C=O Lactone Stretch | Strong, Sharp | A key, intense band for the α,β-unsaturated coumarin carbonyl. |
| 1620 - 1580 | C=C Aromatic & Alkene Stretch | Medium-Strong | Overlapping bands from the benzene and pyrone rings. |
| 1550 - 1475 | N-O Asymmetric Stretch | Very Strong | One of the two highly characteristic bands for an aromatic nitro group.[10] |
| 1360 - 1290 | N-O Symmetric Stretch | Very Strong | The second highly characteristic band for an aromatic nitro group.[10] |
| 1300 - 1000 | C-O Lactone Stretch | Strong | Associated with the C-O bonds within the lactone ring. |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, either prepare a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty sample compartment (or pure KBr pellet) to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.
-
Sample Scan: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns.
Scientific Rationale
In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z). The fragmentation pattern is a reproducible fingerprint of the molecule. A common fragmentation pathway for the coumarin core involves the loss of a neutral CO molecule (28 Da).[11][12] High-resolution mass spectrometry (HRMS) is essential for distinguishing between fragments with the same nominal mass, such as CO and N₂, and for confirming the elemental composition.[11][13]
Predicted Mass Spectrum and Fragmentation
The EI mass spectrum of this compound will provide the molecular ion and characteristic fragments.
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 205 , corresponding to the molecular weight of C₁₀H₇NO₄.
Table 4: Predicted Key Fragments in the EI Mass Spectrum
| m/z Value | Proposed Fragment | Neutral Loss |
|---|---|---|
| 205 | [C₁₀H₇NO₄]⁺• | - (Molecular Ion) |
| 177 | [C₁₀H₇NO₃]⁺• | CO |
| 159 | [C₁₀H₇O₂]⁺ | NO₂ |
| 175 | [C₁₀H₇O₃]⁺• | NO |
| 149 | [C₉H₇NO₂]⁺• | CO from m/z 177 |
| 131 | [C₉H₇O]⁺ | CO from m/z 159 |
Caption: Primary fragmentation routes for this compound under EI conditions.
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC will separate the compound from any impurities before it enters the ion source.
-
Ionization: Use a standard Electron Ionization (EI) source at 70 eV.[11]
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and all significant fragments.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern by calculating the mass differences between major peaks.
Integrated Spectroscopic Analysis: A Self-Validating Approach
The true power of spectroscopic characterization lies in the integration of multiple techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating confirmation of the molecule's identity and purity.
-
MS confirms the molecular weight (205 g/mol ) and elemental formula (C₁₀H₇NO₄ via HRMS).
-
IR confirms the presence of the key functional groups: a lactone carbonyl (≈1730 cm⁻¹), a nitro group (≈1530, 1340 cm⁻¹), and aromatic/aliphatic C-H bonds.
-
¹³C NMR confirms the carbon count (10 unique carbons) and their chemical environments (carbonyl, olefinic, aromatic, aliphatic).
-
¹H NMR and 2D NMR piece together the exact connectivity of the C-H framework, confirming the 3-methyl and 6-nitro substitution pattern through the observed chemical shifts and coupling patterns of the protons on the coumarin ring.
By correlating the data from these orthogonal techniques, a researcher can establish the structure of this compound with an exceptionally high degree of confidence, fulfilling the rigorous standards required for research and drug development.
References
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The Rising Therapeutic Potential of 3-Methyl-6-nitrocoumarin Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Promise of the Coumarin Scaffold
Coumarins, a prominent class of benzopyran-2-one compounds, have long captured the attention of medicinal chemists due to their vast and diverse pharmacological properties.[1][2] Found in numerous plants, these low molecular weight, structurally simple compounds often exhibit high bioavailability and low toxicity, positioning them as privileged scaffolds in drug discovery and development.[1] The coumarin nucleus serves as a versatile platform for structural modifications, allowing for the synthesis of a wide array of derivatives with enhanced and specific biological activities.[3] These activities span a remarkable range, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral effects.[1][4]
This technical guide focuses on a specific and promising subclass: 3-Methyl-6-nitrocoumarin derivatives . The introduction of a methyl group at the C3 position and a nitro group at the C6 position of the coumarin ring can significantly influence the molecule's electronic properties and biological interactions, leading to unique therapeutic profiles. This document will provide an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these derivatives, offering valuable insights for researchers and drug development professionals.
Synthesis and Characterization: Building the Molecular Framework
The synthesis of this compound derivatives typically begins with the creation of the core coumarin structure, often through well-established reactions like the Pechmann condensation, Perkin reaction, or Knoevenagel condensation.[2][3]
A common synthetic route to obtain the 6-nitro derivative involves the nitration of a 3-methylcoumarin precursor.[5][6] The precise conditions of the nitration reaction, such as temperature and the composition of the nitrating mixture (typically nitric acid and sulfuric acid), are critical factors in determining the position of the nitro group on the benzene ring.[5][6][7] Lower temperatures often favor the formation of the 6-nitro isomer.[6]
Illustrative Synthetic Workflow
Caption: Proposed anticancer mechanism of this compound derivatives via inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines. [8][9]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. [8]2. Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 2-4 hours. [8]Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals. [8]5. Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. [8]6. Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Quantitative Data Summary: Cytotoxicity of Coumarin Derivatives
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 7 | A549 (Lung) | Crystal Violet | 48.1 | [8] |
| Compound 7 | CRL 1548 (Liver) | Crystal Violet | 45.1 | [8] |
| Compound 5 | A549 (Lung) | Crystal Violet | 89.3 | [8] |
| Umbelliprenin | MCF-7 (Breast) | Not Specified | 9.0 | [8] |
Note: This table presents data for various coumarin derivatives to illustrate the range of cytotoxic potencies observed. Specific data for this compound derivatives would need to be generated through dedicated studies.
Antimicrobial Activity
Coumarin derivatives have demonstrated significant potential as antimicrobial agents against a broad spectrum of bacteria and fungi. [5][6][10]The presence of a nitro group can contribute to this activity.
Mechanism of Action: The precise antimicrobial mechanism of nitrocoumarins is not fully elucidated but is thought to involve multiple targets. One proposed mechanism is the inhibition of essential enzymes in microbial metabolic pathways. For instance, 3-nitrocoumarin has been identified as a potent inhibitor of phospholipase C in yeast, an enzyme crucial for cell signaling and growth. [11]It is also plausible that these compounds disrupt the microbial cell membrane or interfere with nucleic acid synthesis.
Experimental Protocol: Disk Diffusion Assay for Antibacterial Screening
The disk diffusion method is a standard technique for preliminary screening of the antibacterial activity of compounds. [10]
-
Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disk Impregnation: Impregnate sterile filter paper disks with a known concentration of the this compound derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Disk Placement: Place the impregnated disks onto the surface of the inoculated agar plate. Include a solvent control and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates at the optimal temperature for the test bacteria (e.g., 37°C) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is indicative of the compound's antibacterial activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [12][13]The broth microdilution method is a common technique for determining MIC.
-
Serial Dilution: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable broth.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions for the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Coumarin derivatives have been investigated for their anti-inflammatory properties. [14][15] Mechanism of Action: The anti-inflammatory effects of coumarins are often attributed to their ability to modulate the production of inflammatory mediators. A key mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key players in the inflammatory response. [15]By inhibiting COX enzymes, coumarin derivatives can reduce the production of these pro-inflammatory molecules.
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An In-depth Technical Guide to the Synthesis of Nitrocoumarins
Introduction
The coumarin scaffold, a benzopyrone heterocyclic system, is a privileged structure in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The introduction of a nitro group onto the coumarin ring system can significantly modulate these biological effects, often enhancing their potency and conferring novel therapeutic properties.[4][5] Nitrocoumarins also serve as crucial synthetic intermediates for the preparation of aminocoumarins and other substituted derivatives, which are valuable in the development of new drugs and functional materials.[4]
This technical guide provides a comprehensive overview of the core synthetic strategies for accessing nitrocoumarins. We will delve into the mechanistic underpinnings of these methodologies, provide detailed experimental protocols, and present quantitative data to enable researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
I. Direct Nitration of Coumarin Scaffolds
The direct introduction of a nitro group onto a pre-existing coumarin ring is a common and straightforward approach for the synthesis of nitrocoumarins. The regioselectivity of the nitration is highly dependent on the reaction conditions and the nature of the substituents on the coumarin ring.
A. Electrophilic Nitration using Mixed Acid
The classical method for the nitration of aromatic compounds, employing a mixture of concentrated nitric acid and sulfuric acid, is widely applied to the synthesis of nitrocoumarins. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich coumarin ring.
The position of nitration is dictated by the directing effects of the substituents on the coumarin nucleus. For instance, the nitration of 7-hydroxy-4-methylcoumarin can yield a mixture of 6-nitro and 8-nitro isomers.[6] The ratio of these isomers can be controlled by adjusting the reaction temperature and time.[1][7] Lower temperatures and shorter reaction times tend to favor the formation of the 6-nitro isomer, while higher temperatures and longer reaction times promote the formation of the 8-nitro isomer.[1][7]
Mechanistic Pathway of Electrophilic Nitration
Caption: Electrophilic nitration of coumarins.
Experimental Protocol: Synthesis of 6-Nitro and 8-Nitro-7-hydroxy-4-methylcoumarin[6]
-
Preparation: In a conical flask, dissolve 7-hydroxy-4-methylcoumarin (1.2 g) in concentrated sulfuric acid (10 ml). Cool the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Nitration: Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the coumarin solution while stirring. Maintain the temperature below 5 °C throughout the addition.
-
Isomer Separation:
-
8-Nitro Isomer: After the addition is complete, continue stirring in the ice bath for a specified duration. The 8-nitro isomer, being less soluble, will precipitate out as a dark yellowish powder.
-
6-Nitro Isomer: The 6-nitro isomer will remain in the solution. The separation of the two isomers is achieved based on their differential solubility in ethanol.
-
B. Selective Nitration using Nitric Oxide
A milder and more selective method for the nitration of hydroxy-substituted coumarins involves the use of nitric oxide (NO) in the presence of a small amount of oxygen.[4][8] This method offers the advantage of producing mono-nitro coumarins with high regioselectivity, avoiding over-nitration and oxidative side products often encountered with strong acid conditions.[4]
Experimental Protocol: General Procedure for Nitration of Coumarins with Nitric Oxide[8]
-
Inerting the Reaction: To a solution of the hydroxycoumarin (1 mmol) in dry dichloromethane (30 ml), bubble argon gas for 10 minutes to remove dissolved oxygen.
-
Introduction of Nitrating Agent: Introduce a gas mixture of nitric oxide and oxygen (100:1 by volume) into the solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) on silica gel plates.
-
Workup and Purification: Upon completion, evaporate the solvent. Purify the crude product by column chromatography on silica gel.
| Starting Coumarin | Product | Yield (%) |
| 7-Hydroxycoumarin | 7-Hydroxy-8-nitrocoumarin | 85 |
| 4-Hydroxycoumarin | 4-Hydroxy-3-nitrocoumarin | 70 |
Table 1: Representative yields for the nitration of hydroxycoumarins with nitric oxide.[4]
II. Nitrative Cyclization of Aryl Alkynoates
A modern, metal-free approach for the synthesis of 3-nitrocoumarins involves the one-pot nitrative cyclization of aryl alkynoates using tert-butyl nitrite (TBN) as the sole reagent.[9][10] This method proceeds through a radical-triggered cascade mechanism, offering excellent regioselectivity and functional group tolerance.[9]
The reaction is initiated by the thermal decomposition of TBN, which generates a tert-butoxyl radical and nitric oxide. The subsequent cascade involves a nitro radical addition to the alkyne, followed by a 5-exo-trig spirocyclization and ester migration to yield the final 3-nitrocoumarin product.[9]
Proposed Mechanistic Pathway
Caption: Proposed mechanism for TBN-mediated synthesis of 3-nitrocoumarins.[9]
Experimental Protocol: Synthesis of 3-Nitrocoumarins via Nitrative Cyclization[9][10]
-
Reaction Setup: In a reaction vessel, combine the aryl alkynoate (1 equivalent) and tert-butyl nitrite (TBN) in a suitable solvent such as DMSO.
-
Reaction Conditions: Heat the reaction mixture at 120 °C under an oxygen atmosphere.
-
Workup: After the reaction is complete, perform an aqueous workup and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography to obtain the desired 3-nitrocoumarin.
III. Condensation Reactions for Nitrocoumarin Synthesis
Several classical condensation reactions for coumarin synthesis can be adapted to produce nitrocoumarins, either by using nitrated starting materials or by nitrating the coumarin product in a subsequent step.
A. Pechmann Condensation
The Pechmann condensation is the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions.[11][12] To synthesize nitrocoumarins using this method, one can either start with a nitrophenol or nitrate the resulting hydroxycoumarin. For example, 7-hydroxy-4-methylcoumarin, synthesized via the Pechmann condensation of resorcinol and ethyl acetoacetate, can be subsequently nitrated.[6][13]
General Workflow for Pechmann Condensation followed by Nitration
Caption: Synthesis of nitrocoumarins via Pechmann condensation and subsequent nitration.
B. Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base.[14][15] This reaction can be employed to synthesize 3-substituted coumarins. By using a nitro-substituted salicylaldehyde as the starting material, various nitrocoumarins can be prepared.[16]
C. Perkin Reaction
The Perkin reaction is the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium salt of the acid to form an α,β-unsaturated carboxylic acid.[17][18] When salicylaldehyde is used, the intermediate o-hydroxycinnamic acid cyclizes to form coumarin.[19] The use of nitro-substituted salicylaldehydes in the Perkin reaction provides a direct route to nitrocoumarins.[20]
IV. Synthesis from Nitro-Substituted Precursors
An alternative to the direct nitration of the coumarin ring is to start with precursors that already contain the nitro group. For instance, 4-chloro-3-nitrocoumarin is a versatile precursor for the synthesis of a variety of 4-substituted-3-nitrocoumarin derivatives through nucleophilic substitution of the chloro group.[21][22]
Experimental Protocol: Synthesis of 4-Amino-6-methyl-3-nitrocoumarin Derivatives[21]
-
Dissolution: Dissolve 4-chloro-6-methyl-3-nitrocoumarin (1 equivalent) in a suitable solvent such as ethanol, acetonitrile, or DMF.
-
Addition of Reagents: Add the desired primary or secondary amine (1.1-1.5 equivalents) and a base such as triethylamine (2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography or recrystallization to yield the pure 4-amino-6-methyl-3-nitrocoumarin derivative.
Conclusion
The synthesis of nitrocoumarins can be achieved through a variety of methodologies, each with its own advantages and limitations. The choice of synthetic route depends on the desired substitution pattern, the availability of starting materials, and the required reaction conditions. Classical methods such as direct nitration and condensation reactions remain valuable tools in the synthesis of these important compounds. Furthermore, modern metal-free approaches like nitrative cyclization offer efficient and selective alternatives. This guide provides a solid foundation for researchers to explore the synthesis and application of this promising class of molecules.
References
- Wu, L., et al. (2004). Mono‐nitration of Coumarins by Nitric Oxide.
- Al-Amiery, A. A., et al. (2019). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 3(4), 486-497. [Link][1][7]
- Taylor & Francis Online. (2006). Mono-nitration of Coumarins by Nitric Oxide. [Link][8]
- Reddy, T., et al. (2015). 3-Nitro-coumarin synthesis via nitrative cyclization of aryl alkynoates using tert-butyl nitrite.
- Kadhim, M. A., et al. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Letters of Chemistry, Physics and Astronomy, 69, 66-73. [Link][6][13]
- Subba Rao, N. V., & Sundaramurthy, V. (1955). SYNTHETIC & SUBSTITUTED COUMARINS-Part V. Synthesis of Nitro Coumarins. Proceedings of the Indian Academy of Sciences - Section A, 42(5), 249-255. [Link][20]
- Aparna, B., et al. (2023). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. International Journal of Chemical and Biological Sciences, 24(5), 330-337. [Link][7]
- Patel, H., et al. (2018). Synthesis of some heterocyclic nitrocoumarins by Knoevenagel condensation. Journal of Emerging Technologies and Innovative Research, 5(6), 543-548. [Link][16]
- El-Gamal, M. I., et al. (2021). Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. RSC Advances, 11(52), 32938-32950. [Link][23]
- SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. [Link][13]
- El-Sayed, M. A., et al. (2016). Mechanism and Kinetics of Novel Coumarin Derivatives Production for Pharmaceutical Applications. Research Journal of Applied Sciences, Engineering and Technology, 12(4), 452-464. [Link]
- Reddy, C. R., et al. (2016). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry, 14(3), 907-916. [Link][22]
- Borges, F., et al. (2013). Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 23(4), 1139-1143. [Link][5]
- Al–Sabea, I. M., & Saour, N. Y. K. (2005). Synthesis of nitrocoumarin derivative and separation of its isomers. Al Mustansiriyah Journal of Pharmaceutical Sciences, 2(1). [Link]
- ResearchGate. (n.d.).
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- Bogdal, D., & Pielichowski, J. (1999). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation.
- ChemHelp ASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment [Video]. YouTube. [Link][15]
- Wikipedia. (n.d.). Perkin rearrangement. [Link]
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- National Center for Biotechnology Information. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. [Link]
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- SlideShare. (n.d.). Perkin reaction.pdf. [Link]
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discovery and history of coumarin compounds
An In-depth Technical Guide to the Discovery and History of Coumarin Compounds
Abstract
Coumarins represent a vast and significant class of natural products, characterized by the 1,2-benzopyrone (or 2H-chromen-2-one) scaffold. Their story is a compelling narrative of serendipity, meticulous scientific investigation, and chemical innovation that stretches from the perfumer's workshop to the forefront of modern medicine. This guide provides a comprehensive exploration of the pivotal moments in the history of coumarins, from their initial isolation and structural elucidation to the discovery of their profound physiological effects and the development of synthetic methodologies that opened the door to a new era of drug discovery. We will delve into the landmark synthesis reactions, the fascinating discovery of the first oral anticoagulant, and the biosynthetic pathways that produce these compounds in nature, offering researchers and drug development professionals a thorough understanding of this remarkable family of molecules.
The Dawn of Discovery: From Fragrant Bean to Molecular Structure
The history of coumarin begins not in a laboratory, but with the aromatic tonka bean (Dipteryx odorata), prized for its sweet, hay-like scent, reminiscent of vanilla. In 1820, the chemist Augustin Vogel, while working at the University of Munich, successfully isolated a crystalline, volatile substance from these beans, which he named "coumarin" after "coumarou," the French word for the tonka bean. However, for several decades, its chemical nature remained a mystery.
The true breakthrough came in 1868, when the English chemist William Henry Perkin Sr., famous for his discovery of the first synthetic dye, mauveine, turned his attention to this fragrant compound. Through a series of chemical degradations and derivatizations, Perkin deduced the correct chemical structure of coumarin. Not content with merely identifying it, he achieved the first-ever synthesis of coumarin in the same year. This was a landmark achievement, not only for confirming the structure but also for developing a new name-reaction in organic chemistry: the Perkin reaction .
Perkin's synthesis involved the reaction of salicylaldehyde with acetic anhydride in the presence of sodium acetate, establishing a foundational method for creating the benzopyrone core. This accomplishment laid the groundwork for the synthetic exploration of a class of compounds that had, until then, been accessible only through tedious extraction from natural sources.
Caption: The Perkin reaction for the synthesis of coumarin.
The Age of Synthesis: Expanding the Chemist's Toolkit
While Perkin's method was groundbreaking, the conditions were harsh and the yields often modest. The growing interest in coumarins spurred the development of more efficient and versatile synthetic routes. In 1884, the German chemist Hans von Pechmann reported a new method that would become one of the most widely used for synthesizing substituted coumarins: the Pechmann condensation .
This reaction involves the condensation of a phenol with a β-keto ester under acidic conditions (typically using sulfuric acid). The elegance of the Pechmann condensation lies in its simplicity and its ability to accommodate a wide variety of substituted phenols and esters, allowing for the creation of a diverse library of coumarin derivatives.
Experimental Protocol: A Representative Pechmann Condensation
Objective: Synthesis of 4-methylumbelliferone (7-hydroxy-4-methylcoumarin), a widely used fluorescent pH indicator.
Materials:
-
Resorcinol (1,3-dihydroxybenzene)
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask and reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, combine resorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Cooling: Place the flask in an ice bath to control the initial exothermic reaction.
-
Acid Addition: While stirring vigorously, slowly add concentrated sulfuric acid (2-3 equivalents) dropwise. The mixture will become viscous and may change color.
-
Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 12-24 hours, or gently heat to 50-60°C for 2-4 hours to drive the reaction to completion.
-
Quenching: Carefully pour the reaction mixture into a beaker of crushed ice. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure crystals of 4-methylumbelliferone.
This robust protocol exemplifies the power of the Pechmann condensation to generate functionalized coumarins in a straightforward manner.
Caption: The Pechmann condensation for substituted coumarins.
Other important synthetic methods, such as the Knoevenagel condensation , Wittig reaction , and Claisen rearrangement , have further broadened the scope of coumarin synthesis, enabling the creation of complex and highly functionalized derivatives.
A Serendipitous Killer: The Discovery of Dicoumarol
Perhaps the most dramatic chapter in the history of coumarin unfolded not in a chemistry lab, but on the prairies of North America in the 1920s. A mysterious and fatal bleeding disorder, known as "sweet clover disease," began to afflict cattle. The ailment was traced to the consumption of improperly cured hay from sweet clover (Melilotus albus and M. officinalis), a plant rich in coumarin.
The puzzle remained unsolved until the 1930s, when a desperate farmer drove a dead heifer and a bucket of its non-coagulating blood through a snowstorm to the laboratory of Dr. Karl Paul Link at the University of Wisconsin. Intrigued, Link and his team embarked on a years-long investigation. They discovered that while fresh sweet clover was harmless, moldy clover hay was toxic. The team hypothesized that a microorganism was converting the naturally occurring coumarin into a potent hemorrhagic agent.
After a laborious process of extraction and purification, in 1940, Link's student Harold Campbell finally isolated the active compound: 3,3'-methylenebis(4-hydroxycoumarin) , which they named dicoumarol . This molecule, formed from the fungal oxidation of coumarin, was revealed to be a powerful anticoagulant.
This discovery was a watershed moment, connecting a simple natural product to a profound physiological effect. It was soon determined that dicoumarol functions as a vitamin K antagonist . By inhibiting the enzyme vitamin K epoxide reductase, it prevents the recycling of vitamin K, which is essential for the post-translational carboxylation of several clotting factors (II, VII, IX, and X) in the liver. Without this modification, the clotting factors are inactive, leading to the observed anticoagulant effect.
From Pest Control to Landmark Drug: The Warfarin Story
One of these analogues, compound number 42, proved to be exceptionally effective. It was patented in 1945 and initially commercialized in 1948 as a highly effective rodenticide, capable of causing fatal internal hemorrhaging in pests. The compound was named Warfarin , a nod to its origins: W isconsin A lumni R esearch F oundation + the "-arin " from coumarin.
The transition from rat poison to medicine is a remarkable story. In 1951, a US Army inductee unsuccessfully attempted suicide by ingesting a massive dose of warfarin. He was successfully treated with vitamin K (the known antidote), demonstrating that the drug's effects could be controlled in a clinical setting. This event spurred clinical trials, and by 1954, warfarin was approved for human use under the brand name Coumadin®. It quickly became the most widely prescribed oral anticoagulant in the world, a status it maintained for over half a century, preventing strokes and treating deep vein thrombosis and pulmonary embolism in millions of patients.
Caption: Warfarin inhibits the VKORC1 enzyme, halting Vitamin K recycling.
Nature's Production Line: The Biosynthesis of Coumarins
Plants produce an astonishing diversity of coumarin compounds, which play roles in defense against herbivores and pathogens, as well as in allelopathic interactions. The core coumarin structure is synthesized via the shikimate pathway , a central metabolic route in plants and microorganisms for the production of aromatic amino acids.
The journey begins with the amino acid phenylalanine .
-
Deamination: Phenylalanine is converted to cinnamic acid .
-
Hydroxylation: Cinnamic acid undergoes hydroxylation at the 2-position to form o-coumaric acid. This is a critical step, often catalyzed by a cytochrome P450-dependent monooxygenase.
-
Isomerization & Cyclization: The trans double bond of o-coumaric acid isomerizes to the cis form, often facilitated by light. This geometric change brings the carboxylic acid and hydroxyl groups into proximity, allowing for spontaneous or enzyme-catalyzed intramolecular esterification (lactonization) to close the ring and form the stable coumarin scaffold.
Further enzymatic modifications, such as hydroxylation, methylation, and prenylation, create the vast array of natural coumarin derivatives, including furanocoumarins, pyranocoumarins, and many others.
The Modern Era: A Scaffold of Immense Potential
The journey of coumarin is far from over. The benzopyrone scaffold has proven to be a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. Modern research has revealed a broad spectrum of pharmacological activities for natural and synthetic coumarin derivatives.
| Pharmacological Activity | Examples of Coumarin Derivatives | Mechanism of Action (if known) |
| Anticoagulant | Warfarin, Dicoumarol, Acenocoumarol | Vitamin K epoxide reductase inhibition |
| Anticancer | Geiparvarin, Esculetin | Induction of apoptosis, cell cycle arrest, anti-angiogenesis |
| Anti-inflammatory | Osthole, Umbelliferone | Inhibition of COX and LOX pathways, reduction of pro-inflammatory cytokines |
| Antimicrobial | Novobiocin (aminocoumarin) | Inhibition of bacterial DNA gyrase |
| Antiviral (Anti-HIV) | Calanolides | Non-nucleoside reverse transcriptase inhibition |
| Neuroprotective | Osthole, Imperatorin | Cholinesterase inhibition, anti-neuroinflammatory effects |
| Fluorescent Probes | 4-Methylumbelliferone, various dyes | Used in diagnostics and cellular imaging due to high quantum yields |
The unique photophysical properties of many coumarins have also led to their widespread use as fluorescent dyes, laser dyes, and optical brightening agents. The story that began with a fragrant bean continues to evolve, as scientists today design and synthesize novel coumarin-based molecules to serve as targeted therapeutics, advanced diagnostic tools, and sophisticated molecular probes.
References
- Vogel, A. (1820). Darstellung von Benzoesäure aus den Tonka-Bohnen und aus den Meliloten- oder Steinklee-Blumen. Annalen der Physik, 64(2), 161-166. [Link]
- Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-63. [Link]
- von Pechmann, H. & Duisberg, C. (1884). Ueber die Verbindungen der Phenole mit Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 17(1), 929-936. [Link]
- Campbell, H. A. & Link, K. P. (1941). Studies on the hemorrhagic sweet clover disease. IV. The isolation and crystallization of the hemorrhagic agent. Journal of Biological Chemistry, 138(1), 21-33. [Link]
- Link, K. P. (1944). The anticoagulant from spoiled sweet clover hay. Harvey Lectures, 39, 162-216. [Link]
- Link, K. P. (1959). The discovery of dicumarol and its sequels.
- Wardrop, D. & Keeling, D. (2008). The story of the discovery of warfarin and its clinical use.
The Photophysical Dichotomy of Substituted Nitrocoumarins: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis and photophysical properties of substituted nitrocoumarins. The introduction of a nitro moiety onto the coumarin scaffold dramatically alters its electronic and spectral characteristics, often leading to pronounced fluorescence quenching. This document delves into the synthetic methodologies for accessing various nitrocoumarin isomers, elucidates the profound impact of the nitro group on their photophysical behavior, and details the experimental protocols for their characterization. Furthermore, we explore the application of this unique class of compounds as fluorogenic probes, leveraging the conversion of the quenching nitro group into a fluorescent amino functionality. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and harness the distinct properties of substituted nitrocoumarins.
Introduction: The Coumarin Scaffold and the Influence of Nitro Substitution
Coumarins, a class of benzopyran-2-one derivatives, are renowned for their versatile fluorescent properties, which are highly sensitive to their substitution pattern and local environment.[1] The inherent π-conjugated system of the coumarin core gives rise to strong absorption and emission in the ultraviolet and visible regions of the electromagnetic spectrum.[2] The photophysical properties of coumarins can be finely tuned by the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various positions on the benzopyran ring. Typically, an EDG at the 7-position and an EWG at the 3- or 4-position enhances the intramolecular charge transfer (ICT) character, leading to red-shifted emission and increased fluorescence intensity.[1]
The introduction of a nitro (NO₂) group, a potent EWG, presents a fascinating dichotomy. While it can enhance the ICT character, its primary influence is the dramatic quenching of fluorescence.[3] This phenomenon is attributed to the nitro group promoting non-radiative decay pathways, such as intersystem crossing, effectively deactivating the excited state before fluorescence can occur. Consequently, most nitrocoumarins are found to be weakly fluorescent or entirely non-fluorescent.[3] This seemingly disadvantageous property, however, opens the door to innovative applications, particularly in the design of "pro-fluorophores" or fluorogenic probes.
This guide will navigate the synthesis of these intriguing molecules, dissect their unique photophysical properties, and provide the practical knowledge necessary for their application in research and development.
Synthetic Strategies for Substituted Nitrocoumarins
The synthesis of substituted nitrocoumarins can be broadly categorized into two main approaches: the direct nitration of a pre-formed coumarin ring and the synthesis of the coumarin scaffold from nitro-substituted precursors. The choice of method depends on the desired substitution pattern and the availability of starting materials.
Direct Nitration of Coumarin Derivatives
Direct nitration is a common method for introducing a nitro group onto the coumarin ring. The regioselectivity of the nitration is highly dependent on the reaction conditions, particularly temperature, and the nature of the substituents already present on the coumarin core.
A standard procedure involves the use of a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[4]
Experimental Protocol: Nitration of 4,7-Dimethylcoumarin [4]
-
Dissolution: Dissolve 1 gram of 4,7-dimethylcoumarin in 15 mL of concentrated sulfuric acid with stirring in an ice bath.
-
Preparation of Nitrating Mixture: Separately, prepare a mixture of 0.4 mL of concentrated nitric acid and 1.2 mL of concentrated sulfuric acid.
-
Addition: Add the nitrating mixture dropwise to the dissolved coumarin solution while maintaining the temperature between 0 and 5 °C.
-
Reaction:
-
For the preferential synthesis of 6-nitro-4,7-dimethylcoumarin , stir the reaction mixture for three hours at room temperature after the initial stirring in the ice bath.[4]
-
For a higher yield of 8-nitro-4,7-dimethylcoumarin , continue stirring the reaction mixture overnight while maintaining the temperature below 5 °C.[4]
-
-
Workup: Pour the reaction mixture onto ice to precipitate the product.
-
Purification: Filter the solid precipitate and wash it with ethanol. Further purification can be achieved by recrystallization.[4]
The synthesis of dinitro- and trinitro-coumarins can be achieved by modifying the reaction conditions, such as using a larger excess of the nitrating mixture.[5]
Synthesis from Nitro-Substituted Precursors
An alternative strategy involves constructing the coumarin ring from starting materials that already contain a nitro group. This approach offers better control over the position of the nitro substituent.
Experimental Protocol: Synthesis of 3-(4'-Methoxyphenyl)-6-nitrocoumarin [6]
-
Reactant Preparation: In a dry 20 mL Schlenk tube, combine 5-nitrosalicylaldehyde (2.46 mmol) and 4-methoxyphenylacetic acid (2.46 mmol) in 6 mL of acetic anhydride.
-
Base Addition: Add sodium hydride (NaH) (2.46 mmol) in small portions to the reaction mixture.
-
Reaction: Stir the mixture for 3 hours at room temperature.
-
Workup: Filter the crude product and wash it with diethyl ether.
-
Purification: Purify the solid product by flash chromatography using a hexane/ethyl acetate (9:1) eluent to yield the desired 3-aryl-6-nitrocoumarin.[6]
A metal-free approach for the synthesis of 3-nitrocoumarins involves the nitrative cyclization of aryl alkynoates using tert-butyl nitrite (TBN).[7]
Diagram: Synthetic Pathways to Substituted Nitrocoumarins
Caption: Overview of major synthetic routes to substituted nitrocoumarins.
The Photophysical Landscape of Substituted Nitrocoumarins
The introduction of a nitro group profoundly alters the photophysical properties of the coumarin scaffold, primarily through the mechanism of fluorescence quenching.
Absorption Spectra
Substituted nitrocoumarins generally exhibit absorption maxima in the UV-A and visible regions, consistent with other coumarin derivatives. The position of the absorption bands is influenced by the overall substitution pattern and the solvent polarity. The presence of the nitro group, as a strong electron-withdrawing substituent, can contribute to a red-shift in the absorption spectrum, particularly when paired with electron-donating groups, due to an enhanced intramolecular charge transfer (ICT) character in the ground state.
Fluorescence Quenching: The Dominant Feature
The most significant photophysical characteristic of nitrocoumarins is the substantial quenching of their fluorescence emission. This is a well-documented phenomenon for many 7-aminocoumarins and other fluorescent dyes. The nitro group provides an efficient non-radiative pathway for the decay of the excited state, which competes effectively with the radiative process of fluorescence. This leads to very low fluorescence quantum yields (Φf). For instance, 6-nitrocoumarin is considered to be essentially non-fluorescent.[3]
Table 1: Photophysical Data of Selected Nitrocoumarin Derivatives
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φf) | Reference |
| 6-Nitrocoumarin | - | - | - | Essentially non-fluorescent | [3] |
| 3-(p-Nitrophenyl)coumarin derivative | DMSO | ~350 | ~440 | 0.014 | This guide synthesizes this data from related literature. |
| 6-Amino-5-nitrocoumarin derivatives | - | - | - | Weakly fluorescent | [3] |
Note: Comprehensive photophysical data for a wide range of substituted nitrocoumarins is limited in the literature. The data presented is for illustrative purposes.
The mechanism of quenching can involve several processes, including enhanced intersystem crossing to the triplet state and the formation of a non-emissive or weakly emissive "Twisted Intramolecular Charge Transfer" (TICT) state, particularly in polar solvents.
Solvent Effects
The photophysical properties of coumarins are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. While the fluorescence of nitrocoumarins is generally weak, any residual emission is also expected to be influenced by solvent polarity. In polar solvents, the excited state with a larger dipole moment is stabilized, which can lead to a red-shift in the emission spectrum. However, for many coumarins, increasing solvent polarity also enhances non-radiative decay pathways, further reducing the fluorescence quantum yield.
Experimental Characterization of Photophysical Properties
Accurate characterization of the photophysical properties of substituted nitrocoumarins is essential for their application. The following protocols outline standard methodologies.
Measurement of Absorption and Emission Spectra
Protocol:
-
Sample Preparation: Prepare dilute solutions of the nitrocoumarin in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Use a UV-Vis spectrophotometer to record the absorption spectrum and determine the wavelength of maximum absorption (λ_abs).
-
Fluorescence Measurement: Employ a spectrofluorometer to record the fluorescence emission spectrum. The excitation wavelength should be set at or near the λ_abs. The emission spectrum will provide the wavelength of maximum emission (λ_em).
Determination of Fluorescence Quantum Yield (Φf)
The comparative (or relative) method is commonly used to determine the fluorescence quantum yield.
Protocol:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs at a similar wavelength to the nitrocoumarin sample.
-
Sample Preparation: Prepare a series of dilute solutions of both the nitrocoumarin and the standard in the same solvent.
-
Data Acquisition: Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity for each solution.
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
where Gradient is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Diagram: Workflow for Photophysical Characterization
Caption: Experimental workflow for the photophysical characterization of substituted nitrocoumarins.
Applications: Nitrocoumarins as Fluorogenic Probes
The pronounced fluorescence quenching by the nitro group, coupled with its chemical reactivity, makes substituted nitrocoumarins excellent candidates for the design of fluorogenic probes. These probes are initially non-fluorescent but can be "switched on" to produce a fluorescent signal in response to a specific chemical or biological event.
The most common activation strategy involves the reduction of the nitro group to a highly fluorescent amino group. This transformation can be triggered by specific enzymes, such as nitroreductases, which are often overexpressed in hypoxic environments characteristic of solid tumors.[3]
Reaction Scheme: Activation of a Nitrocoumarin-based Fluorogenic Probe
Nitrocoumarin (non-fluorescent) + Analyte (e.g., Nitroreductase) → Aminocoumarin (fluorescent)
This "off-on" switching mechanism provides a high signal-to-noise ratio, making these probes valuable tools for:
-
Enzyme activity assays: Detecting and quantifying the activity of nitroreductases.
-
Hypoxia imaging: Visualizing hypoxic regions in cells and tissues.
-
Drug delivery systems: Designing drug carriers that release their cargo upon enzymatic activation in a targeted manner.
The development of such probes requires careful tuning of the coumarin scaffold to optimize substrate specificity and the photophysical properties of the resulting aminocoumarin.
Conclusion
Substituted nitrocoumarins represent a unique class of coumarin derivatives where the potent electron-withdrawing nitro group dictates their photophysical behavior, primarily through efficient fluorescence quenching. While this property limits their use as traditional fluorescent labels, it has been ingeniously exploited in the design of fluorogenic probes with high signal-to-noise ratios. A thorough understanding of their synthesis, the structure-property relationships governing their photophysical characteristics, and the mechanisms of their activation is crucial for the continued development of advanced chemical tools for biological and medicinal applications. This technical guide provides a foundational understanding and practical protocols to aid researchers in harnessing the distinct properties of substituted nitrocoumarins.
References
- Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity - Chemical Methodologies. (URL: [Link])
- Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - NIH. (URL: [Link])
- Photophysical properties of benzo[g]coumarin derivatives with a donor substituent. (URL: not available)
- Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements - RSC Publishing. (URL: [Link])
- Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity - ResearchG
- Photophysical properties of benzo[g]coumarin derivatives with a donor substituent. (URL: not available)
- Photophysical properties of coumarin and its derivatives with 3-and 7-substitution. (URL: not available)
- 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
- Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Deriv
- Intramolecular fluorescence quenching of crowned 7-aminocoumarins as potential fluorescent chemosensors - PubMed. (URL: [Link])
- Phototriggered structures: Latest advances in biomedical applications - PMC - PubMed Central. (URL: [Link])
- The synthesis and photophysical properties of tris-coumarins - RSC Publishing. (URL: [Link])
- Synthesis of Coumarin-Based Photosensitizers for Enhanced Antibacterial Type I/II Photodynamic Therapy - PMC - NIH. (URL: [Link])
- Fluorescence Quenching-Based Mechanism for Determination of Hypochlorite by Coumarin-Derived Sensors - MDPI. (URL: [Link])
- Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO deriv
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 3-Methyl-6-nitrocoumarin: From Molecular Structure to Bioactivity Insights
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Coumarin derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a vast spectrum of biological activities.[1][2] The introduction of specific substituents, such as the nitro group in 3-Methyl-6-nitrocoumarin, can significantly modulate the molecule's electronic properties and, consequently, its pharmacological profile. This guide provides an in-depth technical framework for leveraging quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of this compound. By applying Density Functional Theory (DFT), we can generate predictive data that informs rational drug design, helping to understand reactivity, stability, and potential intermolecular interactions crucial for bioactivity. This document outlines the theoretical basis, step-by-step computational protocols, and the interpretation of key results for professionals in drug discovery and development.
Introduction: The Rationale for a Computational Approach
This compound is a derivative of coumarin, a heterocyclic compound widely recognized for its therapeutic potential, including anticancer, anticoagulant, and antimicrobial properties.[1][2][3] The specific placement of a methyl group at position 3 and a nitro group at position 6 creates a unique electronic landscape. The electron-withdrawing nature of the nitro group and the electron-donating tendency of the methyl group are expected to influence the molecule's reactivity, polarity, and ability to interact with biological targets.
Why Quantum Chemistry? Experimental characterization is indispensable, but quantum chemical calculations offer a preemptive, cost-effective, and highly detailed perspective on molecular behavior.[1] These in silico methods allow us to:
-
Determine the most stable three-dimensional structure (conformation).
-
Visualize the distribution of electron density and electrostatic potential, which are key to understanding drug-receptor interactions.[4][5]
-
Calculate the energies of frontier molecular orbitals (HOMO and LUMO) to predict chemical reactivity and kinetic stability.[1][6][7]
-
Simulate spectroscopic properties (e.g., IR, UV-Vis) to aid in experimental characterization.[8]
This guide focuses on Density Functional Theory (DFT), a popular and robust quantum chemical method that provides an excellent balance of accuracy and computational cost for organic molecules of this size.[1][9]
Core Directive: The Computational Workflow
The successful application of quantum chemistry hinges on a logical and validated workflow. Each step builds upon the last, ensuring the final data is derived from a physically meaningful and stable molecular representation.
Figure 1: A validated workflow for quantum chemical analysis.
Part 1: Computational Methodology and Protocols
Software Selection
A variety of robust software packages are available for DFT calculations. Gaussian [10][11][12] and ORCA [13][14][15] are two industry-standard programs. They offer a wide range of functionalities, extensive documentation, and are well-supported by the scientific community.[16] This guide will reference keywords and procedures applicable to both, with a focus on Gaussian 16.[11]
Model Chemistry: The Functional and Basis Set
Expertise & Causality: The choice of the "model chemistry"—the combination of the theoretical method (functional) and the basis set—is the most critical decision in a quantum chemical study.
-
Functional (The Method): B3LYP. For organic molecules like coumarin derivatives, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a proven and widely used choice.[9][17][18] It effectively captures electron correlation at a reasonable computational expense, providing reliable geometries and electronic properties for a broad range of systems.[19]
-
Basis Set (The Mathematical Description): 6-311++G(d,p). A basis set is a set of mathematical functions used to build the molecular orbitals.
-
6-311G: This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, offering more flexibility than smaller sets.
-
++: These "diffuse functions" are added to heavy atoms (the first +) and hydrogen atoms (the second +). They are crucial for accurately describing systems with potential lone pairs or anionic character and for calculating properties like electron affinity.[20]
-
(d,p): These are "polarization functions" added to heavy atoms (d) and hydrogen atoms (p). They allow orbitals to change shape and are essential for describing chemical bonds accurately, especially in cyclic and heteroatomic systems.[21]
-
This combination, B3LYP/6-311++G(d,p) , represents a high-quality, well-regarded level of theory for obtaining reliable results for molecules like this compound.[9][17][18][22][23]
Experimental Protocol: Step-by-Step Calculation
Protocol 1: Geometry Optimization and Frequency Analysis
This protocol establishes the ground-state, minimum-energy structure of the molecule.
-
Build the Molecule: Using a molecular editor (e.g., GaussView[24], Avogadro), construct the 2D structure of this compound and perform an initial 3D clean-up using molecular mechanics.
-
Create Input File: Prepare a text input file for the quantum chemistry software. A sample Gaussian 16 input file is shown below.
-
Execute the Calculation: Submit the input file to the software.[11]
-
Validate the Result (Trustworthiness): Upon completion, verify two key outputs:
-
Convergence: The output file should confirm that the optimization converged successfully.
-
Frequencies: A frequency calculation is essential to confirm the optimized structure is a true energy minimum. The absence of any imaginary frequencies confirms a stable structure. If imaginary frequencies are present, it indicates a transition state or an unstable geometry that needs further optimization.
-
Part 2: Analysis of Core Molecular Properties
Optimized Molecular Structure
The geometry optimization provides the precise bond lengths, bond angles, and dihedral angles of the most stable conformation. This data is fundamental for understanding the molecule's shape and steric profile.
Table 1: Representative Optimized Geometric Parameters (Illustrative Data)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O (Lactone) | 1.21 Å |
| C-NO₂ | 1.48 Å | |
| C-CH₃ | 1.51 Å | |
| Bond Angle | O-C=O | 118.5° |
| C-C-N | 119.2° |
| Dihedral Angle | O=C-O-C | ~180° (Planar) |
Note: These are illustrative values. Actual calculated values should be extracted from the output file.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[6][25]
-
HOMO: Represents the ability to donate an electron (nucleophilicity). Regions with high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron (electrophilicity). Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[7] In drug design, an optimal gap is sought to balance stability with the reactivity needed for binding.[26][27]
Table 2: Calculated Frontier Orbital Energies (Illustrative Data)
| Parameter | Energy (eV) | Implication |
|---|---|---|
| E(HOMO) | -6.85 eV | Electron-donating capacity |
| E(LUMO) | -2.95 eV | Electron-accepting capacity |
| ΔE (Gap) | 3.90 eV | High kinetic stability |
Analysis of the orbital plots would likely show the HOMO localized on the coumarin ring system, while the LUMO would have significant contributions from the electron-withdrawing nitro group, indicating this site as a primary center for nucleophilic interaction.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[4][28] It is an invaluable tool for predicting non-covalent interactions, which are the cornerstone of drug-receptor binding.[5][29]
-
Negative Regions (Red/Yellow): Electron-rich areas, typically around electronegative atoms like oxygen. These are sites for favorable interactions with positive charges (e.g., hydrogen bond donors, metal ions).
-
Positive Regions (Blue): Electron-deficient areas, often around hydrogen atoms. These are sites for interactions with negative charges (e.g., hydrogen bond acceptors).
For this compound, the MEP surface would clearly show highly negative potential around the oxygens of the nitro group and the lactone carbonyl, marking them as primary sites for hydrogen bonding and electrostatic interactions.[30] This insight is critical for designing molecules that complement the electrostatic environment of a target active site.[28]
Simulated Spectroscopic Properties
Protocol 2: UV-Visible Spectrum Simulation
-
Use Optimized Geometry: Start with the validated, optimized geometry from Protocol 1.
-
Create Input File for TD-DFT: Prepare a new input file using Time-Dependent DFT (TD-DFT), which is the standard method for calculating electronic excitation energies (i.e., UV-Vis spectra).[8][31][32][33] A solvent model (like IEFPCM for methanol or water) should be included to simulate more realistic conditions.[32][34]
-
Analyze Output: The output will list the electronic transitions, their corresponding wavelengths (λmax), and oscillator strengths (a measure of transition intensity). This theoretical spectrum can be compared with experimental data to confirm the structure and understand its electronic behavior.[8]
Conclusion: Synthesizing Data for Drug Development
Quantum chemical calculations provide a powerful, predictive framework for characterizing this compound. The B3LYP/6-311++G(d,p) level of theory offers a reliable method to determine its stable structure, predict its chemical reactivity through HOMO-LUMO analysis, and identify key sites for intermolecular interactions via the MEP map.
For the drug development professional, this data provides actionable insights:
-
The predicted geometry informs pharmacophore modeling and docking studies.
-
The HOMO-LUMO gap helps assess the molecule's stability and potential for metabolic reactivity.[26]
-
The MEP map guides the rational design of analogs with improved binding affinity by highlighting which regions of the molecule are critical for electrostatic complementarity with a biological target.[5][28]
By integrating these computational insights early in the discovery pipeline, researchers can make more informed decisions, prioritize synthetic efforts, and accelerate the journey from a chemical entity to a viable drug candidate.
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An In-depth Technical Guide to the Solubility and Stability Characterization of 3-Methyl-6-nitrocoumarin
This guide provides a comprehensive framework for characterizing the solubility and stability of 3-Methyl-6-nitrocoumarin, a crucial step in its evaluation for pharmaceutical and research applications. As direct, extensive public data on this specific molecule is limited, this document focuses on establishing robust, scientifically-grounded methodologies for generating this critical data. The principles and protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure data integrity and inform formulation strategies.
Introduction: The "Need-to-Know" Profile of a Candidate Molecule
In drug discovery and development, a molecule's success is fundamentally linked to its physicochemical properties. Among the most critical are solubility and stability. Poor aqueous solubility can lead to low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products.[1] this compound (C₁₀H₇NO₄, MW: 205.17) is a coumarin derivative with potential applications stemming from the diverse biological activities of the coumarin scaffold.[2][3] However, before its potential can be realized, a thorough understanding of its behavior in various solvent systems and under stress conditions is paramount.
This guide presents a systematic approach to:
-
Determine the equilibrium solubility of this compound in pharmaceutically relevant solvents.
-
Assess its intrinsic stability through forced degradation studies, as mandated by regulatory guidelines.[4][5]
-
Establish a stability-indicating analytical method crucial for accurate quantification.
Part 1: Solubility Determination - Beyond a Single Number
Solubility dictates the formulation strategies that can be employed, from simple aqueous solutions to complex delivery systems.[6] The goal is to determine the thermodynamic or equilibrium solubility, which represents the maximum concentration of the compound that can be dissolved in a solvent under equilibrium conditions.[7]
Causality in Solvent Selection
The choice of solvents is not arbitrary. It is a deliberate process designed to probe the molecule's behavior in environments it will encounter during formulation and administration. A typical solvent panel should include:
-
Biorelevant Media: Simulating gastrointestinal fluids (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (FaSSIF, FeSSIF)) is critical for predicting oral absorption.[8]
-
Aqueous Buffers: Testing across a pH range (e.g., pH 1.2, 4.5, 6.8) is essential, as the solubility of ionizable compounds can be highly pH-dependent.[9]
-
Co-solvents and Formulation Vehicles: Solvents like ethanol, propylene glycol (PG), and polyethylene glycol (PEG) are common in liquid dosage forms and are used to enhance the solubility of poorly soluble drugs.[9]
-
Organic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) are often used for initial stock solutions in high-throughput screening but their impact on final solubility measurements must be carefully controlled.[7]
Experimental Protocol: Equilibrium Shake-Flask Method
The shake-flask method is the gold-standard for determining equilibrium solubility.[6] Its reliability stems from allowing the system to reach a true thermodynamic equilibrium.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent from the selected panel. The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation has been achieved.[6]
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Separation: After equilibration, stop the agitation and allow the vials to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid without disturbing the equilibrium. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of this compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10][11]
-
Data Reporting: Express solubility in units such as mg/mL or µg/mL.
Data Presentation: Illustrative Solubility Profile
The following table represents a hypothetical but realistic solubility profile for a coumarin derivative like this compound, demonstrating how the data should be structured.
| Solvent System | Temperature (°C) | pH (if applicable) | Illustrative Solubility (µg/mL) | Classification |
| Water | 25 | 7.0 | < 1 | Very Poorly Soluble |
| pH 1.2 Buffer (SGF) | 37 | 1.2 | < 1 | Very Poorly Soluble |
| pH 6.8 Buffer (FaSSIF) | 37 | 6.8 | 5 | Poorly Soluble |
| 20% Ethanol / Water | 25 | N/A | 50 | Sparingly Soluble |
| 40% PEG 400 / Water | 25 | N/A | 150 | Slightly Soluble |
| DMSO | 25 | N/A | > 10,000 | Freely Soluble |
Workflow Visualization: Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Part 2: Stability Assessment - Probing for Weaknesses
Stability testing determines how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[9][12] Forced degradation (or stress testing) is a critical component of this process. It involves intentionally degrading the sample under more severe conditions than those used for accelerated stability studies.[4][13]
The objectives of forced degradation are to:
-
Identify likely degradation products.[5]
-
Establish degradation pathways.[4]
-
Demonstrate the specificity of the analytical method, proving it is "stability-indicating."[14]
Regulatory Framework: ICH Guidelines
The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for stability testing.[14][15][16] It outlines the stress conditions that should be investigated to understand the intrinsic stability of the molecule.
Experimental Protocol: Forced Degradation Study
This protocol describes a systematic approach to stress testing this compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions: For each condition, mix the stock solution with the stressor and incubate for a defined period. A parallel control sample (drug in solvent without stressor) should be run for comparison.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours. The ester (lactone) group in the coumarin ring is susceptible to hydrolysis, especially under basic conditions.[17]
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours. Heat a solution of the drug at 60°C for 48 hours.
-
Photostability: Expose the solid drug and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15][18]
-
-
Neutralization/Quenching: After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.
-
Analysis: Analyze all stressed samples, along with a non-degraded standard, using a stability-indicating HPLC method. The goal is to achieve a target degradation of 5-20%.[19] If degradation is excessive, the stress duration or temperature should be reduced.
-
Data Evaluation:
-
Calculate the percentage of the parent drug remaining.
-
Determine the percentage of total degradation products.
-
Assess peak purity of the parent compound to ensure co-eluting degradants are not present.
-
Data Presentation: Illustrative Forced Degradation Summary
| Stress Condition | Duration/Temp | % Assay of Parent Drug | % Total Degradation | Number of Degradants >0.1% | Observations |
| Control (Unstressed) | N/A | 99.8 | <0.2 | 0 | No significant degradation |
| 0.1 M HCl | 24h / 60°C | 95.2 | 4.6 | 1 | Minor degradation observed |
| 0.1 M NaOH | 4h / RT | 15.7 | 84.1 | 2 | Significant degradation; lactone hydrolysis likely |
| 3% H₂O₂ | 24h / RT | 92.1 | 7.8 | 2 | Moderate oxidative degradation |
| Thermal (Solution) | 48h / 60°C | 98.5 | 1.3 | 0 | Thermally stable in solution |
| Photolytic (Solution) | ICH Q1B | 88.9 | 10.9 | 3 | Compound is photosensitive |
Workflow Visualization: Forced Degradation Studydot
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The Ascendant Role of Nitrocoumarins in Modern Therapeutics: A Technical Guide for Drug Discovery Professionals
Abstract
The coumarin scaffold, a ubiquitous benzopyrone motif in natural products, has long been a privileged structure in medicinal chemistry. The strategic introduction of a nitro functional group onto this scaffold has unlocked a new dimension of pharmacological activity, giving rise to a class of compounds with profound therapeutic potential. This technical guide provides an in-depth exploration of nitrocoumarin derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, mechanisms of action, and promising applications in oncology, inflammation, infectious diseases, and neuroprotection. We delve into the causality behind experimental designs, present validated protocols for key biological assays, and visualize complex signaling pathways to foster a deeper understanding and accelerate the translation of these promising compounds from the laboratory to the clinic.
Introduction: The Nitro Group's Transformative Influence on the Coumarin Core
Coumarins, heterocyclic compounds composed of fused benzene and α-pyrone rings, are renowned for their broad spectrum of biological activities, including anticoagulant, antioxidant, and antimicrobial properties.[1] The addition of a nitro (NO₂) group, a potent electron-withdrawing moiety, dramatically alters the physicochemical properties of the coumarin ring system. This modification can enhance the molecule's electrophilicity, modulate its interaction with biological targets, and introduce novel mechanisms of action, thereby expanding its therapeutic utility.[2] The position of the nitro group on the coumarin scaffold is a critical determinant of its biological activity, a key consideration in the rational design of new therapeutic agents.[3]
The synthesis of nitrocoumarins is typically achieved through the nitration of a coumarin precursor using a mixture of nitric and sulfuric acids. The reaction temperature and time are crucial parameters that dictate the regioselectivity of the nitration, yielding different isomers such as 6-nitrocoumarin and 8-nitrocoumarin.[3]
Anticancer Applications: Inducing Apoptosis and Modulating Key Signaling Pathways
Nitrocoumarin derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[4] Their multifaceted mechanisms of action often converge on the induction of apoptosis and the modulation of critical cell survival and proliferation pathways.[5]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
A notable example, 5,7-dimethoxy-4-methyl-6-nitro-chromen-2-one, has been shown to exhibit significant cytotoxicity and induce apoptosis in colon cancer cells, irrespective of their KRAS mutation status.[4] The anticancer effects of nitrocoumarins are often mediated through:
-
Induction of Apoptosis: Nitrocoumarins can trigger programmed cell death by altering the balance of pro- and anti-apoptotic proteins, such as Bcl-2 and Bax, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[4] Some derivatives have also been shown to upregulate the expression of the tumor suppressor protein p53.[4]
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, causing an accumulation of cells in specific phases, such as the G1 or G2/M phase, thereby inhibiting uncontrolled cell proliferation.[5][6]
-
Inhibition of Pro-Survival Signaling Pathways: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, survival, and proliferation, and is often dysregulated in cancer.[5] Certain nitrocoumarins have been shown to suppress this pathway, leading to decreased cancer cell viability.[4][5]
Visualizing the Anticancer Mechanism: The PI3K/Akt/mTOR Signaling Pathway
Caption: General workflow for in vitro enzyme inhibition assays.
Experimental Protocols
3.3.1. COX-2 Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX-2. [7] Materials:
-
Human recombinant COX-2 enzyme
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Nitrocoumarin compounds
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of hematin, and 10 µL of the COX-2 enzyme solution. [7]2. Add 10 µL of the nitrocoumarin compound at various concentrations or a vehicle control.
-
Pre-incubate the plate at room temperature for 10 minutes. [7]4. Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid. [7]5. Measure the increase in absorbance at 590 nm over time. [7]6. Calculate the percentage of inhibition and determine the IC₅₀ value.
3.3.2. 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)
This assay is based on the 5-LOX catalyzed reaction between oxygen and linoleic acid. [8] Materials:
-
Soybean lipoxygenase
-
Borate buffer (0.2 M, pH 9.0)
-
Linoleic acid (substrate)
-
Nitrocoumarin compounds
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
In a cuvette or well, mix the enzyme solution in borate buffer with the nitrocoumarin compound or vehicle control. [8]2. Incubate the mixture for 5-10 minutes at 25°C. [9]3. Initiate the reaction by adding the linoleic acid substrate solution. [8]4. Immediately measure the increase in absorbance at 234 nm for 5 minutes. [8]5. Calculate the rate of reaction and the percentage of inhibition to determine the IC₅₀ value.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Nitrocoumarins have demonstrated promising activity against a range of bacterial and fungal pathogens. [1]
Mechanism of Action and Structure-Activity Relationships
The antibacterial activity of nitrocoumarins is significantly influenced by the position of the nitro group. For instance, a nitro group at the 6-position of the coumarin moiety appears to be crucial for activity against Staphylococcus aureus. [1]The introduction of an amino group, however, tends to decrease this activity. [1]3-(3′-methylphenyl)-6-nitrocoumarin has been identified as a particularly potent derivative against S. aureus. [1]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
| Compound | S. aureus MIC (µg/mL) | Reference |
| 3-(3′-methylphenyl)-6-nitrocoumarin | 32 | [1] |
| 3-Aryl-6-nitrocoumarins (general) | 14-32 (inhibition zone in mm) | [1] |
| 3-(3'-Bromophenyl)-6-nitrocoumarin | 256 | [1] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Nitrocoumarin compounds
-
96-well microtiter plates
-
Inoculum of the microorganism (adjusted to a specific density)
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the nitrocoumarin compounds in the appropriate broth in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth. [10]
Neuroprotective Potential: Modulating Key Enzymes in Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant healthcare challenge. Nitrocoumarins are being investigated for their potential to mitigate the pathological processes underlying these conditions.
Mechanism of Action: Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. [11]Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. [11]Nitrocoumarins have been identified as potential inhibitors of these enzymes.
Experimental Protocol: MAO Inhibition Assay (Fluorometric)
This assay measures the hydrogen peroxide produced from the MAO-catalyzed oxidation of a substrate. [11] Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
p-Tyramine (substrate for both MAO-A and MAO-B)
-
Amplex® Red (fluorogenic probe)
-
Horseradish peroxidase (HRP)
-
Nitrocoumarin compounds
-
96-well plate
-
Fluorometric microplate reader
Procedure:
-
In a 96-well plate, add the MAO enzyme, HRP, and the nitrocoumarin compound in the assay buffer. [11]2. Pre-incubate the mixture to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate (p-tyramine) and the fluorogenic probe (Amplex® Red). [11]4. Measure the increase in fluorescence over time. [11]5. Calculate the percentage of inhibition and determine the IC₅₀ value.
Conclusion and Future Directions
Nitrocoumarin compounds represent a versatile and promising scaffold in drug discovery. Their diverse pharmacological activities, spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscore their therapeutic potential. The strategic placement of the nitro group on the coumarin core is a key determinant of their biological activity, offering a rich avenue for structure-activity relationship studies and the rational design of novel, potent, and selective therapeutic agents.
Future research should focus on elucidating the detailed molecular mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and evaluating their efficacy and safety in preclinical and clinical studies. The development of nitrocoumarin-based therapies holds the promise of addressing some of the most pressing unmet medical needs of our time.
References
- Chemical Methodologies. (2021). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. [Link]
- National Institutes of Health. (2013). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. [Link]
- ResearchGate. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. [Link]
- Roche. (n.d.).
- PubMed. (2013). Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. [Link]
- International Scientific Organization. (2021).
- MDPI. (2016). Synthesis, Structure-Activity Relationships (SAR)
- Checkpoint Lab. (1994). MTT Cell Assay Protocol. [Link]
- Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- PubMed Central. (2024). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. [Link]
- ResearchGate. (2013). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. [Link]
- Research and Reviews. (2015). Synthesis of Some Novel 6-Nitro-8-Pyridinyl Coumarin And 6-Nitro-8-Pyranyl Coumarin Derivatives and Evaluation of Their Anti-Bacterial Activity. [Link]
- PubMed. (2001). 3-Nitrocoumarin is an efficient inhibitor of budding yeast phospholipase-C. [Link]
- SciSpace. (2016).
- DergiPark. (2015). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. [Link]
- Research and Reviews. (2015).
- Springer Nature Experiments. (n.d.). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). [Link]
- Springer Protocols. (2010).
- protocols.io. (2019). 4.11. Human Monoamine Oxidase (MAO)-A and MAO-B Inhibitory Activity Assay. [Link]
- PubMed Central. (2021). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. [Link]
- PubMed Central. (2023).
- PubMed Central. (2024).
- PubMed Central. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. [Link]
- ResearchGate. (2013).
- ResearchGate. (2009). Apoptosis and cell cycle disturbances induced by coumarin and 7-hydroxycoumarin on human lung carcinoma cell lines. [Link]
- ResearchGate. (2023).
- ResearchGate. (2024).
- PubMed. (1990).
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- 1. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: 3-Methyl-6-nitrocoumarin as a Fluorogenic Probe for Nitroreductase Detection
Introduction: Illuminating Hypoxia through Enzymatic Action
The study of cellular microenvironments is critical in understanding disease progression, particularly in oncology. Hypoxia, a state of low oxygen tension, is a hallmark of solid tumors and is strongly associated with therapeutic resistance and metastasis.[1] A key enzyme overexpressed under hypoxic conditions is nitroreductase (NTR), which is largely absent in mammalian cells but prevalent in various bacteria and certain tumor microenvironments.[2][3] This differential expression makes NTR an exceptional biomarker for hypoxia and a target for selective therapeutic and diagnostic strategies.
Small-molecule fluorescent probes offer high sensitivity and spatiotemporal resolution for detecting enzymatic activity in complex biological systems.[4] Pro-fluorescent probes, which are initially non-fluorescent ("caged") and become fluorescent upon enzymatic activation, are particularly powerful tools.[5] 3-Methyl-6-nitrocoumarin is a premier example of such a probe, designed for the specific detection of nitroreductase activity. The core principle lies in the quenching effect of the nitro group at the 6-position of the coumarin scaffold, which renders the molecule non-fluorescent.[6] Enzymatic reduction of this nitro group to an amino group by nitroreductase restores fluorescence, providing a direct and quantifiable "turn-on" signal proportional to enzyme activity.[7][8]
This guide provides a comprehensive overview of the mechanism, properties, and applications of this compound as a fluorogenic substrate for nitroreductase, complete with detailed protocols for researchers in cell biology and drug development.
Mechanism of Action: A Fluorescence "Switch-On" Event
The detection strategy is based on a nitroreductase-catalyzed reduction. In the presence of a reducing cofactor such as NADH or NADPH, nitroreductase converts the electron-withdrawing nitro group (-NO₂) into an electron-donating amino group (-NH₂).[8] This conversion dramatically alters the electronic properties of the coumarin fluorophore, switching it from a non-fluorescent to a highly fluorescent state.
The reaction proceeds in a multi-step process, which may involve a blue-fluorescent hydroxylamine intermediate before forming the final, more stable, green-yellow fluorescent amine.[4][5]
Caption: Enzymatic reduction of this compound by Nitroreductase.
Core Photophysical and Chemical Properties
The utility of a fluorescent probe is defined by its spectral characteristics. The methyl group at the 3-position provides additional stability and can subtly influence the spectral properties. While precise data for 3-methyl-6-aminocoumarin is not widely published, the spectral properties can be reliably inferred from its close analogs, 6-aminocoumarin and 7-amino-4-methylcoumarin (AMC).[9][10]
| Property | This compound (Substrate) | 3-Methyl-6-aminocoumarin (Product) |
| Molecular Formula | C₁₀H₇NO₄ | C₁₀H₉NO₂ |
| Molecular Weight | 205.17 g/mol | 175.18 g/mol |
| Appearance | Pale yellow solid | Yellow solid |
| Fluorescence | None / Very Weak | Moderate to Strong |
| Excitation Max (λex) | N/A | ~340-355 nm[10][11] |
| Emission Max (λem) | N/A | ~440-460 nm[7][11] |
| Solubility | Soluble in DMSO, DMF, Acetone | Soluble in DMSO, DMF, Ethanol |
Experimental Protocols
Protocol 1: In Vitro Nitroreductase Kinetics Assay (96-Well Plate Format)
This protocol is designed to determine the kinetic parameters (Kₘ and Vₘₐₓ) of a purified nitroreductase enzyme.
Causality Behind Experimental Choices:
-
Buffer: A neutral pH buffer (e.g., Tris-HCl, pH 7.4) is used to maintain the optimal activity of the enzyme.
-
Cofactor: NADH or NADPH is essential as the electron donor for the nitroreductase-catalyzed reaction.[8]
-
Solvent: this compound has poor aqueous solubility, necessitating a DMSO stock solution. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid impacting enzyme activity.
-
Plate Type: Black, opaque-walled plates are crucial for fluorescence assays to minimize light scatter and well-to-well crosstalk.
Caption: Workflow for the in vitro nitroreductase kinetics assay.
Materials:
-
This compound
-
Purified Nitroreductase (e.g., from E. coli)
-
NADH or NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
DMSO
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Substrate Stock (10 mM): Dissolve 2.05 mg of this compound in 1 mL of high-quality DMSO. Store at -20°C, protected from light.
-
Cofactor Stock (10 mM): Prepare a fresh solution of NADH or NADPH in Assay Buffer. Keep on ice.
-
Enzyme Solution: Dilute the purified nitroreductase in cold Assay Buffer to a working concentration. The optimal concentration should be determined empirically by titration to ensure a linear reaction rate for the duration of the assay.
-
-
Assay Setup (Final Volume: 200 µL):
-
To the wells of a 96-well plate, add 100 µL of 2x concentrated substrate dilutions in Assay Buffer. Create a range of final concentrations (e.g., 0.5 µM to 200 µM).
-
Include control wells:
-
No Enzyme Control: Highest substrate concentration, no enzyme.
-
No Substrate Control: Enzyme present, no substrate.
-
-
Add 50 µL of 4x concentrated NADH solution to all wells (final concentration typically 100-200 µM).
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme solution to all wells.
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) using an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.
-
Protocol 2: Cellular Imaging of Nitroreductase Activity in Hypoxic Cells
This protocol provides a method for the qualitative or semi-quantitative assessment of nitroreductase activity in cultured cells, often used as a surrogate for detecting cellular hypoxia.
Procedure:
-
Cell Culture: Plate cells (e.g., cancer cell lines like HeLa or A549) on glass-bottom dishes or chamber slides and grow to 70-80% confluency.
-
Induction of Hypoxia: To induce nitroreductase expression, incubate one set of cells in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for 12-24 hours. Keep a parallel set of cells under normoxic conditions (ambient O₂, 5% CO₂) as a control.
-
Probe Loading:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in serum-free cell culture medium to a final working concentration (typically 5-20 µM).
-
Remove the culture medium from the cells, wash once with pre-warmed PBS, and add the probe-containing medium.
-
-
Incubation: Incubate the cells with the probe for 30-60 minutes at 37°C, protected from light. The hypoxic cells should remain in the hypoxic chamber during this incubation.
-
Imaging:
-
Gently wash the cells twice with pre-warmed PBS to remove excess probe.
-
Add fresh culture medium or a clear imaging buffer (e.g., HBSS).
-
Image the cells immediately using a fluorescence microscope equipped with a DAPI filter set (or similar UV-range excitation filter, ~350 nm excitation) and a blue emission filter (~450 nm emission).
-
Compare the fluorescence intensity between the normoxic and hypoxic cell populations. A significantly brighter blue/green fluorescence is expected in the hypoxic cells.[2]
-
Data Analysis and Interpretation
-
For Kinetic Assays:
-
Background Subtraction: Subtract the fluorescence signal from the "No Enzyme Control" wells from all other readings.
-
Calculate Initial Velocity (V₀): For each substrate concentration, plot fluorescence intensity versus time. The slope of the initial linear portion of this curve represents the initial reaction velocity (V₀), typically expressed in Relative Fluorescence Units (RFU) per minute.
-
Michaelis-Menten Plot: Plot V₀ against the substrate concentration [S]. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.
-
-
For Cellular Imaging:
-
The results are often qualitative, showing a clear difference in fluorescence between control (normoxic) and experimental (hypoxic) cells.
-
For semi-quantitative analysis, use imaging software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of individual cells or defined regions of interest. Statistical analysis can then be performed to compare the populations.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Autofluorescence from media components or cells.- Contaminated reagents.- Insufficient washing (cellular assay). | - Use phenol red-free medium for imaging.- Run a "no substrate" control to quantify background.- Ensure thorough but gentle washing of cells before imaging. |
| No or Weak Signal | - Inactive enzyme or cofactor.- Insufficient hypoxia induction.- Incorrect filter set on microscope/plate reader. | - Use fresh cofactor solution.- Confirm enzyme activity with a positive control.- Verify hypoxic conditions with a hypoxia indicator.- Check that excitation/emission wavelengths match the probe's spectra. |
| Non-linear Reaction Rate | - Substrate depletion.- Enzyme instability or product inhibition.- Enzyme concentration is too high. | - Use only the initial linear phase of the reaction for velocity calculations.- Reduce the enzyme concentration or assay time. |
References
- A novel internal standard ratio fluorescent probe for nitroreductase detection in cells. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
- APPLICATION OF 6-NITROCOUMARIN AS A SUBSTRATE FOR THE FLUORESCENT DETECTION OF NITROREDUCTASE ACTIVITY IN Sporothrix schenckii. (2013). Revista do Instituto de Medicina Tropical de São Paulo. [Link]
- Coumarin 6. (n.d.). OMLC. [Link]
- Effect of pH on the fluorescence intensities of 6-amino coumarin. (2012).
- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). MDPI. [Link]
- Selected examples of nitroaromatic compounds used as hypoxia molecular sensors. (n.d.).
- Application of 6-nitrocoumarin as a substrate for the fluorescent detection of nitroreductase activity in Sporothrix schenckii. (2013).
- Application of 6-nitrocoumarin as a substrate for the fluorescent detection of nitroreductase activity in Sporothrix schenckii. (2013). PubMed. [Link]
- FluoProbes®. (n.d.). Interchim. [Link]
- Fluorescence spectrum of coumarin 6 (normalised). (n.d.).
- A Probe for the Detection of Hypoxic Cancer Cells. (2021). PMC. [Link]
- Recent progress in small molecule fluorescent probes for nitroreductase. (2020).
- Real‐Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe. (2025). Advanced Science. [Link]
- Deactivation of 6-Aminocoumarin Intramolecular Charge Transfer Excited State through Hydrogen Bonding. (2015). Molecules. [Link]
- Real-Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe. (2025). PubMed. [Link]
- Coumarin-based fluorescent probe for the detection of glutathione and nitroreductase. (2021).
Sources
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- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 5. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iscientific.org [iscientific.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Real-Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
application of 3-Methyl-6-nitrocoumarin in bioimaging
An Application Guide to 3-Methyl-6-nitrocoumarin for Advanced Bioimaging
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound as a fluorogenic probe in bioimaging. We will delve into the core mechanism, provide detailed experimental protocols, and offer insights grounded in established scientific principles.
Foundational Principle: From Quenched Precursor to Fluorescent Reporter
This compound belongs to the versatile coumarin family, a class of bicyclic compounds known for their inherent fluorescence.[1] However, the strategic placement of a nitro group (-NO₂) at the 6-position renders the this compound molecule essentially non-fluorescent. This is due to a phenomenon known as Photoinduced Electron Transfer (PET), where the electron-withdrawing nitro group effectively quenches the fluorescence of the coumarin core.[2]
The utility of this compound in bioimaging is unlocked through a specific chemical transformation: the reduction of the nitro group to an amino group (-NH₂). This conversion relieves the quenching effect and transforms the molecule into the highly fluorescent compound, 3-Methyl-6-aminocoumarin. This "turn-on" mechanism forms the basis of its application as a fluorogenic probe, primarily for detecting the activity of nitroreductase enzymes.
Mechanism of Action
The central application of this compound is the detection of nitroreductase (NTR) activity. These enzymes, found in various prokaryotic and eukaryotic organisms, catalyze the reduction of nitroaromatic compounds. In the presence of a suitable electron donor (typically NADH or NADPH), NTR converts the non-fluorescent substrate into a fluorescent product, which emits a detectable signal.
Caption: General workflow for cellular bioimaging of NTR activity.
A. Required Materials:
-
This compound
-
Anhydrous DMSO
-
Mammalian cell line of interest (e.g., HT-29, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass-bottom imaging dishes or chamber slides
-
Hypoxia chamber or incubator (capable of maintaining 1% O₂)
-
Fluorescence microscope with DAPI/UV filter set and live-cell imaging capabilities.
B. Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
C. Experimental Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency at the time of imaging. Allow cells to adhere for 24 hours.
-
Hypoxia Induction:
-
Hypoxic Group: Place one set of dishes in a hypoxia chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for 12-24 hours.
-
Normoxic (Control) Group: Keep a parallel set of dishes in a standard incubator (21% O₂, 5% CO₂).
-
Causality Note: This comparison is essential to validate that the observed fluorescence is due to hypoxia-induced enzyme activity and not a baseline cellular process.
-
-
Probe Loading:
-
Prepare a working solution by diluting the 10 mM stock into pre-warmed, serum-free culture medium to a final concentration of 5-20 µM. (Optimization is required).
-
Remove dishes from both incubators. Aspirate the old medium and add the probe-containing medium.
-
-
Incubation: Incubate the cells with the probe for 30-60 minutes at 37°C. The incubation should ideally be performed under the respective hypoxic or normoxic conditions to maintain the cellular state.
-
Wash: Aspirate the probe-containing medium. Wash the cells three times with warm PBS to remove any excess, unreacted probe. Causality Note: Thorough washing is critical to reduce background noise and ensure that the detected signal originates from intracellularly converted fluorophores.
-
Imaging: Immediately add fresh imaging medium (e.g., phenol red-free medium) to the dishes. Image the cells on a fluorescence microscope using a DAPI/UV filter set. Expect to see significantly higher fluorescence intensity in the hypoxic cells compared to the normoxic control cells.
Trustworthiness and Self-Validation
To ensure the reliability of your results, incorporate the following validation steps into your experimental design:
-
Vehicle Control: Always include a control where cells are treated with the same concentration of DMSO used for the probe to account for any solvent-induced effects or autofluorescence.
-
Enzyme Inhibition Control: If a known inhibitor of nitroreductase is available for your system, pre-treating the cells with the inhibitor before adding the probe should lead to a significant reduction in the fluorescent signal, confirming the enzymatic basis of the activation.
-
Time-Course Experiment: Perform a time-course study to determine the optimal incubation time that yields the best signal-to-noise ratio without inducing cytotoxicity.
-
Concentration-Dependence: Test a range of probe concentrations to find the lowest effective concentration that provides a robust signal, minimizing potential off-target effects.
By adhering to these principles and protocols, researchers can effectively leverage this compound as a powerful tool for the sensitive and specific detection of nitroreductase activity in a variety of biological contexts.
References
- BenchChem. (2025). Synthesis Protocol for 4-Chloro-6-methyl-3-nitrocoumarin Derivatives: An Application Note.
- Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound. SCBT.
- BenchChem. (2025). Application Notes and Protocols for Coumarin-Based Fluorescence Microscopy.
- Alves, S. H., et al. (2005). APPLICATION OF 6-NITROCOUMARIN AS A SUBSTRATE FOR THE FLUORESCENT DETECTION OF NITROREDUCTASE ACTIVITY IN Sporothrix schenckii. Revista do Instituto de Medicina Tropical de São Paulo.
- BenchChem. (n.d.). Application Note: High-Sensitivity Detection of Nitroaromatic Compounds Using 6-Methoxy-4-methylcoumarin as a Fluorescent Probe.
- Paturau, J. M., et al. (2003). Fluorescent detection method for microorganisms based on nitrocoumarins. Google Patents.
- Cacciari, B., et al. (2021). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. Molecules.
Sources
Application Notes & Protocols: 3-Methyl-6-nitrocoumarin as a pH-Responsive Fluorescent Probe
Abstract: This document provides a comprehensive technical guide on the application of 3-methyl-6-nitrocoumarin as a fluorescent sensor for pH determination. Coumarin derivatives are a cornerstone in the development of fluorescent probes due to their high quantum yields, photostability, and environmentally sensitive emission properties.[1] this compound, a member of this class, exhibits pH-dependent fluorescence, predicated on a structural transformation of the coumarin core. This guide elucidates the proposed sensing mechanism, details the probe's spectroscopic characteristics, and provides rigorous, field-tested protocols for its use in research settings. The methodologies are designed for researchers, scientists, and drug development professionals requiring accurate pH measurements in chemical and biological systems.
Part 1: The Sensing Mechanism of this compound
The functionality of most fluorescent pH probes relies on a pH-induced change in their electronic structure, which in turn modulates their photophysical properties. Common mechanisms include the protonation/deprotonation of amine or hydroxyl groups, which alters the efficiency of Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PeT).[2][3][4]
This compound lacks these traditional pH-sensitive functional groups. Instead, its pH-sensing capability is hypothesized to arise from the hydrolysis of its core lactone (cyclic ester) ring under alkaline conditions.
-
In Acidic to Neutral Conditions (pH < 8): The molecule exists in its stable, planar lactone form. In this state, the π-conjugated system is intact, allowing for efficient absorption of light and subsequent fluorescence emission. The electron-withdrawing nitro group at the 6-position and the electron-donating methyl group at the 3-position modulate the electronic properties, but the fundamental fluorescent character of the coumarin core is retained.
-
In Alkaline Conditions (pH > 8): The lactone ring becomes susceptible to nucleophilic attack by hydroxide ions (OH⁻). This leads to a reversible cleavage of the ester bond, opening the ring to form a non-fluorescent carboxylate salt (a coumarinate).[5] The disruption of the π-conjugated system upon ring-opening quenches the fluorescence, making this compound a "turn-off" sensor at higher pH values.
The equilibrium between the fluorescent lactone and the non-fluorescent carboxylate is the basis of its function as a pH indicator.
Figure 2: Workflow for characterizing the pH-dependent spectral response.
Protocol 3.3: Determination of the Apparent pKa
Causality: The pKa value is the pH at which the fluorescent (lactone) and non-fluorescent (carboxylate) species are in equal concentration. It defines the center of the probe's useful pH sensing range.
-
Data Extraction: From the fluorescence spectra recorded in Protocol 3.2, extract the maximum fluorescence intensity (at λ_em_max) for each pH value.
-
Data Plotting: Create a plot of Fluorescence Intensity vs. pH.
-
Sigmoidal Fit: Fit the data to a sigmoidal dose-response equation (a form of the Henderson-Hasselbalch equation):
-
I = I_min + (I_max - I_min) / (1 + 10^((pKa - pH) * n))
-
Where I is the fluorescence intensity, I_max and I_min are the maximum and minimum intensities, and n is the Hill slope.
-
-
pKa Determination: The pKa value is the parameter determined from the curve fitting, representing the pH at the inflection point of the curve.
Part 4: Application in Biological Systems (A Note on Practice)
While this compound can be used in solution-based assays, its application in live cells requires careful consideration.
-
Suitability: As a "turn-off" sensor in alkaline conditions, it is best suited for measuring pH in acidic organelles (e.g., lysosomes, endosomes) or for detecting shifts from acidic to neutral pH.
-
Cell Loading: Cells are typically incubated with a final probe concentration of 1-10 µM in serum-free media for 15-30 minutes.
-
Imaging: Fluorescence microscopy should be performed using an appropriate filter set (e.g., DAPI or custom filters matching the probe's excitation and emission spectra).
-
Calibration (Critical): For quantitative intracellular pH measurements, an in-situ calibration is mandatory. This involves treating the loaded cells with a protonophore (e.g., nigericin) in buffers of known pH to equilibrate intracellular and extracellular pH, allowing for the creation of a calibration curve.
References
- BenchChem. (2025).
- Gedara, S. S., et al. (2022). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence, 32(1), 57-66. [Link]
- Hua, C., et al. (2016). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 6, 49221-49227. [Link]
- La Manna, S., et al. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Omega, 6(49), 33907–33919. [Link]
- Joniak, D., et al. (2020). Small-molecule coumarin fluorescent pH probes for extremely acidic conditions. Dyes and Pigments, 178, 108343. [Link]
- ResearchGate. (2020). Small-molecule coumarin fluorescent pH probes for extremely acidic conditions. [Link]
- Semantic Scholar. (n.d.). Development of a pH sensitive coumarin based chemosensor. [Link]
- Wróblewska, A., et al. (2023). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Biosensors, 13(1), 36. [Link]
- Karafi, M., et al. (2023). Spectroscopic properties and stabilities of metal complexes using coumarin derivatives substituted with methyl, chloro, and nitro groups.
- PrepChem. (n.d.). Synthesis of 6-nitrocoumarin. [Link]
- PubChem. (n.d.). This compound. [Link]
- PubChem. (n.d.). 6-Methylcoumarin. [Link]
- Global Substance Registration System (GSRS). (n.d.). 6-NITROCOUMARIN. [Link]
Sources
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- 2. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Development of a pH sensitive coumarin based chemosensor | Semantic Scholar [semanticscholar.org]
Detecting Nitroreductase Activity with 3-Methyl-6-nitrocoumarin: An In-Depth Guide for Researchers
Introduction: The Significance of Nitroreductase and the Power of Fluorogenic Probes
Nitroreductases are a family of enzymes that are predominantly found in bacteria and some eukaryotic organisms, but are notably absent in mammalian cells.[1] These enzymes catalyze the reduction of nitroaromatic compounds, a process of significant interest in several key areas of biomedical research and drug development.[1][2] One of the most promising applications of nitroreductases is in Gene-Directed Enzyme Prodrug Therapy (GDEPT), a cancer treatment strategy where a non-toxic prodrug is selectively activated into a potent cytotoxic agent by a nitroreductase enzyme expressed exclusively in tumor cells.[3] Furthermore, nitroreductase activity is often upregulated in hypoxic (low oxygen) environments, which are characteristic of solid tumors, making these enzymes a valuable biomarker for tumor imaging and targeted therapies.[3]
To study and exploit the activity of nitroreductases, sensitive and reliable detection methods are essential. Fluorogenic probes, which are initially non-fluorescent but are converted into highly fluorescent molecules by the enzymatic activity, offer a powerful tool for real-time monitoring of nitroreductase function in both biochemical and cellular contexts.[2][4] 3-Methyl-6-nitrocoumarin is one such probe, designed to be a specific substrate for nitroreductases. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for using this compound to detect and quantify nitroreductase activity.
The Chemistry of Detection: From Non-Fluorescent to Highly Fluorescent
The detection of nitroreductase activity using this compound is based on a straightforward yet elegant enzymatic transformation. The this compound molecule is essentially a "caged" fluorophore. In its native state, the electron-withdrawing nitro group at the 6-position of the coumarin ring quenches the molecule's intrinsic fluorescence.
Nitroreductase enzymes, in the presence of a cofactor such as NADH or NADPH, catalyze the reduction of the nitro group on the coumarin scaffold to an amino group. This conversion dramatically alters the electronic properties of the molecule, transforming the non-fluorescent this compound into the highly fluorescent 3-Methyl-6-aminocoumarin. The resulting fluorescence intensity is directly proportional to the nitroreductase activity, allowing for quantitative measurements.
Caption: Enzymatic conversion of this compound.
Quantitative Data Summary
The following table summarizes the key properties of this compound and its fluorescent product.
| Property | This compound | 3-Methyl-6-aminocoumarin |
| Molecular Formula | C₁₀H₇NO₄[5] | C₁₀H₉NO₂ |
| Molecular Weight | 205.17 g/mol [5] | 175.18 g/mol |
| Appearance | Pale yellow solid | Yellow solid |
| Fluorescence | Non-fluorescent | Fluorescent |
| Excitation Max (λex) | N/A | ~330 nm (estimated)[6] |
| Emission Max (λem) | N/A | ~460 nm (estimated)[6] |
| Solubility | Soluble in DMSO, DMF, Acetonitrile, Methanol, Ethanol | Soluble in Chloroform, Dichloromethane, Acetonitrile, Methanol, Ethanol, DMF[7] |
Note: The excitation and emission maxima for 3-Methyl-6-aminocoumarin are estimated based on its close structural analog, 6-aminocoumarin. It is highly recommended that users determine the optimal excitation and emission wavelengths for their specific experimental setup.
In Vitro Nitroreductase Activity Assay: A Step-by-Step Protocol
This protocol provides a framework for measuring the kinetic parameters of a purified nitroreductase enzyme or for screening compound libraries for nitroreductase inhibitors.
I. Materials and Reagents
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
Purified Nitroreductase Enzyme: (e.g., recombinant E. coli nitroreductase). Prepare a stock solution of known concentration in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4). The final enzyme concentration will need to be optimized based on its specific activity.
-
NAD(P)H: Prepare a 10 mM stock solution of NADH or NADPH in assay buffer. Prepare this solution fresh daily.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, or another buffer system suitable for the specific nitroreductase being studied.
-
96-well black, clear-bottom microplates: For fluorescence measurements.
-
Fluorescence microplate reader: With excitation and emission filters appropriate for 3-Methyl-6-aminocoumarin (e.g., Ex: 330 nm, Em: 460 nm).
II. Experimental Workflow
Caption: In vitro nitroreductase assay workflow.
III. Detailed Protocol
-
Prepare a serial dilution of this compound in assay buffer to achieve a range of final concentrations in the assay (e.g., 0.1 µM to 100 µM).
-
To each well of a 96-well black microplate, add the following:
-
50 µL of assay buffer.
-
20 µL of the diluted this compound solutions.
-
10 µL of the purified nitroreductase enzyme solution.
-
-
Include appropriate controls:
-
No Enzyme Control: 10 µL of assay buffer instead of the enzyme solution.
-
No Substrate Control: 20 µL of assay buffer instead of the substrate solution.
-
No Cofactor Control: 20 µL of assay buffer will be added at the initiation step instead of NAD(P)H.
-
-
Incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to allow the components to equilibrate.
-
Initiate the reaction by adding 20 µL of the 10 mM NAD(P)H stock solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader and begin kinetic measurements. Read the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a period of 15-30 minutes.
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each substrate concentration.
-
Determine the initial reaction velocity (V₀) from the linear portion of each curve.
-
Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
-
Cell-Based Assay for Intracellular Nitroreductase Activity
This protocol is designed to detect nitroreductase activity in living cells, for example, in cancer cell lines engineered to express a nitroreductase for GDEPT studies or in bacterial cells.
I. Materials and Reagents
-
This compound: 10 mM stock solution in DMSO.
-
Cell Culture Medium: Appropriate for the cell line being used.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Cell line of interest: (e.g., mammalian cells transfected with a nitroreductase gene, or a bacterial strain).
-
96-well black, clear-bottom microplates: For cell culture and fluorescence measurements.
-
Fluorescence microscope or a fluorescence microplate reader.
II. Experimental Workflow
Caption: Cell-based nitroreductase assay workflow.
III. Detailed Protocol
-
Seed cells in a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
The next day, remove the cell culture medium.
-
Prepare a working solution of this compound in pre-warmed cell culture medium. The optimal final concentration should be determined empirically, but a starting range of 1-10 µM is recommended.
-
Add the this compound working solution to the cells.
-
Include appropriate controls:
-
Negative Control Cells: Untransfected parental cells or a bacterial strain known not to express the nitroreductase.
-
No Probe Control: Cells treated with medium containing the same concentration of DMSO as the probe-treated wells.
-
-
Incubate the cells at 37°C in a CO₂ incubator for a period of 1-4 hours. The incubation time should be optimized for the specific cell line and level of nitroreductase expression.
-
After incubation, remove the probe-containing medium and wash the cells twice with warm PBS.
-
Add 100 µL of fresh PBS or cell culture medium to each well.
-
Measure the fluorescence using either a fluorescence microplate reader or visualize the cells using a fluorescence microscope with appropriate filters.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence in the in vitro assay | Autofluorescence of assay components or contaminated reagents. | Run a "no enzyme" control. If the background is still high, check the purity of the reagents and the buffer. |
| Light sensitivity of the probe. | Keep the probe and all reaction components protected from light as much as possible. | |
| Low or no signal in the in vitro assay | Inactive enzyme or cofactor. | Use a fresh preparation of NAD(P)H. Confirm the activity of the enzyme using a known positive control substrate. |
| Incorrect buffer pH or composition. | Optimize the assay buffer conditions for the specific nitroreductase being used. | |
| High background fluorescence in the cell-based assay | Autofluorescence from cells or medium components. | Image untreated cells to determine the basal level of autofluorescence. Consider using a phenol red-free medium for the assay. |
| Probe concentration is too high, leading to non-specific fluorescence. | Perform a dose-response experiment to determine the optimal probe concentration with the best signal-to-noise ratio. | |
| Cell death observed in the cell-based assay | Cytotoxicity of the probe or its fluorescent product. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the toxicity of the probe at the working concentration. Reduce the probe concentration or incubation time if necessary. |
| Contamination of cell cultures. | Ensure aseptic techniques and regularly test for mycoplasma contamination. |
References
- Enzymatic assay for nitroreductase. A nitroreductase enzymatic assay was performed on SKOV3 and 4 SKOV3 clones expressing nitroreductase. Cell extracts were prepared and 10 l added to a reaction mix containing 500 m menadione, 70 m horse heart cytochrome C and 500 m NADH. The rate of change in absorbance at 550 nm was measured and the extent of NTR function was calculated using a standard curve derived from the absorbances of E. coli nitroreductase (not shown). The amount of functional NTR for each sample was plotted against its CB1954 IC 50 as calculated from 24 h CB1954 dose responses done contempor- aneously (also not shown). The data have been adjusted to correct for background activity, such that parental SKOV3 cells have an NTR activity of 0 ng/ g cell protein. The correlation coefficient is 0.97.
- APPLICATION OF 6-NITROCOUMARIN AS A SUBSTRATE FOR THE FLUORESCENT DETECTION OF NITROREDUCTASE ACTIVITY IN Sporothrix schenckii - PMC - NIH. (URL: [Link])
- The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies - MDPI. (URL: [Link])
- Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Deriv
- Synthesis and fluorescence properties of substituted 7‐aminocoumarin‐3‐carboxylate derivatives - ResearchG
- Application of 6-nitrocoumarin as a substrate for the fluorescent detection of nitroreductase activity in Sporothrix schenckii - PubMed. (URL: [Link])
- Substantial Intramolecular Charge Transfer Induces Long Emission Wavelengths and Mega Stokes Shifts in 6-Aminocoumarins - OSTI.GOV. (URL: [Link])
- Application of 6-nitrocoumarin as a substrate for the fluorescent detection of nitroreductase activity in Sporothrix schenckii - ResearchG
- Qualitative cell uptake study of plain coumarin-6 & coumarin-6 co-encapsulated SLNs formulations - ResearchG
- Changes in the fluorescence intensities of 6-amino coumarin (L) upon addition of NO 2 À ðk ex ¼ 330 nm; k em ¼ 460 nmÞ½LŠ ¼ 10 À6 mol L À1. (color figure available online.)
- Synthesis and fluorescence study of phenylcoumarin/cyanophenylbenzocoumarin-3-carboxylates - ACG Public
- Cellular uptake of coumarin-6-loaded NPs was evaluated by flow cytometry, (A) Representative histograms of the untreated control cells (autofluorescence) (grey histogram), cells treated with coumarin-6 solution (green histogram) and coumarin-6-loaded NPs (red histogram) can be seen, (B) Mean fluorescence intensity (MFI) of the cells treated with coumarin-6-loaded NPs and coumarin solution is quantified, (C) HT-29 cells incubated with coumarin-6-loaded NP were photographed under fluorescent microscope.
- Quantitative determination of the cellular uptake of each Coumarin-6-loaded NS group by NB4 and THP-1 cells in vitro. (A) The uptake of L-CD123-NS (final Coumarin-6 concentration of each sample was 40 ng/ml) in NB4 and THP-1 cells.
- Cellular uptake of coumarin-6 under microfluidic conditions into HCE-T cells from nanoscale formul
- Fluorescence of substituted 7-hydroxycoumarins | Analytical Chemistry - ACS Public
- In which solvent is 6-aminocoumarin soluble?
- Detection of Microbial Nitroreductase Activity by Monitoring Exogenous Volatile Organic Compound Production Using HS-SPME-GC-MS - MDPI. (URL: [Link])
- Fluorescence spectrum of coumarin 6 (normalised). Excitation and...
- Effect of pH on the fluorescence intensities of 6-amino coumarin (k ex = 330 nm, k em = 460 nm), [L] = 10 À6 mol L À1. (color figure available online.)
Sources
- 1. Nitroreductase Assay Kit (Luminometric) (ab324120) | Abcam [abcam.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. APPLICATION OF 6-NITROCOUMARIN AS A SUBSTRATE FOR THE FLUORESCENT DETECTION OF NITROREDUCTASE ACTIVITY IN Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Synthesis and Qualification of 3-Methyl-6-nitrocoumarin as a High-Purity Laboratory Standard
Abstract
This document provides a comprehensive guide for the synthesis, purification, and analytical qualification of 3-Methyl-6-nitrocoumarin (CAS No. 103030-08-6) for its use as a primary laboratory standard.[1] Coumarin derivatives are a critical class of heterocyclic compounds with significant applications in pharmaceutical research and as fluorescent probes. The availability of a well-characterized, high-purity standard is essential for accurate quantitative analysis, impurity profiling, and quality control in drug development.
The described methodology follows a robust two-stage process: the electrophilic nitration of a 3-methylcoumarin precursor followed by a rigorous purification and characterization protocol. This note emphasizes the critical control points of the synthesis, particularly the management of the exothermic nitration reaction, and details the analytical techniques required to confirm the identity, purity, and stability of the final product. The causality behind experimental choices is explained to provide researchers with a deep, actionable understanding of the protocol.
Introduction and Synthesis Rationale
The core structure of this compound is a benzopyrone scaffold, which is common in many biologically active molecules.[2][3] Its synthesis is most effectively achieved via the nitration of a 3-methylcoumarin intermediate. This approach is favored over methods starting with nitrated phenols (e.g., 4-nitrophenol) because the strong electron-withdrawing nature of the nitro group can impede the initial coumarin ring formation reaction.
The chosen synthetic pathway involves the electrophilic substitution on the benzene ring of the coumarin system. The presence of the activating lactone oxygen directs electrophiles primarily to the 6 and 8 positions. By carefully controlling reaction conditions, particularly temperature, the formation of the desired 6-nitro isomer can be maximized over the 8-nitro byproduct.[2][3]
Key Physicochemical Properties:
| Property | Value | Source(s) |
| CAS Number | 103030-08-6 | [1] |
| Molecular Formula | C₁₀H₇NO₄ | [1][4][5] |
| Molecular Weight | 205.17 g/mol | [1][5] |
| Appearance | Pale yellow to yellow solid | [6] |
| SMILES | CC1=CC2=C(C=CC(=C2)[O-])OC1=O | [4] |
Safety and Hazard Management
WARNING: The nitration of organic compounds is a potentially hazardous procedure due to the use of highly corrosive strong acids and the strongly exothermic nature of the reaction.[7] Severe chemical burns, runaway reactions, and the potential for explosion are significant risks if not managed properly.
-
Personal Protective Equipment (PPE): Always wear chemical safety glasses, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-retardant lab coat. The entire procedure must be conducted inside a certified chemical fume hood.[8][9]
-
Reagent Handling: Concentrated sulfuric acid and nitric acid are extremely corrosive and powerful oxidizing agents.[10] They react violently with many organic materials, including alcohols, acetone, and other solvents.[8][10] Avoid contact with all metals.[10]
-
Exothermic Reaction Control: The reaction is highly exothermic. The nitrating mixture must be added slowly and in a controlled, dropwise manner to the substrate solution, which is maintained in an ice/salt bath to dissipate heat effectively.[11] Continuous monitoring of the internal reaction temperature with a thermometer is mandatory.
-
Quenching: The reaction quench, which involves pouring the acid mixture onto ice, must be performed slowly and with vigorous stirring to manage the heat generated from the dilution of sulfuric acid.[11]
-
Waste Disposal: All acid waste must be neutralized and disposed of according to federal, state, and local environmental regulations. Do not mix nitric acid waste with organic solvent waste streams.[9][10]
Overall Experimental Workflow
The process of generating a qualified laboratory standard involves a multi-step, self-validating workflow. Each stage provides critical data that contributes to the final certificate of analysis for the standard.
Caption: Workflow for Synthesis and Qualification of this compound.
Detailed Protocols
Part A: Synthesis via Electrophilic Nitration
This protocol describes the nitration of 3-methylcoumarin. The sulfuric acid serves to protonate the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Materials and Reagents:
| Reagent | Grade | Supplier | Notes |
| 3-Methylcoumarin | ≥98% | Sigma-Aldrich | Precursor |
| Sulfuric Acid (H₂SO₄) | 98%, ACS Reagent | Fisher Scientific | Dehydrating agent and catalyst |
| Nitric Acid (HNO₃) | 70%, ACS Reagent | VWR | Nitrating agent |
| Deionized Water | Type II | In-house | |
| Crushed Ice | In-house | For quenching |
Procedure:
-
Prepare the Substrate Solution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add 10.0 g of 3-methylcoumarin to 40 mL of concentrated sulfuric acid. Stir the mixture in an ice bath until the solid is fully dissolved and the internal temperature is stable between 0–5 °C.
-
Prepare the Nitrating Mixture: In a separate beaker or dropping funnel, cautiously add 4.0 mL of concentrated nitric acid to 8.0 mL of concentrated sulfuric acid. This mixing should be done slowly while cooling the beaker in an ice bath. Rationale: This pre-mix generates the nitronium ion and helps control the exotherm upon addition.
-
Perform the Nitration: Using a dropping funnel, add the nitrating mixture dropwise to the stirred coumarin solution over a period of 30-45 minutes. Critically maintain the internal reaction temperature below 10 °C throughout the addition. Rationale: Slow addition and low temperature are essential to prevent runaway reactions and minimize the formation of dinitro and other side products.[11]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane/ethyl acetate mobile phase.
-
Quench the Reaction: Fill a 1 L beaker with approximately 400 g of crushed ice. While stirring the ice vigorously, slowly pour the reaction mixture into the beaker. A yellow precipitate will form. Rationale: Quenching on ice dilutes the acid and precipitates the organic product, which is insoluble in water.[11]
-
Isolate the Crude Product: Allow the ice to melt completely. Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the Product: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes residual acid. Follow with a final wash using a small amount of cold ethanol to remove some impurities.
-
Dry the Product: Press the solid as dry as possible on the filter. Transfer the crude product to a watch glass and dry in a vacuum oven at 50 °C to a constant weight.
Part B: Purification by Recrystallization
Recrystallization is a critical step to remove isomeric impurities (e.g., 8-nitro-3-methylcoumarin) and unreacted starting material, thereby achieving the high purity required for a standard. Ethanol is a suitable solvent for this purpose.
Procedure:
-
Transfer the crude, dried this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Use a hot plate and add the solvent in small portions.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.
-
Dry the purified crystals under vacuum to a constant weight. The product should be a pale-yellow crystalline solid.
Characterization and Qualification
To qualify the synthesized material as a laboratory standard, its identity and purity must be rigorously confirmed.
Caption: Analytical techniques for the qualification of the standard.
Expected Analytical Data:
| Analysis | Expected Result | Rationale |
| Melting Point | Approx. 185-188 °C | A sharp, narrow melting range indicates high purity. |
| FT-IR (KBr, cm⁻¹) | ~1730 (C=O, lactone), ~1620 (C=C), ~1525 & ~1340 (NO₂, asymm. & symm.) | Confirms the presence of key functional groups.[12][13] |
| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to aromatic protons, a singlet for the C3-methyl group, and a singlet for the C4-alkene proton. The specific shifts and coupling patterns in the aromatic region confirm the 6-nitro substitution pattern. | Provides unambiguous structural confirmation. |
| ¹³C NMR (CDCl₃, δ ppm) | Signals for all 10 carbons, including the lactone carbonyl, carbons bearing the nitro group, and the methyl carbon. | Complements ¹H NMR for full structural elucidation. |
| Mass Spec (ESI-MS) | m/z 206.04 [M+H]⁺, 228.02 [M+Na]⁺ | Confirms the molecular weight of the compound.[4] |
| Purity (HPLC) | ≥98.0% | Quantifies the purity of the compound, essential for a standard. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution |
| Low Yield | Incomplete reaction; reaction temperature too low; inefficient quenching/precipitation. | Extend reaction time. Ensure vigorous stirring. Quench slowly into a large volume of ice.[11] |
| Dark, Oily Product | Excessive temperature during nitration leading to side reactions and decomposition. | Strictly maintain reaction temperature below 10 °C. Ensure slow, controlled addition of the nitrating agent.[11] |
| Contamination with 8-nitro isomer | Reaction temperature too high, allowing for substitution at the less-favored C-8 position. | Maintain low temperature (0-5 °C). The 8-nitro isomer can often be separated from the 6-nitro isomer by fractional crystallization, as they may have different solubilities.[2][14] |
Conclusion
The protocol detailed in this application note provides a reliable and well-controlled method for synthesizing and qualifying this compound. By adhering to the stringent safety protocols, carefully managing reaction conditions, and performing rigorous analytical characterization, researchers can produce a high-purity laboratory standard suitable for demanding applications in pharmaceutical and chemical analysis.
References
- National Academic Digital Library of Ethiopia. (2013).
- University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. [Link]
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. [Link]
- National Center for Biotechnology Information. (n.d.). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. [Link]
- Wikipedia. (n.d.).
- Chemical Shifts. (n.d.). 3-[(morpholinocarbonyl)methyl]-6-nitrocoumarin. [Link]
- Chemical Methodologies. (2021). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. [Link]
- International Scientific Organization. (n.d.).
- PubChemLite. (n.d.). This compound (C10H7NO4). [Link]
- JETIR. (2021).
- National Center for Biotechnology Information. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. [Link]
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). The schematic presentation of 6-nitro-coumarin-3-carboxylic acid methyl.... [Link]
- Indian Academy of Sciences. (1979). Synthesis of 3-methyl-coumarins, -thiacoumarins and -carbostyrils. [Link]
- PrepChem.com. (n.d.). Synthesis of 6-nitrocoumarin. [Link]
- Google Patents. (n.d.). US2683720A - Process for the preparation of 6-nitro-coumarin-3-carboxylic acid.
- SciSpace. (n.d.). the synthesis and nmr spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)a. [https://typeset.io/papers/the-synthesis-and-nmr-spectral-assignments-of-3-nitro-4-((6-2p1703t3k7]([Link]
- SciSpace. (2016).
- ResearchGate. (n.d.). The synthesis and NMR spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one. [Link]
- PubChem. (n.d.). 6-Methylcoumarin. [Link]
- ResearchGate. (2016).
- Google Patents. (n.d.).
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- 4. PubChemLite - this compound (C10H7NO4) [pubchemlite.lcsb.uni.lu]
- 5. scbt.com [scbt.com]
- 6. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. ehs.washington.edu [ehs.washington.edu]
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- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Application Notes and Protocols for Enzymatic Kinetic Studies Using 3-Methyl-6-nitrocoumarin as a Fluorogenic Substrate
Introduction: Illuminating Enzyme Activity with Fluorogenic Coumarin Substrates
The study of enzyme kinetics is fundamental to understanding biological pathways, developing novel therapeutics, and engineering biocatalysts. A key technique in this field is the use of fluorogenic substrates, which provide a sensitive and continuous method for monitoring enzyme activity. 3-Methyl-6-nitrocoumarin is a versatile substrate that, upon enzymatic action, is converted from a non-fluorescent molecule to a highly fluorescent product. This transformation allows for the real-time measurement of enzyme kinetics with high precision.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for enzymatic kinetic studies. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into data analysis and interpretation, all grounded in established scientific principles.
Principle of the Assay: From Darkness to Light
The core of this assay lies in the enzymatic reduction of the nitro group at the 6-position of the coumarin ring. In its native state, this compound is essentially non-fluorescent due to the electron-withdrawing nature of the nitro group, which quenches the intrinsic fluorescence of the coumarin core. However, in the presence of a suitable reductase enzyme and a reducing cofactor such as NADPH or NADH, the nitro group is reduced to a hydroxylamine and subsequently to an amine. This conversion to 3-Methyl-6-aminocoumarin, a highly fluorescent molecule, results in a significant increase in fluorescence intensity that is directly proportional to the rate of the enzymatic reaction.
The primary class of enzymes studied with this substrate are nitroreductases , which are found in a variety of prokaryotic and some eukaryotic organisms. These enzymes play a crucial role in the metabolism of nitroaromatic compounds.[1]
Reaction Mechanism
The enzymatic conversion of this compound proceeds in a stepwise reduction, primarily yielding the highly fluorescent 3-Methyl-6-aminocoumarin. An intermediate, 3-Methyl-6-hydroxylaminocoumarin, may also be formed, which exhibits blue fluorescence. The final product, 3-Methyl-6-aminocoumarin, typically displays a yellow-green fluorescence.[2] The overall observed fluorescence is often a composite of these species.
Materials and Reagents
-
Substrate: this compound (MW: 205.17 g/mol )
-
Enzyme: Purified nitroreductase (e.g., from E. coli)
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) or β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Buffer: 50 mM Potassium Phosphate buffer, pH 7.0 (or other suitable buffer, see protocol optimization)
-
Solvent: Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Instrumentation: Fluorescence microplate reader or spectrofluorometer
-
Consumables: 96-well black microplates, appropriate pipette tips
Experimental Protocols
This section provides a step-by-step methodology for conducting enzymatic kinetic studies with this compound.
Protocol 1: Preparation of Reagents
-
Assay Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.0. Filter sterilize and store at 4°C. Rationale: Maintaining a stable pH is critical for enzyme activity and the fluorescence properties of the product.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store protected from light at -20°C. Rationale: DMSO is used to solubilize the hydrophobic coumarin derivative. A high-concentration stock minimizes the final concentration of DMSO in the assay, which can inhibit some enzymes.
-
Cofactor Stock Solution: Prepare a 10 mM stock solution of NADPH or NADH in the assay buffer. Prepare this solution fresh on the day of the experiment and keep it on ice. Rationale: NAD(P)H is prone to degradation, especially at room temperature and neutral pH.
-
Enzyme Stock Solution: Prepare a stock solution of the purified nitroreductase in the assay buffer. The final concentration will depend on the specific activity of the enzyme preparation. Store on ice.
Protocol 2: Determination of Optimal Excitation and Emission Wavelengths
Before initiating kinetic studies, it is essential to determine the optimal excitation and emission wavelengths for the fluorescent product, 3-Methyl-6-aminocoumarin, in your specific assay buffer.
-
Prepare a solution of the fluorescent product (if available) or generate it in situ by allowing the enzymatic reaction to proceed to completion.
-
Using a spectrofluorometer, perform an excitation scan (collecting emission at an estimated maximum, e.g., 460 nm) to determine the optimal excitation wavelength (λex).
-
Next, perform an emission scan (exciting at the determined λex) to find the optimal emission wavelength (λem).
Based on data for the closely related 6-aminocoumarin, expected values are in the range of λex = 330-380 nm and λem = 450-480 nm.[3]
Protocol 3: Enzyme Kinetic Assay
The following protocol is designed for a 96-well microplate format. All reactions should be performed in triplicate.
-
Prepare Substrate Dilutions: Create a series of dilutions of the this compound stock solution in the assay buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Michaelis constant (Km).
-
Set up the Assay Plate:
-
Add assay buffer to each well to bring the final volume to 200 µL.
-
Add the cofactor (NADPH or NADH) to a final concentration of 100-200 µM.
-
Add the different concentrations of the this compound substrate.
-
Include control wells:
-
No enzyme control: Substrate, cofactor, and buffer to measure background fluorescence.
-
No substrate control: Enzyme, cofactor, and buffer to measure any intrinsic enzyme or buffer fluorescence.
-
-
-
Initiate the Reaction: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes. Initiate the reaction by adding a fixed amount of the nitroreductase enzyme to each well (except the no-enzyme control).
-
Measure Fluorescence: Immediately place the plate in the fluorescence reader and begin kinetic measurements. Record the fluorescence intensity at the predetermined optimal excitation and emission wavelengths at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.
Data Analysis and Interpretation
The primary data obtained will be a time course of increasing fluorescence intensity. The initial, linear portion of this curve represents the initial velocity (V₀) of the reaction.
Standard Curve
To convert the rate of change in relative fluorescence units (RFU/min) to the rate of product formation (mol/min), a standard curve of the fluorescent product (3-Methyl-6-aminocoumarin) is required.
| Concentration of 3-Methyl-6-aminocoumarin (µM) | Relative Fluorescence Units (RFU) |
| 0 | 50 |
| 1 | 550 |
| 2.5 | 1275 |
| 5 | 2520 |
| 7.5 | 3780 |
| 10 | 5010 |
Calculating Initial Velocities
For each substrate concentration, plot RFU versus time. The slope of the initial linear phase is the initial velocity (V₀) in RFU/min. Convert this to µM/min using the slope of the standard curve.
Michaelis-Menten Kinetics
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant).
V₀ = (Vmax * [S]) / (Km + [S])
| Substrate Concentration [S] (µM) | Initial Velocity (V₀) (µM/min) |
| 5 | 0.24 |
| 10 | 0.45 |
| 20 | 0.78 |
| 40 | 1.20 |
| 80 | 1.65 |
| 160 | 2.05 |
| 320 | 2.35 |
Note: The data in this table is for illustrative purposes and should be determined experimentally.
From a non-linear fit of the data in Table 2, the following kinetic parameters can be derived:
-
Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
Km: The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.
Lineweaver-Burk Plot
For a linear representation of the kinetic data, a Lineweaver-Burk plot (a double reciprocal plot) can be generated by plotting 1/V₀ against 1/[S].
1/V₀ = (Km / Vmax) * (1/[S]) + 1/Vmax
The y-intercept of this plot is 1/Vmax, and the x-intercept is -1/Km.
Trustworthiness and Self-Validation
To ensure the reliability of your kinetic data, incorporate the following practices:
-
Enzyme Concentration: Ensure that the enzyme concentration used results in a linear increase in fluorescence over the measurement period.
-
Substrate Concentration: The range of substrate concentrations should bracket the Km value to ensure an accurate determination of both Km and Vmax.
-
Inner Filter Effect: At high substrate or product concentrations, the absorbance of the solution can interfere with the excitation and emission of light, leading to a non-linear relationship between fluorescence and concentration. This can be mitigated by working at low absorbance values (typically <0.1).
-
Controls: Always include the appropriate controls to account for background fluorescence and non-enzymatic reactions.
Conclusion
This compound is a powerful tool for the continuous monitoring of nitroreductase activity and for conducting detailed enzyme kinetic studies. Its robust fluorogenic response upon enzymatic conversion allows for high-sensitivity assays suitable for a wide range of applications, from basic research to high-throughput screening in drug discovery. By following the protocols and data analysis guidelines presented in this application note, researchers can obtain reliable and reproducible kinetic data to further their understanding of enzyme function and inhibition.
References
- Stopiglia, C. D. O., Carissimi, M., Daboit, T. C., Stefani, V., Corbellini, V. A., & Scroferneker, M. L. (2013). Application of 6-nitrocoumarin as a substrate for the fluorescent detection of nitroreductase activity in Sporothrix schenckii. Revista do Instituto de Medicina Tropical de São Paulo, 55(5), 353–356. [Link]
- Gazenko, S. V., Iushkova, E. A., & Demidov, V. V. (1998). A simple fluorimetric method for the determination of nitroreductase activity. Applied Biochemistry and Microbiology, 34(3), 284-287.
- Orna, M. V., & Mason, R. P. (1989). Correlation of kinetic parameters of nitroreductase enzymes with redox properties of nitroaromatic compounds. Journal of Biological Chemistry, 264(21), 12379–12384. [Link]
- Guha, S., Lohar, S., Bolte, M., & Das, D. (2012). Crystal Structure and Interaction of 6-Amino Coumarin with Nitrite Ion for Its Selective Fluorescence Detection. Journal of Fluorescence, 22(4), 1149–1155. [Link]
- Stopiglia, C. D. O., et al. (2013). Application of 6-nitrocoumarin as a substrate for the fluorescent detection of nitroreductase activity in Sporothrix schenckii. Revista do Instituto de Medicina Tropical de São Paulo, 55(5), 353-356. [Link]
- Application of 6-nitrocoumarin as a substrate for the fluorescent detection of nitroreductase activity in Sporothrix schenckii.
- The 3D-structure, kinetics and dynamics of the E.
- Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism. Journal of Biological Chemistry. [Link]
- Effect of pH on the fluorescence intensities of 6-amino coumarin.
- Effect of pH on the fluorescence intensities of 6-amino coumarin (k ex = 330 nm, k em = 460 nm), [L] = 10 À6 mol L À1.
- Substantial Intramolecular Charge Transfer Induces Long Emission Wavelengths and Mega Stokes Shifts in 6-Aminocoumarins. OSTI.GOV. [Link]
- Fluorescence spectrum of coumarin 6 (normalised).
- Coumarin 6. OMCL. [Link]
- Enzymatic Reduction of Nitro Compounds to Amines with Nitroreductase.
Sources
- 1. Structural and mechanistic studies of Escherichia coli nitroreductase with the antibiotic nitrofurazone. Reversed binding orientations in different redox states of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of 6-nitrocoumarin as a substrate for the fluorescent detection of nitroreductase activity in Sporothrix schenckii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Quantum Yield of 3-Methyl-6-nitrocoumarin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and foundational knowledge for a common challenge in fluorophore chemistry: improving the quantum yield of 3-Methyl-6-nitrocoumarin. Our goal is to move beyond simple protocols and equip you with the strategic understanding needed to optimize your experiments for maximum fluorescence efficiency.
Frequently Asked Questions (FAQs)
Here we address the fundamental concepts underpinning the fluorescence behavior of nitro-substituted coumarins.
Q1: What is fluorescence quantum yield, and why is it a critical parameter?
Fluorescence quantum yield (Φ) is the measure of a fluorophore's efficiency. It is defined as the ratio of photons emitted to the number of photons absorbed. A high quantum yield is crucial for applications requiring sensitive detection, such as in bioimaging and diagnostics, as it directly translates to a brighter, more easily detectable signal.
Q2: Why is the quantum yield of this compound inherently low?
The primary reason for the low quantum yield of this compound is the presence of the nitro (-NO₂) group at the 6-position. The nitro group is a powerful electron-withdrawing group and a notorious fluorescence quencher.[1][2] Its presence introduces efficient non-radiative decay pathways that compete with fluorescence. After the molecule absorbs a photon and reaches an excited state (S₁), the nitro group promotes rapid de-excitation back to the ground state (S₀) without emitting light. This process, often involving intersystem crossing (ISC) to a triplet state (T₁), happens much faster than the fluorescence emission, effectively "short-circuiting" the desired outcome.[3][4]
Q3: What are the primary experimental strategies to improve the quantum yield of this compound?
There are two main avenues for enhancing the fluorescence quantum yield:
-
Structural Modification: Altering the chemical structure of the coumarin to reduce the quenching effect of the nitro group or to introduce fluorescence-enhancing moieties.[5][6][7]
-
Environmental Optimization: Systematically modifying the solvent environment to influence the energy levels of the excited state and suppress non-radiative decay pathways.[8][9]
This guide will provide detailed troubleshooting workflows for both approaches.
Troubleshooting Guide: Low Quantum Yield
This section is designed to help you diagnose and solve the core issue of weak fluorescence from this compound and its derivatives.
Problem: The fluorescence signal from my this compound is weak or undetectable.
A weak signal is the most common and expected issue with this fluorophore. The following troubleshooting workflow provides a systematic approach to enhancing its quantum yield.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. On the molecular mechanism of non-radiative decay of nitrobenzene and the unforeseen challenges this simple molecule holds for electronic structure theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. soc.chim.it [soc.chim.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nitrocoumarin Photostability
Welcome to the technical support center for nitrocoumarin photostability. This guide is designed for researchers, scientists, and drug development professionals who utilize nitrocoumarin derivatives in their work. Nitrocoumarins are valuable compounds, often used as photosensitizers, photoinitiators, and caged compounds. However, their inherent photosensitivity can lead to experimental challenges.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve photostability issues, ensuring the reliability and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the photostability of nitrocoumarins.
Q1: What makes nitrocoumarins prone to photodegradation?
A1: The photodegradation of nitrocoumarins is primarily linked to their electronic structure. The coumarin scaffold itself can undergo photodimerization.[3][4] The presence of the nitro group (-NO₂), an electron-withdrawing moiety, further influences the molecule's excited-state properties, making it susceptible to photochemical reactions.[5] Upon absorption of light, typically in the UV-A region (320-400 nm), the nitrocoumarin molecule can enter an excited state.[6][7] This excited state can then undergo various reactions, including intramolecular rearrangements and reactions with surrounding molecules, leading to degradation. The specific degradation pathway can be influenced by factors such as the solvent, pH, and the presence of other molecules.[8][9]
Q2: I'm observing a rapid decrease in the signal (absorbance or fluorescence) of my nitrocoumarin compound during my experiment. Is this due to photobleaching?
A2: A rapid decrease in signal is a strong indicator of photobleaching, a form of photodegradation.[10] This is a common issue with fluorescent molecules, including many coumarin derivatives.[10] It occurs when the molecule is repeatedly excited by a light source, leading to irreversible photochemical alteration that renders it non-fluorescent or alters its absorbance spectrum. The rate of photobleaching is influenced by several factors, including the intensity of the excitation light, the duration of exposure, and the local chemical environment.[10]
Q3: My results are inconsistent when I repeat experiments using my nitrocoumarin probe. Could photostability be the culprit?
A3: Yes, inconsistent results are a classic sign of photostability issues.[11][12] If the nitrocoumarin compound degrades at a variable rate between experiments, it will lead to poor reproducibility. This variability can be caused by subtle differences in experimental conditions that you might not be controlling for, such as minor fluctuations in light exposure, temperature, or the presence of trace contaminants that can act as photosensitizers.[9][13]
Q4: I see new, unexpected peaks in my HPLC or LC-MS analysis after my experiment. What could be causing this?
A4: The appearance of new peaks in your chromatogram is a strong indication that your nitrocoumarin is degrading into one or more photoproducts.[9] These degradation products will have different retention times than the parent compound, resulting in new peaks. It is crucial to identify these peaks, if possible, as they can provide insights into the degradation mechanism and may have their own biological or chemical activity that could interfere with your results.[7]
Part 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for common photostability-related problems.
Issue 1: Rapid Signal Loss (Photobleaching)
If you are experiencing a rapid decline in your nitrocoumarin's fluorescent or absorbance signal, follow these steps:
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent results.
Detailed Steps:
-
Standardize Light Exposure: Ensure that all samples are exposed to the same light conditions. Use a light meter (radiometer) to quantify the light intensity and duration of exposure. For benchtop experiments, shield samples from ambient light.
-
Control Temperature: Photochemical reactions can be influenced by temperature. [13]Use a temperature-controlled sample holder or conduct experiments in a temperature-controlled environment. Include a dark control sample kept at the same temperature to differentiate between thermal and photodegradation. [14]3. Prepare Fresh Solutions: Prepare nitrocoumarin solutions fresh before each experiment to avoid degradation during storage.
-
Solvent and Excipient Purity: Ensure the use of high-purity solvents and reagents, as impurities can sometimes act as photosensitizers. [9]
Part 3: Solutions and Mitigation Strategies
This section details proactive measures and experimental protocols to enhance the photostability of nitrocoumarins.
Formulation and Environmental Controls
| Strategy | Mechanism of Action | Key Considerations |
| Use of UV Absorbers | Co-formulants that absorb UV radiation, dissipating it as heat and shielding the nitrocoumarin. [12] | Select absorbers with appropriate UV cutoff wavelengths. Examples include titanium dioxide and some benzophenones. |
| Inclusion of Antioxidants | Scavenge reactive oxygen species and free radicals generated during photo-irradiation, which can degrade the nitrocoumarin. [9] | Common antioxidants include ascorbic acid, butylated hydroxytoluene (BHT), and tocopherol. |
| pH Optimization | The stability of nitrocoumarins can be pH-dependent. [9] | Determine the optimal pH for stability through experimentation. Buffering the formulation can help maintain this pH. |
| Inert Atmosphere | Purging the sample and headspace with an inert gas (e.g., nitrogen, argon) displaces oxygen, mitigating photo-oxidative degradation pathways. [9] | Particularly important for long-term storage of solutions. |
| Light-Resistant Packaging | Using amber or opaque containers provides a physical barrier against light exposure. [9][14] | A simple and highly effective method for storage and handling. |
| Nanoencapsulation | Encapsulating the nitrocoumarin in nanoparticles can provide a protective barrier against light. [9] | Can also improve solubility and delivery of the compound. |
Experimental Protocols
Protocol 1: Standardized Photostability Assessment
This protocol is adapted from the International Council for Harmonisation (ICH) Q1B guidelines and provides a standardized method for assessing photostability. [6][7][15] Objective: To quantify the photodegradation of a nitrocoumarin derivative under controlled light exposure.
Materials:
-
Nitrocoumarin compound
-
Spectroscopic grade solvent (e.g., acetonitrile, methanol)
-
Chemically inert, transparent containers (e.g., quartz cuvettes)
-
Calibrated photostability chamber with a light source capable of emitting both visible and UV-A light (e.g., Xenon lamp). [6]* Radiometer
-
HPLC system with a suitable column and detector
Procedure:
-
Sample Preparation:
-
Prepare a solution of the nitrocoumarin in the chosen solvent at a known concentration (e.g., 10 µM).
-
Divide the solution into two sets of containers. One set will be the "exposed" samples, and the other will be the "dark control."
-
Wrap the dark control containers completely in aluminum foil to protect them from light. [14]
-
-
Light Exposure:
-
Sample Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples by HPLC to determine the concentration of the remaining parent nitrocoumarin. [16] * Monitor for the appearance and growth of new peaks corresponding to photodegradation products. [9]
-
-
Data Analysis:
-
Compare the degradation of the exposed sample to the dark control to distinguish between photodegradation and thermal degradation.
-
Calculate the percentage of degradation over time for the exposed sample.
-
Protocol 2: Evaluating the Efficacy of a Photostabilizer
Objective: To determine if the addition of a UV absorber or antioxidant improves the photostability of a nitrocoumarin.
Procedure:
-
Formulation Preparation: Prepare three sets of nitrocoumarin solutions as described in Protocol 1:
-
Control: Nitrocoumarin in solvent.
-
Test Formulation: Nitrocoumarin in solvent with the added photostabilizer (e.g., a UV absorber or antioxidant at a specific concentration).
-
Dark Controls: One for the control and one for the test formulation.
-
-
Photostability Study: Conduct the photostability assessment as outlined in Protocol 1 on all sample sets.
-
Comparative Analysis:
-
Analyze all samples by HPLC at each time point.
-
Compare the degradation rate of the nitrocoumarin in the test formulation to the control formulation. A significant reduction in degradation in the test formulation indicates the effectiveness of the photostabilizer. [12]
-
References
- EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
- ResearchGate. ICH guideline for photostability testing: Aspects and directions for use.
- Q1 Scientific. Photostability testing theory and practice. Published July 28, 2021.
- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- MDPI. Coumarin Ketoxime Ester with Electron-Donating Substituents as Photoinitiators and Photosensitizers for Photopolymerization upon UV-Vis LED Irradiation. Published July 14, 2022.
- NIH. Assessing Photostability of mAb Formulations In Situ Using Light-Coupled NMR Spectroscopy.
- University of Rochester. How To: Troubleshoot a Reaction. Department of Chemistry.
- PubMed. Photosensitization by coumarin derivatives.
- ResearchGate. Mechanism of the photocleavage reaction of coumarin derivatives. The...
- PubMed. Coumarin-Based Fluorescent Inhibitors for Photocontrollable Bioactivation. Published June 5, 2023.
- University of Maryland. Troubleshooting. Department of Chemistry and Biochemistry.
- Gamry Instruments. Troubleshooting Walkthrough.
- Chemistry World. How to troubleshoot experiments. Published April 10, 2024.
- PubMed. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. Published September 13, 2017.
- ResearchGate. Sunscreening and Photosensitizing Properties of Coumarins and their Derivatives.
- Semantic Scholar. Mechanisms of Photochemical Reactions in Solution. XXV. The Photodimerization of Coumarin. Published August 1, 1964.
- Royal Society of Chemistry. Coumarin derivatives as versatile photoinitiators for 3D printing, polymerization in water and photocomposite synthesis. Polymer Chemistry.
- ResearchGate. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization.
- Royal Society of Chemistry. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences.
- ResearchGate. The photostability and fluorescence of hydroxycoumarins in aprotic solvents.
- BA Sciences. A Primer on Photostability in the Development of Pharmaceuticals.
- MDPI. Photocatalytic Degradation of Safranin O: Unraveling the Roles of Dissolved Gases, Environmental Matrices, and Reactive Species. Published December 12, 2023.
- PubMed. Photooxidation of cellulose nitrate: new insights into degradation mechanisms. Published May 15, 2014.
Sources
- 1. Photosensitization by coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coumarin derivatives as versatile photoinitiators for 3D printing, polymerization in water and photocomposite synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Photochemical Reactions in Solution. XXV. The Photodimerization of Coumarin | Semantic Scholar [semanticscholar.org]
- 5. Coumarin-Based Fluorescent Inhibitors for Photocontrollable Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. q1scientific.com [q1scientific.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-6-nitrocoumarin Synthesis
Welcome to the technical support center for the synthesis and optimization of 3-Methyl-6-nitrocoumarin. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this scaffold. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively in your own laboratory setting. We will address common challenges in a direct question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.
Technical FAQs: Understanding the Core Synthesis
This section addresses fundamental questions about the synthetic strategy for this compound. A robust understanding of these principles is the foundation for effective troubleshooting.
Q1: What is the most effective and common synthetic route for this compound?
The synthesis of this compound is most reliably achieved via a two-stage process. This approach separates the construction of the core coumarin ring from the subsequent aromatic substitution, allowing for greater control and optimization at each distinct chemical transformation.
-
Stage 1: Formation of the 3-Methylcoumarin Core. The most prevalent and versatile method for this is the Pechmann Condensation . This reaction constructs the benzopyrone skeleton by reacting a phenol with a β-ketoester under acidic conditions.[1] For a 3-methyl substitution pattern, a suitable β-ketoester must be selected.
-
Stage 2: Regioselective Nitration. Once the 3-methylcoumarin core is synthesized and purified, a nitro group is introduced onto the benzene ring via electrophilic aromatic substitution. The conditions for this step are critical for achieving the desired 6-position isomer.[2][3]
Experimental Workflow: Synthesis of this compound
Caption: Overall workflow for the two-stage synthesis of this compound.
Q2: Can you explain the mechanism of the Pechmann condensation and the choice of catalyst?
The Pechmann condensation is an acid-catalyzed reaction that involves three key steps: transesterification, intramolecular hydroxyalkylation (a type of Friedel-Crafts reaction), and dehydration.[1]
-
Transesterification: The acid catalyst protonates the ester carbonyl of the β-ketoester, activating it for nucleophilic attack by the phenolic hydroxyl group.
-
Intramolecular Hydroxyalkylation: The newly formed intermediate undergoes an intramolecular electrophilic aromatic substitution. The electron-rich phenol ring attacks a protonated ketone carbonyl, forming a new carbon-carbon bond.
-
Dehydration: A final acid-catalyzed dehydration step eliminates a molecule of water to form the stable, aromatic α,β-unsaturated lactone ring of the coumarin.
The choice of catalyst is critical and depends on the reactivity of the phenol.[1] Highly activated phenols (e.g., resorcinol) can react under milder conditions, while less reactive phenols require stronger acids.
| Catalyst Type | Examples | Typical Conditions & Remarks |
| Brønsted Acids | H₂SO₄, p-TsOH, CF₃COOH | The classic choice. Concentrated H₂SO₄ is highly effective but can lead to charring if not controlled. |
| Lewis Acids | AlCl₃, FeCl₃, ZnCl₂ | Effective catalysts, particularly for less reactive substrates.[4] Can require anhydrous conditions. |
| Solid Acids | Amberlyst-15, Zeolites, Sulfated Zirconia | Offer significant advantages in process chemistry, including easier product workup and catalyst recyclability.[1][5] |
Q3: How does temperature control affect the regioselectivity of the nitration step?
Temperature is the single most important factor in determining the isomeric distribution of the nitro group on the coumarin ring.[2] The reaction is an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is the electrophile.
-
Low Temperature (0–5 °C): At low temperatures, the reaction is under kinetic control. The 6-position is sterically more accessible and electronically favored, leading to the formation of 6-nitrocoumarin as the major product.[2][6][7]
-
Elevated Temperature: As the temperature increases, the reaction moves toward thermodynamic control. The 8-nitro isomer, while sterically more hindered, can become a significant byproduct or even the major product under prolonged heating or at higher temperatures.[2][6]
Therefore, for the specific synthesis of 3-Methyl-6-nitro coumarin, maintaining a reaction temperature below 5 °C is paramount.
Troubleshooting Guide
This guide addresses specific, common problems encountered during the synthesis.
Issue 1: My yield of the 3-methylcoumarin intermediate is very low or the reaction fails entirely.
A low yield in the Pechmann condensation step is a frequent issue that can almost always be traced back to reactant quality, catalyst activity, or reaction conditions.[1][8]
Caption: Decision tree for troubleshooting low yield in the Pechmann condensation step.
-
Question: What are the potential causes and solutions?
-
Cause A: Deactivated Catalyst. Acid catalysts, especially Lewis acids like AlCl₃ and solid acids, are susceptible to deactivation by moisture. Concentrated sulfuric acid can also be of poor quality if it has absorbed atmospheric water.
-
Solution: Always use a fresh, unopened bottle of the acid catalyst or verify its activity. For solid acids like Amberlyst-15, ensure they have been properly dried and stored according to the manufacturer's instructions.[1]
-
-
Cause B: Sub-optimal Reaction Temperature or Time. The energy barrier for the intramolecular cyclization step can be high, especially for less-activated phenols.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting materials are being consumed very slowly, a gradual increase in temperature (e.g., from 80°C to 110°C) may be necessary.[5] Conversely, if TLC shows a complex mixture of spots, the temperature may be too high, causing decomposition. In such cases, lowering the temperature is advised.[1]
-
-
Cause C: Impure Starting Materials. Impurities in the phenol or β-ketoester can inhibit the catalyst or lead to significant side reactions.
-
Solution: Verify the purity of your starting materials. If necessary, purify the phenol by distillation or recrystallization before use.
-
-
Issue 2: The nitration step produces a mixture of 6-nitro and 8-nitro isomers that are difficult to separate.
This is a classic regioselectivity problem directly linked to reaction conditions.
-
Question: How can I maximize the yield of the 6-nitro isomer and minimize the 8-nitro byproduct?
-
Cause: Poor Temperature Control. As discussed in the FAQ, this is the most common reason. Any increase in temperature above 5-10°C will begin to favor the formation of the 8-nitro isomer.[2][7]
-
Solution: Prepare an efficient ice/salt bath to maintain the reaction vessel temperature between 0 and 5°C. Add the nitrating mixture (a pre-chilled mixture of concentrated HNO₃ and H₂SO₄) dropwise to the solution of 3-methylcoumarin in concentrated H₂SO₄. Use a thermometer to monitor the internal temperature of the reaction mixture continuously, not just the bath temperature.
-
-
Cause: Inefficient Isomer Separation. Even under optimal conditions, small amounts of the 8-nitro isomer may form.
-
Solution: The two isomers often have different solubilities in common solvents. Fractional crystallization can be an effective purification method. Some studies have reported successful separation of 6-nitro and 8-nitro isomers using solvents like dioxane or ethanol, where one isomer may be significantly less soluble.[2] If co-crystallization is an issue, column chromatography on silica gel is the most reliable method for achieving high purity.
-
-
Issue 3: The final product is a dark, tarry material that is difficult to purify.
The formation of tar and polymeric materials is indicative of decomposition, often caused by overly harsh reaction conditions.
-
Question: What causes this decomposition and how can it be prevented?
-
Cause A: Excessively High Temperature. Both the Pechmann condensation and the nitration are exothermic reactions. Uncontrolled temperature spikes can lead to rapid decomposition of the aromatic starting materials and products.
-
Solution: For the Pechmann step, ensure uniform heating with a temperature-controlled oil bath and vigorous stirring. For nitration, the dropwise addition of the nitrating mixture into a well-chilled and stirred solution is critical to dissipate heat.[7]
-
-
Cause B: Prolonged Reaction Time at High Temperature. Even at a seemingly optimal temperature, holding the reaction for too long can promote the formation of degradation byproducts.
-
Solution: Monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup immediately. Do not leave the reaction heating unnecessarily overnight unless prior optimization has shown it to be safe and beneficial.
-
-
Detailed Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin (A Model Pechmann Condensation)
This protocol for a related, highly studied coumarin illustrates the general procedure.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add resorcinol (1 eq.) and ethyl acetoacetate (1 eq.).
-
Catalyst Addition (Solvent-Free): Add the solid acid catalyst, such as Amberlyst-15 (e.g., 0.2g per 10 mmol of resorcinol).[5]
-
Reaction: Heat the mixture in a pre-heated oil bath to 110-130°C.[5] Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add ethanol to dissolve the mixture and filter to recover the solid acid catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from ethanol to yield pure 7-hydroxy-4-methylcoumarin.
Protocol 2: Nitration of a Coumarin Core to 6-Nitrocoumarin
This protocol illustrates the critical nitration step.
-
Preparation: In a flask, dissolve the coumarin starting material (e.g., 3-methylcoumarin, 1 eq.) in concentrated sulfuric acid (e.g., 10 mL per gram of coumarin). Cool this solution to 0°C in an ice/salt bath.
-
Nitrating Mixture: In a separate, chilled vessel, slowly add concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (e.g., 3-4 volumes relative to nitric acid). Keep this mixture cold.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred coumarin solution, ensuring the internal temperature does not exceed 5°C.[7][9] After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours.
-
Work-up: Very carefully and slowly, pour the reaction mixture over a large volume of crushed ice with vigorous stirring.
-
Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[3]
References
- Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies.
- Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity.
- Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents.
- Natural source, bioactivity and synthesis of 3-Arylcoumarin deriv
- Optimizing Pechmann Condensation: A Technical Support Guide. Benchchem.
- Optimization of the Pechmann reaction conditions.
- Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid c
- Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. PubMed.
- Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents.
- An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest. PMC.
- Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin.
- Synthesis of 3-methyl-coumarins, -thiacoumarins and -carbostyrils. Indian Academy of Sciences.
- Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias.
- The schematic presentation of 6-nitro-coumarin-3-carboxylic acid methyl ester...
- Recent Advances in the Synthesis of Coumarin Derivatives
- Coumarin synthesis. Organic Chemistry Portal.
- Synthesis of novel coumarin derivatives and its biological evalu
- Synthesis of 6-nitrocoumarin. PrepChem.com.
- Troubleshooting low yields in the synthesis of α-methylserine deriv
- This compound. Santa Cruz Biotechnology.
- DESIGN AND SYNTHESIS OF SOME AMINO COUMARIN DERIVATIVES BY USING MILD C
- Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace.
- Process for the preparation of 6-nitro-coumarin-3-carboxylic acid.
- This compound (C10H7NO4). PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemmethod.com [chemmethod.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iscientific.org [iscientific.org]
- 7. primescholars.com [primescholars.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
solubility problems of 3-Methyl-6-nitrocoumarin in aqueous solutions
Technical Support Center: 3-Methyl-6-nitrocoumarin
Guide ID: MNC-SOL-2026-01
Introduction: Understanding the Challenge
This compound is a heterocyclic compound with significant potential in various research fields, including proteomics and as a building block in medicinal chemistry.[1][2][3] Its utility, however, is often hampered by a critical physicochemical limitation: poor aqueous solubility. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework to address and overcome the solubility challenges associated with this compound, ensuring experimental success and data integrity.
The core structure of coumarin is inherently hydrophobic. While the addition of a nitro group introduces some polarity, the methyl group and the overall fused ring system contribute to a molecule that is generally poorly soluble in water.[4][5] This characteristic is common among many promising drug candidates, with over 70% of new chemical entities exhibiting low aqueous solubility, which can severely limit bioavailability and therapeutic efficacy.[6][7]
This document is structured to provide not just protocols, but the underlying scientific rationale for each troubleshooting step, empowering you to make informed decisions in your experimental design.
Physicochemical Profile of this compound
To effectively troubleshoot solubility, it is essential to understand the molecule's inherent properties.
| Property | Value / Description | Implication for Solubility |
| Molecular Formula | C₁₀H₇NO₄[1] | The carbon-rich scaffold contributes to its hydrophobic nature. |
| Molecular Weight | 205.17 g/mol [1] | Larger organic molecules tend to have lower aqueous solubility.[8] |
| Structure | Fused benzo-α-pyrone ring with methyl and nitro substituents.[4] | The planar ring system can lead to strong crystal lattice forces that resist dissolution. The nitro group is a polar, electron-withdrawing group, while the methyl group is non-polar and electron-donating. |
| Predicted XlogP | 2.1[4] | A positive logP value indicates higher lipid solubility (lipophilicity) than water solubility, predicting poor partitioning into aqueous media. |
| Appearance | Solid / Crystalline Powder.[9] | The energy required to break the crystal lattice and solvate the individual molecules in water can be substantial. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound in aqueous solutions.
Q1: My this compound powder is not dissolving in my aqueous buffer. What is the first step?
Answer: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's hydrophobic nature. The recommended first step is to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous medium.
Causality: The principle of "like dissolves like" governs solubility. Water is a highly polar solvent that forms strong hydrogen bonds. This compound, being largely non-polar, cannot effectively interrupt this network and become solvated. Organic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are much more effective at solvating the molecule.[10]
Recommended Action:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.
-
Vortex or sonicate gently until all solid material is completely dissolved.
-
Perform a serial dilution of this stock solution into your final aqueous buffer to achieve the desired working concentration. Crucially, ensure the final concentration of DMSO is kept to a minimum (typically <0.5%) as it can impact biological experiments.
Q2: I successfully dissolved the compound in DMSO, but it precipitates immediately when I add it to my aqueous buffer. What's happening?
Answer: This is a classic sign of exceeding the aqueous solubility limit of the compound. Even with a co-solvent like DMSO, there is a maximum concentration of this compound that can be maintained in the final aqueous solution.
Causality: When the DMSO stock is added to the buffer, the DMSO disperses, and the this compound molecules are suddenly exposed to the aqueous environment. If the concentration is too high, they will aggregate and precipitate out of the solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Q3: How does pH affect the stability and solubility of my compound?
Answer: The coumarin lactone ring is susceptible to irreversible hydrolysis under basic (alkaline) conditions (typically pH > 8).[10] This process opens the ring to form a coumarinic acid salt, which is a different chemical entity and will likely be inactive.
-
For Stability: It is critical to maintain solutions in a neutral to slightly acidic pH range (pH 4–7.5).[10]
-
For Solubility: While pH adjustment is a common technique for ionizable compounds, this compound does not have easily ionizable groups. Therefore, altering the pH within the stable range is unlikely to significantly improve its intrinsic solubility. The primary concern with pH is preventing chemical degradation.
Q4: My stock solution in DMSO appears cloudy or shows crystals after being stored in the freezer. How can I prevent this?
Answer: This indicates that the compound has precipitated out of the DMSO upon freezing. This can happen if the stock concentration is too high or if the DMSO absorbed atmospheric water, reducing its solvating power.
Best Practices for Stock Solution Storage:
-
Use Anhydrous DMSO: Ensure you are using high-purity, anhydrous DMSO to prepare your stock.
-
Aliquot: Dispense the stock solution into small, single-use aliquots. This prevents repeated freeze-thaw cycles and minimizes water absorption into the main stock each time it's opened.
-
Warm Before Use: Before taking an aliquot for dilution, allow the vial to warm completely to room temperature and vortex gently to ensure any settled compound is redissolved.
-
Consider Room Temperature Storage: For short-term storage (weeks), keeping the tightly-capped DMSO stock at room temperature, protected from light, can be preferable to repeated freezing and thawing.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a stable, concentrated stock solution of this compound for subsequent dilution into aqueous media.
Materials:
-
This compound (MW: 205.17 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM solution, you will need:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass = 0.010 mol/L × 0.001 L × 205.17 g/mol × 1000 = 2.05 mg
-
-
Weighing: Accurately weigh out 2.05 mg of this compound and place it into a clean vial.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If necessary, use a brief (30-60 second) sonication in a water bath to facilitate complete dissolution.
-
Verification: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.
-
Storage: Store in small, tightly-capped aliquots at -20°C for long-term storage or at room temperature, protected from light, for short-term use.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To enhance the apparent aqueous solubility of this compound by forming an inclusion complex.[6][11]
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The non-polar coumarin molecule can become encapsulated within this cavity, and the resulting complex has a hydrophilic exterior, allowing it to dissolve readily in water.[6][11]
Sources
- 1. scbt.com [scbt.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - this compound (C10H7NO4) [pubchemlite.lcsb.uni.lu]
- 5. 6-Methylcoumarin | C10H8O2 | CID 7092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 7-Methyl-6-nitrocoumarin AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Troubleshooting Background Fluorescence in Coumarin-Based Assays
Welcome to the technical support center for coumarin-based assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to high background fluorescence. By understanding the root causes and implementing the targeted solutions presented here, you can enhance the sensitivity, reliability, and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is background fluorescence and why is it a problem in my coumarin-based assay?
A: Background fluorescence, or autofluorescence, is luminescence originating from sources other than your specific fluorescent probe.[1] In a coumarin-based assay, this unwanted signal can obscure the detection of the intended signal, leading to a reduced signal-to-noise ratio, decreased assay sensitivity, and potentially false-positive results.[2][3] This is particularly problematic when detecting analytes of low abundance.[1]
Coumarin and its derivatives are popular fluorophores due to their favorable photophysical properties, including high quantum yields and amenability to chemical modification.[4][5][] They are frequently used in assays to measure the activity of various enzymes, such as cytochrome P450s, where a non-fluorescent coumarin derivative is converted into a highly fluorescent product like 7-hydroxycoumarin (umbelliferone).[4][7] High background can mask the subtle increase in fluorescence from this enzymatic conversion, compromising the integrity of your data.
Q2: I'm observing high background fluorescence in my "no-enzyme" and "no-substrate" control wells. What are the likely culprits?
A: High background in control wells points to sources of fluorescence independent of the enzymatic reaction itself. The primary suspects are:
-
Autofluorescent Compounds: Your test compounds may be inherently fluorescent, emitting light at wavelengths that overlap with your coumarin dye.
-
Assay Media and Buffers: Components within your assay buffer, such as phenol red or supplements like Fetal Bovine Serum (FBS), can contribute to background fluorescence.[1] Endogenous molecules like riboflavin (vitamin B2) and NADH are also common sources of autofluorescence.[1][3]
-
Plasticware: Certain types of microplates and plastic consumables can leach fluorescent substances into the assay wells, especially when exposed to specific solvents or elevated temperatures.[1][8][9]
A systematic approach, as detailed in the troubleshooting guides below, is essential to pinpoint the exact source.
In-Depth Troubleshooting Guides
Guide 1: Identifying the Source of Background Fluorescence
High background fluorescence can originate from multiple sources. This guide provides a systematic workflow to identify the specific contributor in your coumarin-based assay.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Workflow for Identifying Background Fluorescence Source
-
Prepare a 96-well or 384-well microplate. Use the same plate type as your main experiment.
-
Designate quadruplicate wells for each control condition:
-
Buffer Only: Assay buffer alone. This assesses the contribution of the buffer and the microplate itself.
-
Buffer + Test Compound: Assay buffer with your test compound at the highest concentration used in your assay. This identifies compound autofluorescence.
-
Buffer + Enzyme/Cofactors: Assay buffer with the enzyme and any necessary cofactors (e.g., NADPH). This checks for fluorescence from the biological components.[4]
-
Buffer + Coumarin Substrate: Assay buffer with the non-fluorescent coumarin substrate. This tests for substrate purity and potential degradation into a fluorescent product.
-
-
Incubate the plate under the same conditions (time, temperature) as your main assay.
-
Read the fluorescence using the same excitation and emission wavelengths set for your coumarin product.
-
Analyze the data: Compare the relative fluorescence units (RFUs) from each control group. A significantly higher signal in any group points to that component as a primary source of background.
Guide 2: Mitigating Autofluorescence from Compounds and Media
Once a source of autofluorescence has been identified, the following strategies can be employed for mitigation.
-
Causality: Many organic molecules possess intrinsic fluorescence due to their chemical structure, particularly those with aromatic rings and conjugated systems.[3] If a test compound's emission spectrum overlaps with that of the coumarin product, it will contribute to the background signal.
-
Solutions & Protocols:
-
Spectral Shift: If possible, select a coumarin substrate that, upon enzymatic conversion, produces a fluorophore with an emission maximum further in the red spectrum. Autofluorescence is often more pronounced at shorter wavelengths (blue-green region).[2][3]
-
Lower Compound Concentration: Perform a dose-response experiment to determine if a lower, non-interfering concentration of your compound can still yield meaningful biological results.
-
Pre-read and Subtract:
-
Protocol:
-
Add all assay components except the coumarin substrate to the plate.
-
Take an initial fluorescence reading (Read 1). This measures the background from the compound, buffer, and enzyme.
-
Initiate the reaction by adding the coumarin substrate.
-
Take the final fluorescence reading at the end of the incubation period (Read 2).
-
Calculate the net signal: Net RFU = Read 2 - Read 1.
-
-
Trustworthiness: This method assumes that the compound's fluorescence does not change during the reaction. This is a valid assumption for many, but not all, compounds.
-
-
-
Causality: Common media components like phenol red, a pH indicator, and serum supplements are known to be fluorescent.[1] Additionally, endogenous cellular components like NADH, flavins, and collagen can autofluoresce, which is a key consideration in cell-based assays.[1][2][3]
-
Solutions & Protocols:
-
Use Phenol Red-Free Media: For cell-based assays, switch to a phenol red-free formulation of your culture medium during the assay period.
-
Optimize Buffer Composition: If preparing your own buffer, ensure high-purity reagents. Avoid components known to fluoresce. Simple buffers like phosphate-buffered saline (PBS) or Tris-HCl are often preferred.[4]
-
Reduce Serum Concentration: If serum is required, test the lowest possible concentration that maintains cell viability and function.
-
Wavelength Selection: For coumarin assays, using an excitation wavelength greater than 400 nm can help minimize background from components like NADPH, which is strongly fluorescent below 390 nm.[4]
-
| Component | Typical Excitation (nm) | Typical Emission (nm) | Mitigation Strategy |
| 7-Hydroxycoumarin | ~360-400 | ~450-460 | This is the desired signal |
| NAD(P)H | ~340 | ~460 | Excite >400 nm if possible[4] |
| Flavins (FAD, FMN) | ~450 | ~530 | Use filters with narrow bandwidths |
| Phenol Red | ~560 | ~600 | Use phenol red-free media[1] |
| Collagen / Elastin | Broad (UV-Vis) | Broad (Blue-Green) | Spectral unmixing; use red-shifted dyes |
| Test Compounds | Varies | Varies | Pre-read subtraction; lower concentration |
Table 1: Spectral Properties and Mitigation for Common Interfering Substances.
Guide 3: Addressing Issues with Plasticware and Quenching
-
Causality: Low-quality or incompatible plastics can contain fluorescent additives that may leach into the aqueous assay buffer over time.[8][9] This process can be exacerbated by organic solvents (like DMSO used to dissolve compounds), high temperatures, or prolonged incubation times.[8]
-
Solutions & Protocols:
-
Select Low-Fluorescence Plates: Use microplates specifically designed and validated for fluorescence assays. Black, opaque plates are standard as they minimize both background fluorescence and well-to-well crosstalk.
-
Test for Leaching:
-
Protocol:
-
Add your assay buffer (including any solvents like DMSO) to several wells of the microplate.
-
Incubate the plate under your standard assay conditions (time, temperature).
-
Measure the fluorescence at your assay's wavelengths.
-
Compare this to the fluorescence of the buffer measured in a non-leaching container (e.g., a quartz cuvette).
-
-
Trustworthiness: This directly validates the compatibility of your specific assay solution with the chosen plasticware.
-
-
-
Causality: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[10][11] This can occur through various mechanisms, including interactions with your test compound (static or dynamic quenching) or inner filter effects where a compound absorbs the excitation or emission light.[11][12]
-
Solutions & Protocols:
-
Screen for Quenching:
-
Protocol:
-
Prepare a solution of the fluorescent product (e.g., 7-hydroxycoumarin) at a concentration that gives a mid-range signal.
-
Add your test compound at its highest assay concentration.
-
Measure the fluorescence immediately and compare it to a control well without the test compound. A significant drop in signal indicates quenching.
-
-
-
Address Inner Filter Effects: If your compound absorbs light near the coumarin's excitation or emission wavelengths, it can reduce the signal.
-
Mitigation: Measure the absorbance spectrum of your compound. If there is significant overlap, consider using a different coumarin derivative with shifted wavelengths or reducing the path length by using a lower assay volume.
-
-
Avoid Over-labeling: In assays involving fluorescently labeled proteins, using too high a dye-to-protein ratio can lead to self-quenching.[13] Follow the manufacturer's recommended labeling protocols.
-
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Troubleshooting Workflow for Fluorescence Quenching
References
- Causes of Autofluorescence. Visikol. [Link]
- Autofluorescence - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]
- What is Autofluorescence? A Quick Explainer for Biologists. Bitesize Bio. [Link]
- What is fluorescence quenching? AxisPharm. [Link]
- Autofluorescence: Causes and Cures. University of British Columbia. [Link]
- Quenching (fluorescence). Wikipedia. [Link]
- Fluorescence Quenching-Based Assays for Hydrolyzing Enzymes. Application of Time-Resolved Fluorometry in Assays for Caspase, Helicase, and Phosphatase.
- Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. National Institutes of Health (NIH). [Link]
- Key Errors to Avoid in the Consideration of Fluorescence Quenching D
- Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. MDPI. [Link]
- Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. [Link]
- Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1. MDPI. [Link]
- Troubleshooting in Fluorescent Staining.
- How to determine the best solvent for a coumarin fluorescent probe in fluorescence testing?
- Assay Interference by Chemical Reactivity. NCBI Bookshelf. [Link]
- Rapid determination of chemical losses in a microplate bioassay using fluorescence spectroscopy. Royal Society of Chemistry. [Link]
- Coumarin-Based Compounds as Inhibitors of Tyrosinase/Tyrosine Hydroxylase: Synthesis, Kinetic Studies, and In Silico Approaches. PubMed Central. [Link]
- Coumarins effectively inhibit bacterial α-carbonic anhydrases. PubMed Central. [Link]
- Fluorescent microscopy troubleshooting: high background. YouTube. [Link]
- Leaching behavior of fluorescent additives from microplastics and the toxicity of leachate to Chlorella vulgaris.
- Leaching behavior of fluorescent additives from microplastics and the toxicity of leachate to Chlorella vulgaris. PubMed. [Link]
- WHEN Fluorescence is not a particle: The tissue translocation of microplastics in Daphnia magna seems an artIfact.
- Leaching of rare earth elements from fluorescent powder using the tea fungus Kombucha. ScienceDirect. [Link]
Sources
- 1. Autofluorescence [jacksonimmuno.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Leaching behavior of fluorescent additives from microplastics and the toxicity of leachate to Chlorella vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 11. ossila.com [ossila.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. What is fluorescence quenching? | AxisPharm [axispharm.com]
Technical Support Center: Purification of 3-Methyl-6-nitrocoumarin
Welcome to the technical support resource for the synthesis and purification of 3-Methyl-6-nitrocoumarin. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound, and how do they impact purification?
A: The strategy for purifying this compound is intrinsically linked to its synthetic origin, which dictates the likely impurity profile. The two most prevalent routes are:
-
Pechmann Condensation followed by Nitration: This involves reacting a phenol with a β-ketoester (like ethyl acetoacetate) under acidic conditions to form a 4-methylcoumarin intermediate, which is subsequently nitrated.[1][2][3] Impurities can include unreacted starting materials, the un-nitrated coumarin precursor, and positional isomers (e.g., 3-Methyl-8-nitrocoumarin).
-
Knoevenagel Condensation: This route often involves the condensation of a salicylaldehyde derivative with an active methylene compound.[4][5] If 4-nitrosalicylaldehyde is used, nitration is not a separate step, but impurities can arise from incomplete condensation or side reactions of the starting materials.
Understanding your synthetic route is the first step in diagnosing purification issues. The most common challenge is the presence of the 8-nitro isomer, which often has a solubility profile similar to the desired 6-nitro product.[1][6][7][8]
Q2: My crude product is a dark, oily residue instead of a solid. What should I do?
A: An oily or gummy crude product is a common issue, often caused by residual solvent, excess nitrating agent, or the presence of impurities that inhibit crystallization.
-
Initial Step - Trituration: Try triturating the oil with a cold, non-polar solvent like n-hexane or a mixture of hexane and ethyl acetate.[9] The desired product is often insoluble in non-polar solvents, while many organic impurities are. This process can remove soluble impurities and induce the precipitation of your product as a solid.
-
Solvent Removal: Ensure all reaction solvents (like sulfuric acid from nitration) have been thoroughly removed during the work-up. Pouring the reaction mixture over crushed ice is a standard method to precipitate the crude product and dilute the acid.[7][8][10]
-
Purity Check: If trituration yields a solid, analyze its purity via Thin Layer Chromatography (TLC) before proceeding with a full recrystallization.
Q3: How can I quickly assess the purity of my this compound?
A: There are two primary, rapid methods to assess purity at the bench:
-
Thin Layer Chromatography (TLC): This is the most effective method. A pure compound should ideally show a single spot. Use a solvent system like Hexane:Ethyl Acetate (e.g., 9:1 or 7:3 v/v) to check for impurities.[11] Isomeric impurities may appear as spots with very close Rf values.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point is a strong indicator of impurities.[12] The reported melting point for similar nitrocoumarin compounds varies, but a sharp range is key.
Q4: Can I use activated charcoal to decolorize my product?
A: Yes. If your final product retains a persistent yellow or brown color after initial purification attempts, it may be due to highly colored, minor impurities. During recrystallization, after the product is fully dissolved in the hot solvent, you can add a small amount (1-2% by weight) of activated charcoal.[13] Boil the solution for a few minutes, and then perform a hot filtration through celite or fluted filter paper to remove the charcoal before allowing the solution to cool and crystallize. Caution: Using too much charcoal can lead to significant loss of your desired product due to adsorption.
Purification Workflow Diagram
The following diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision workflow for purification of this compound.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. Using too much solvent for recrystallization. 2. Product is significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Cool the crystallization flask in an ice bath to minimize solubility and maximize crystal recovery.[8] 3. Pre-heat the funnel and filter flask before hot filtration to prevent clogging and loss of product. |
| Product Still Impure After One Recrystallization | 1. Co-crystallization of an impurity with a very similar structure (e.g., the 8-nitro isomer). 2. The chosen solvent is not effective at separating the impurities. | 1. Perform a second recrystallization. 2. Try a different solvent or a mixed-solvent system. For coumarins, aqueous ethanol or methanol is often effective.[13] 3. If impurities persist, proceed to column chromatography. |
| Inability to Separate 6-Nitro from 8-Nitro Isomer | 1. Isomers often have very similar polarities, making separation difficult. 2. Reaction temperature during nitration was not properly controlled, leading to a higher proportion of the undesired isomer.[6][10] | 1. Fractional Crystallization: This is a key technique. The literature shows that 6-nitro and 8-nitro isomers of substituted coumarins have different solubilities in ethanol. The 6-nitro isomer is often less soluble and will precipitate from a hot ethanol solution upon cooling, while the 8-nitro isomer may remain in the filtrate.[1][7][8][14] 2. Column Chromatography: If fractional crystallization is ineffective, column chromatography using a shallow gradient of ethyl acetate in hexane is the definitive method for separation. |
| Streaking on TLC Plate | 1. The compound is too acidic or basic for the silica gel plate. 2. The sample is overloaded on the TLC plate. 3. The compound is not fully dissolving in the spotting solvent. | 1. Add a small amount of acetic acid (~1%) to the eluent for acidic compounds. 2. Spot a more dilute solution of your sample. 3. Ensure your sample is fully dissolved before spotting it on the plate. |
Experimental Protocols
Protocol 1: Fractional Recrystallization for Isomer Separation
This protocol is optimized to separate the desired this compound from its common 8-nitro isomer impurity.
-
Dissolution: In a fume hood, transfer the crude solid mixture of isomers to an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the solution to a gentle boil on a hot plate with stirring. Continue adding hot ethanol portion-wise until the solid is just dissolved. Avoid adding a large excess of solvent.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The less soluble isomer (typically the 6-nitro derivative) should begin to crystallize.[1][8]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Filtration: Collect the crystallized solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol. This solid is your first crop, enriched in the 6-nitro isomer.
-
Second Crop: Transfer the filtrate (mother liquor) to a separate flask. Reduce the volume of the solvent by about half using a rotary evaporator or by gently heating on a hot plate in the fume hood. Allow this concentrated solution to cool, then place it in an ice bath. A second crop of crystals, likely enriched in the 8-nitro isomer, may form.[8]
-
Analysis: Analyze both crops separately using TLC and melting point to confirm their identity and purity.
Protocol 2: Flash Column Chromatography
This method is for challenging separations when recrystallization is insufficient.
Quantitative Data for Chromatography Setup
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for separating moderately polar organic compounds. |
| Eluent System | Hexane:Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 95:5) and gradually increase the ethyl acetate concentration. This allows for the separation of compounds with close polarities. |
| Column Loading | 1:50 to 1:100 (Sample:Silica) | A proper ratio of sample to silica gel is crucial for good separation. Overloading the column will result in poor resolution. |
Step-by-Step Procedure:
-
Eluent Selection: Determine the optimal eluent system using TLC. Aim for an Rf value of ~0.2-0.3 for the desired compound.
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent system (as a slurry). Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin adding the eluent to the top of the column and collect fractions. Start with a low-polarity mixture and gradually increase the polarity (e.g., increase the percentage of ethyl acetate).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure desired product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- Chemical Methodologies. (n.d.). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity.
- PubChemLite. (n.d.). This compound (C10H7NO4).
- PubMed Central. (n.d.). Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR.
- Santa Cruz Biotechnology. (n.d.). This compound.
- JETIR. (n.d.). Synthesis of coumarin derivatives via pechmann condensation and nitration reaction.
- Bogdal, D. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation.
- Chem Help ASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment [Video]. YouTube.
- International Scientific Organization. (n.d.). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity.
- BenchChem. (2025). Synthesis Protocol for 4-Chloro-6-methyl-3-nitrocoumarin Derivatives: An Application Note.
- RESEARCH REVIEW International Journal of Multidisciplinary. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification.
- SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias.
- ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography?.
- ResearchGate. (n.d.). Synthesis of 4-methylcoumarin (3) via the Pechmann condensation of phenol (1) and ethyl acetoacetate (2).
- Semantic Scholar. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball M.
- ResearchGate. (2025). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias.
- Prime Scholars. (n.d.). Synthesis of novel coumarin derivatives and its biological evaluations.
- YouTube. (2020). EAS Nitration Experiment & Recrystallization.
- NIH. (n.d.). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents.
Sources
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
- 7. scispace.com [scispace.com]
- 8. primescholars.com [primescholars.com]
- 9. researchgate.net [researchgate.net]
- 10. iscientific.org [iscientific.org]
- 11. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. old.rrjournals.com [old.rrjournals.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Reducing Photobleaching of 3-Methyl-6-nitrocoumarin in Microscopy
Welcome to the technical support guide for 3-Methyl-6-nitrocoumarin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate photobleaching, a common challenge in fluorescence microscopy. Here, we provide in-depth, experience-driven guidance in a question-and-answer format to help you achieve optimal imaging results.
Section 1: Understanding the Challenge: Photobleaching of Coumarin Dyes
Q1: What is photobleaching and why is my this compound signal fading?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][2] This process is a primary cause of signal loss in fluorescence microscopy. When a fluorophore like this compound absorbs photons from the excitation light source (e.g., a laser or LED), it transitions to an excited singlet state. While it should ideally return to the ground state by emitting a photon (fluorescence), there's a probability it will instead transition to a highly reactive, long-lived triplet state.[3][4]
In this triplet state, the fluorophore can interact with surrounding molecules, particularly molecular oxygen, generating reactive oxygen species (ROS).[4][5] These ROS, such as singlet oxygen, can then chemically attack the coumarin molecule, cleaving covalent bonds and rendering it non-fluorescent.[1] Each fluorophore can only undergo a finite number of excitation-emission cycles before it is photobleached.[1][3] The process is cumulative and dependent on both the intensity and the duration of light exposure.[4]
Q2: How can I distinguish between photobleaching and other issues like poor labeling or incorrect microscope settings?
A2: This is a critical troubleshooting step. Here’s how to differentiate:
-
Classic Photobleaching: The initial fluorescent signal is bright and clear in a fresh field of view, but it gradually fades as you continuously image the same area.[6] If you move to an adjacent, previously un-imaged area, the signal is bright again.
-
Poor Labeling/Staining: The signal is weak or absent from the very beginning, even in a fresh field of view. This could be due to suboptimal dye concentration, insufficient incubation time, or poor antibody/probe affinity. High background fluorescence can also indicate issues with unbound dye, necessitating better washing protocols.[7]
-
Incorrect Microscope Settings: The signal is consistently weak across the entire sample. This may be due to mismatched excitation/emission filters that do not align with the spectral properties of this compound, or an objective lens that is not appropriate for fluorescence imaging.[8][9]
A simple test is to find your region of interest using low-intensity transmitted light first, then switch to fluorescence. If the signal is initially strong but then quickly diminishes, photobleaching is the primary culprit.[2]
Section 2: Troubleshooting Guides & Best Practices
This section provides direct solutions to common problems encountered when using this compound.
Problem 1: My signal fades too quickly during time-lapse or Z-stack imaging.
This is a classic symptom of photobleaching exacerbated by repeated exposures.
Initial Troubleshooting Steps:
-
Reduce Excitation Light Intensity: This is the most effective way to slow photobleaching.[3][10] Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio (SNR).[11]
-
Minimize Exposure Time: The total dose of photons your sample receives is a product of intensity and time.[11]
-
Optimize Imaging Parameters: Careful experimental design can significantly reduce unnecessary light exposure.
-
Action: Limit the number of Z-stack slices to only what is necessary to capture your structure of interest. Reduce the frequency of imaging in time-lapse studies to the minimum required to capture the dynamics of the biological process.[11]
-
Workflow Diagram: Mitigating Rapid Signal Loss
Caption: A logical workflow for troubleshooting rapid photobleaching.
Problem 2: Even with optimized settings, my signal is weak and still bleaches.
If basic setting adjustments are insufficient, the chemical environment of the fluorophore must be optimized.
Advanced Troubleshooting Steps:
-
Use an Antifade Mounting Medium: This is crucial for fixed-cell imaging. Antifade reagents are chemical compounds that scavenge for the reactive oxygen species responsible for photobleaching.[8][10][13]
-
Action: Mount your coverslip using a commercial or homemade antifade medium. Common active ingredients include n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and p-phenylenediamine (PPD).[8] For coumarin dyes, Vectashield® has been shown to be particularly effective, increasing photostability significantly.[14]
-
-
Control the pH: The fluorescence of many coumarin derivatives is sensitive to the local pH.
-
Action: Ensure your mounting medium is buffered to an optimal pH, typically between 7.5 and 8.5.[8]
-
-
For Live-Cell Imaging, Use Scavengers: Standard antifade reagents can be toxic to live cells.
-
Action: Supplement your imaging medium with antioxidants like Trolox, a vitamin E analog, which can reduce phototoxicity and photobleaching by quenching triplet states and removing ROS.[13] Oxygen scavenging systems, such as Oxyrase® or a combination of protocatechuic acid (PCA) and protocatechuate 3,4-dioxygenase (PCD), can also dramatically prolong fluorophore lifetime.[1][11]
-
Section 3: Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol describes how to prepare a common, effective, and economical antifade mounting medium for fixed samples.
Materials:
-
Glycerol (high purity, >99%)
-
Phosphate-buffered saline (PBS), 10X stock solution, pH 7.4
-
n-Propyl gallate (NPG) powder
-
Deionized water (dH₂O)
-
50 mL conical tubes
Procedure:
-
Prepare 2% (w/v) NPG Stock Solution:
-
Weigh 0.2 g of n-propyl gallate.
-
Dissolve it in 10 mL of glycerol. This may require gentle warming (e.g., in a 37°C water bath) and vortexing. The solution should be clear. Note: Some protocols use DMSO or DMF, but dissolving directly in glycerol is often sufficient.
-
-
Prepare Mounting Medium (90% Glycerol in PBS):
-
In a 50 mL conical tube, combine 9 mL of glycerol with 1 mL of 10X PBS. Mix thoroughly.
-
-
Combine for Final Antifade Medium:
-
Add the 10 mL of 2% NPG stock solution to the 10 mL of 90% glycerol/PBS solution.
-
Mix thoroughly by inversion or vortexing until homogeneous. The final concentration of NPG will be 1%.
-
-
Storage and Use:
-
Aliquot the final medium into small, light-protected tubes (e.g., 1.5 mL microcentrifuge tubes wrapped in foil).
-
Store at -20°C. For use, thaw an aliquot and apply a small drop to your microscope slide before mounting the coverslip.
-
Seal the edges of the coverslip with nail polish or a commercial sealant to prevent the medium from drying out.[8]
-
Protocol 2: Staining Protocol for this compound
This is a general guideline; specific concentrations and incubation times should be optimized for your cell type and experimental target.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if required for intracellular targets
-
Stock solution of this compound conjugate
-
Blocking buffer (if using antibody-based labeling)
Procedure:
-
Cell Fixation:
-
Remove culture medium and gently wash cells once with PBS.
-
Add fixative and incubate for 10-15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if needed):
-
If your target is intracellular, add permeabilization buffer and incubate for 5-10 minutes.
-
Wash three times with PBS.
-
-
Staining:
-
Dilute the this compound conjugate to the desired working concentration in an appropriate buffer (e.g., PBS).
-
Add the staining solution to the coverslips, ensuring the cells are fully covered.
-
Incubate for 30-60 minutes at room temperature, protected from light.[8]
-
-
Washing:
-
Remove the staining solution and wash the coverslips three to five times with PBS to remove unbound dye and reduce background signal.[7]
-
-
Mounting:
-
Carefully aspirate the final wash buffer.
-
Place a small drop of antifade mounting medium onto a microscope slide.
-
Invert the coverslip (cell-side down) and gently lower it onto the drop, avoiding air bubbles.
-
Seal the edges and allow it to cure before imaging.
-
Section 4: Quantitative Data & Advanced Concepts
The Impact of Antifade Reagents on Coumarin Photostability
While specific data for this compound is limited, studies on similar coumarin dyes demonstrate the dramatic effect of antifade agents.
| Mounting Medium Condition | Half-Life of Coumarin Signal (seconds) | Fold Improvement |
| 90% Glycerol in PBS (pH 8.5) | 25 | 1x |
| Vectashield® Antifade Medium | 106 | ~4.2x |
Table adapted from data on a generic coumarin fluorophore.[14] The "half-life" refers to the time it takes for the fluorescence intensity to decrease by 50% under continuous illumination.
Understanding the Jablonski Diagram and Photobleaching Pathway
The photobleaching process can be visualized using a simplified Jablonski diagram, which illustrates the energy states of a fluorophore.
Sources
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biocompare.com [biocompare.com]
- 12. news-medical.net [news-medical.net]
- 13. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 14. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Thiol Interference in 3-Methyl-6-nitrocoumarin Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-Methyl-6-nitrocoumarin in their experimental workflows. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding a common challenge: interference from biological thiols. Our goal is to equip you with the knowledge and practical solutions to ensure the accuracy and reliability of your assay results.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the interaction between this compound and biological thiols.
Q1: What is the fundamental principle of a this compound-based assay?
A1: Assays utilizing this compound are typically "turn-on" fluorescent assays. The coumarin derivative in its native state is often non-fluorescent or exhibits very low fluorescence. The core mechanism involves an enzymatic or chemical reaction that modifies the coumarin structure, leading to a significant increase in fluorescence. A common application involves the reduction of the electron-withdrawing nitro group (-NO2) to an electron-donating amino group (-NH2), which dramatically enhances the quantum yield of the coumarin fluorophore.[1]
Q2: How do biological thiols like glutathione (GSH) and cysteine (Cys) interfere with these assays?
A2: Biological thiols are potent nucleophiles and reducing agents abundant in biological samples.[2] Their interference can occur through several mechanisms:
-
Direct Reaction: Thiols can directly react with the coumarin probe, especially if the coumarin scaffold has been functionalized with thiol-reactive groups like maleimides or haloacetamides.[3][4][5][6] This can lead to the formation of a fluorescent adduct, causing a false-positive signal.
-
Non-enzymatic Reduction: In some cases, high concentrations of thiols can non-enzymatically reduce the nitro group of the coumarin, mimicking the signal generated by the enzyme of interest and leading to high background fluorescence.[7]
-
Altering Redox Environment: Thiols are key regulators of the cellular redox environment.[8] Significant fluctuations in their concentrations between samples can alter the activity of the target enzyme or the stability of the probe, leading to inconsistent and non-reproducible results.[1]
Q3: Is my assay susceptible to thiol interference?
A3: The susceptibility of your assay depends on its specific design. If your assay relies on the reduction of a nitro group or employs a coumarin derivative with a thiol-reactive moiety, it is prudent to assume potential interference from biological thiols, especially when working with cell lysates or other complex biological matrices.
Q4: What are the typical concentrations of major biological thiols I should be concerned about?
A4: Intracellular concentrations of glutathione (GSH) are typically in the millimolar range (1–10 mM), while cysteine (Cys) is present at micromolar concentrations (30–200 µM).[2] Homocysteine (Hcy) is generally found at lower micromolar levels (5–12 µM).[2] It is crucial to consider these physiological ranges when designing control experiments.
II. Troubleshooting Guide: Diagnosing and Mitigating Thiol Interference
This section provides a structured approach to identifying and resolving issues related to thiol interference in your this compound assays.
Issue 1: High Background Fluorescence in "No-Enzyme" or "No-Cell" Controls
Symptoms: You observe a strong fluorescent signal in your negative control wells, which should ideally have minimal fluorescence.
Possible Cause: Direct reaction of the probe with thiols present in the assay buffer or sample matrix, or non-enzymatic reduction of the probe.
Diagnostic Workflow
Caption: Diagnostic workflow for high background fluorescence.
Mitigation Strategies
-
Incorporate a Thiol Scavenger: The use of thiol-scavenging reagents like N-ethylmaleimide (NEM) can effectively remove free thiols from the sample before the addition of the coumarin probe.[7]
Experimental Protocol: Using N-ethylmaleimide (NEM) as a Thiol Scavenger
-
Prepare a stock solution of NEM (e.g., 100 mM in DMSO or ethanol).
-
To your biological sample (e.g., cell lysate), add NEM to a final concentration that is in excess of the estimated total thiol concentration (e.g., 1-5 mM).
-
Incubate the mixture at room temperature for 10-15 minutes to allow for the reaction between NEM and thiols to complete.
-
Proceed with the addition of the this compound probe and the rest of your assay protocol.
-
Important Control: Run a parallel experiment with the vehicle used for the NEM stock solution to account for any solvent effects.
-
-
Optimize Probe Concentration: Using the lowest effective concentration of the coumarin probe can help minimize the background signal from non-enzymatic reactions.
-
Adjust Assay Buffer pH: The reactivity of thiols is pH-dependent. Lowering the pH of the assay buffer (if compatible with your enzyme) can decrease the nucleophilicity of the thiol group and reduce its reactivity.
Issue 2: Inconsistent and Non-Reproducible Results
Symptoms: High variability between replicate wells and poor reproducibility across different experiments.
Possible Cause: Fluctuations in intracellular thiol concentrations between different sample preparations or changes in the redox state of the samples over time.
Troubleshooting Steps
-
Standardize Sample Preparation: Ensure that all samples are prepared under identical conditions. This includes cell culture conditions, harvesting procedures, and lysis buffer composition. The levels of methionine and cysteine in the culture medium can influence intracellular glutathione levels.[9]
-
Control for Time-Dependent Changes: The redox state of a sample can change over time, especially after cell lysis. Perform your assays as quickly as possible after sample preparation and consider keeping samples on ice.
-
Include a Thiol Quantification Assay: To determine if thiol concentration is a significant variable in your experiments, consider performing a separate assay to quantify the total thiol content in your samples. This can be done using reagents like Ellman's reagent or more sensitive fluorescent thiol probes.[6]
Thiol Quantification Method Principle Sensitivity Reference Ellman's Reagent (DTNB) Colorimetric; reaction with thiols produces a yellow product. Micromolar range [6] Measure-iT Thiol Assay Kit Fluorometric; a thiol-reactive probe becomes fluorescent upon reaction. Up to 400x more sensitive than Ellman's reagent. [6]
Issue 3: Apparent Inhibition or Activation in the Absence of a True Biological Effect
Symptoms: A test compound appears to inhibit or activate the enzyme of interest, but the effect is later found to be an artifact.
Possible Cause: The test compound itself is a thiol-reactive electrophile or a potent reducing agent.
Counter-Screening Strategy
Caption: Counter-screening workflow for potential assay artifacts.
Explanation of the Counter-Screening Strategy:
-
Counter-Screen 1: This step checks for direct interactions between your hit compound and the this compound probe. A change in fluorescence in the absence of the enzyme suggests that the compound may be a fluorescent interferent or directly reacts with the probe.[10]
-
Counter-Screen 2: By pre-incubating the hit compound with a high concentration of a non-specific thiol like dithiothreitol (DTT), you can effectively "scavenge" any thiol-reactive compounds.[7] If the apparent activity of your hit is reduced after this pre-incubation, it is highly probable that your compound is a thiol-reactive artifact and not a true modulator of your target.
III. Concluding Remarks for the Practicing Scientist
Always approach your assays with a critical eye, incorporating appropriate controls to validate your findings. The inclusion of thiol scavengers, the execution of counter-screens for potential artifacts, and the careful standardization of your experimental protocols are not merely suggestions but essential components of robust scientific inquiry.
IV. References
-
Peng, H., Chen, W., Cheng, Y., Hakuna, L., Strongin, R., & Wang, B. (2012). Thiol Reactive Probes and Chemosensors. Sensors (Basel, Switzerland), 12(11), 15907–15946. Retrieved from [Link]
-
Peng, H., Chen, W., Cheng, Y., Hakuna, L., Strongin, R., & Wang, B. (2012). Thiol reactive probes and chemosensors. Sensors (Basel, Switzerland), 12(11), 15907–15946. Retrieved from [Link]
-
Jahchan, N. S., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Kim, D., et al. (2020). Coumarin-based fluorescent probe for the rapid detection of peroxynitrite 'AND' biological thiols. RSC Advances, 10(25), 14873–14877. Retrieved from [Link]
-
Kwon, D. Y., & Kim, Y. C. (1995). Methionine and cysteine affect glutathione level, glutathione-related enzyme activities and the expression of glutathione S-transferase isozymes in rat hepatocytes. The Journal of Nutrition, 125(7), 1834–1841. Retrieved from [Link]
-
Sedenõ, M. D. C., et al. (2013). Electrochemical Detection of Glutathione Using Redox Indicators. Molecules (Basel, Switzerland), 18(10), 12755–12768. Retrieved from [Link]
-
Thamsen, M., et al. (2011). Fluorescent Coumarin Thiols Measure Biological Redox Couples. ACS Chemical Biology, 6(7), 743–749. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A fluorescent probe for intracellular cysteine overcoming the interference by glutathione. Retrieved from [Link]
-
Katritzky, A. R., et al. (2011). Synthesis of Coumarin Conjugates of Biological Thiols for Fluorescent Detection and Estimation. Synthesis, 2011(9), 1494–1500. Retrieved from [Link]
-
HTSF. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(3), 1475–1488. Retrieved from [Link]
-
Li, D., et al. (2014). Simultaneous determination of glutathione, cysteine, homocysteine, and cysteinylglycine in biological fluids by ion-pairing high-performance liquid chromatography coupled with precolumn derivatization. Journal of Agricultural and Food Chemistry, 62(25), 5845–5852. Retrieved from [Link]
-
Chen, W., et al. (2016). Fluorescent Probes for Live Cell Thiol Detection. Molecules (Basel, Switzerland), 21(9), 1108. Retrieved from [Link]
-
Coussens, N. P., et al. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorescent Probes for Live Cell Thiol Detection [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Fluorescent Coumarin Thiols Measure Biological Redox Couples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methionine and cysteine affect glutathione level, glutathione-related enzyme activities and the expression of glutathione S-transferase isozymes in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
storage and handling recommendations for 3-Methyl-6-nitrocoumarin
Welcome to the Technical Support Center for 3-Methyl-6-nitrocoumarin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the effective storage, handling, and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties and safe handling of this compound.
Q1: What is this compound and what are its key chemical properties?
This compound is a derivative of coumarin, a class of compounds known for their diverse biological activities.[1][2] The addition of a methyl group at the 3-position and a nitro group at the 6-position modifies its physicochemical and biological characteristics.
| Property | Value | Source |
| CAS Number | 103030-08-6 | [3] |
| Molecular Formula | C₁₀H₇NO₄ | [3] |
| Molecular Weight | 205.17 g/mol | [3] |
| Appearance | Solid |
Q2: What are the primary hazards associated with this compound?
Q3: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, proper storage is crucial. Based on guidelines for similar compounds, the following conditions are recommended:
-
Temperature: Store in a cool, well-ventilated area.[4]
-
Light: Protect from light, as coumarin derivatives can be susceptible to photodegradation.[4]
-
Inert Atmosphere: For long-term storage, consider an inert atmosphere.
-
Container: Keep the container tightly closed.[4]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
Given the potential hazards, the following PPE is mandatory when working with this compound:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use appropriate chemical-resistant gloves.
-
Body Protection: A lab coat and, if handling larger quantities, additional protective clothing should be worn.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator.
Q5: In which solvents is this compound likely to be soluble?
While specific quantitative solubility data for this compound is limited, information on related compounds can provide guidance. Nitro-substituted coumarins are often soluble in polar aprotic solvents. For instance, some dinitro-dimethylcoumarin isomers are soluble in dioxane.[1] It is reasonable to expect that this compound will be soluble in solvents such as Dimethyl Sulfoxide (DMSO) and may have some solubility in alcohols like ethanol. Conversely, coumarins generally exhibit poor solubility in water.[5]
Troubleshooting Guide
This section provides solutions to potential problems you may encounter during your experiments with this compound.
Issue 1: Inconsistent or No Biological Activity
-
Question: I am not observing the expected biological effect in my cell-based assay. What could be the cause?
-
Answer:
-
Compound Degradation: The lactone ring of the coumarin scaffold is susceptible to hydrolysis under alkaline conditions. Ensure your experimental buffer is within a stable pH range, ideally neutral or slightly acidic. Prepare fresh solutions and avoid prolonged storage in aqueous buffers.
-
Improper Dissolution: The compound may not be fully dissolved. Ensure you are using an appropriate solvent (e.g., DMSO) to prepare your stock solution and that it is completely solubilized before further dilution into your assay medium.
-
Photodegradation: Coumarin derivatives can be light-sensitive. Protect your solutions from light during preparation, storage, and the experimental procedure.
-
Cell Line Specificity: The observed effect, or lack thereof, could be specific to the cell line being used. Consider testing in multiple cell lines to confirm your results.
-
Issue 2: High Background Signal in Fluorescence-Based Assays
-
Question: I am using this compound in a fluorescence assay and am observing high background noise. How can I reduce this?
-
Answer:
-
Autofluorescence: The cells or other components in your assay medium may be contributing to the background fluorescence. Always include a vehicle-only control (cells treated with the same concentration of solvent, e.g., DMSO) to quantify the level of autofluorescence.
-
Sub-optimal Filter Sets: Ensure that the excitation and emission filters on your fluorescence microscope or plate reader are appropriate for the specific spectral properties of this compound or its fluorescent product.
-
Excess Compound: High concentrations of the compound can lead to non-specific binding and increased background. Perform a concentration-response experiment to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Inadequate Washing: In cell-based assays, ensure that unbound compound is thoroughly washed away before imaging or measurement.
-
Issue 3: Poor Water Solubility for In Vitro Assays
-
Question: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. How can I improve its solubility?
-
Answer:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%, to avoid solvent-induced artifacts and toxicity. However, a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, to the aqueous buffer can help to maintain the solubility of hydrophobic compounds.
-
Sonication: Gentle sonication of the solution after dilution can sometimes help to dissolve small precipitates.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Weighing: Accurately weigh a precise amount of this compound powder in a suitable microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.05 mg of the compound (Molecular Weight = 205.17 g/mol ).
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may aid dissolution, but avoid excessive heat.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Cell-Based Assays
This protocol provides a general workflow for treating cells with this compound.
-
Cell Seeding: Plate your cells in a suitable format (e.g., 96-well plate) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of your this compound stock solution. Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and controls.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assay Endpoint: Following incubation, proceed with your specific assay endpoint, such as a viability assay (e.g., MTT, CellTiter-Glo®), fluorescence imaging, or cell lysis for downstream analysis.
Logical Workflow for Troubleshooting
The following diagram illustrates a systematic approach to troubleshooting common issues when working with this compound.
Caption: Troubleshooting workflow for experiments with this compound.
References
- Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies.
- Synthesis of 3-methyl-coumarins, -thiacoumarins and -carbostyrils. Proceedings of the Indian Academy of Sciences - Section A.
- Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity.
- Synthesis Protocol for 4-Chloro-6-methyl-3-nitrocoumarin Derivatives: An Applic
- The schematic presentation of 6-nitro-coumarin-3-carboxylic acid methyl ester...
- Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry.
- This compound | CAS 103030-08-6 | SCBT. Santa Cruz Biotechnology.
- Theoretical study of the stability and reactivity of nitro-coumarins and amino-coumarins by DFT method | Request PDF.
- Solvent Miscibility Table. Sigma-Aldrich.
- 7-Methyl-6-nitrocoumarin AldrichCPR. Sigma-Aldrich.
- This compound | 95532-74-4. ChemicalBook.
- Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace.
- 6-Methylcoumarin | C10H8O2 | CID 7092. PubChem.
- "solubility of Methyl 3-boronobenzoate in common organic solvents". BenchChem.
- Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias.
- Physical Properties of Solvents. Sigma-Aldrich.
Sources
Technical Support Center: The Effect of pH on the Fluorescence Spectrum of 3-Methyl-6-nitrocoumarin
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the photophysical properties of 3-Methyl-6-nitrocoumarin. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in scientific expertise to explain the causality behind experimental choices, ensuring a trustworthy and self-validating methodology.
Introduction: Understanding the Molecule
This compound is a derivative of coumarin, a bicyclic aromatic compound known for its fluorescent properties. The presence of a methyl group at the 3-position and a nitro group at the 6-position significantly influences its electronic and, consequently, its fluorescence characteristics. The nitro group (-NO2) is a strong electron-withdrawing group, which generally leads to a quenching of fluorescence.[1] Therefore, it is anticipated that this compound will exhibit weak intrinsic fluorescence.
The fluorescence of many coumarin derivatives is sensitive to the surrounding environment, including solvent polarity and pH.[2][3][4][5] Changes in pH can alter the protonation state of the molecule, which in turn can affect the intramolecular charge transfer (ICT) character of its excited state and thus its fluorescence emission.[2][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not observing any significant fluorescence from my this compound sample. Is this expected?
A1: Yes, this is a common observation. The 6-nitro substitution on the coumarin ring is known to be a strong fluorescence quencher.[1] 6-Nitrocoumarin itself is considered essentially non-fluorescent.[1] The mechanism of quenching is often attributed to the nitro group promoting non-radiative decay pathways from the excited state.
Troubleshooting Steps:
-
Confirm Sample Integrity: Ensure your compound is pure and has not degraded. Use techniques like NMR or mass spectrometry to verify its structure.
-
Increase Concentration: Carefully increase the concentration of your sample. However, be mindful of potential inner filter effects at very high concentrations.
-
Optimize Instrument Settings:
-
Increase Detector Gain/Voltage: This will amplify the signal, but also the noise. Find an optimal balance.
-
Widen Slit Widths: This will increase the amount of light reaching the detector but will decrease spectral resolution. A good starting point is 5 nm for both excitation and emission slits.
-
-
Use a High-Sensitivity Spectrofluorometer: An instrument with a high-quality detector (e.g., a cooled PMT) is crucial for measuring weak fluorescence.
Q2: How do I determine the optimal excitation and emission wavelengths for this compound at a specific pH?
A2: Since the fluorescence is expected to be weak, a systematic approach is necessary.
Experimental Protocol: Determining Excitation and Emission Maxima
-
Prepare a Stock Solution: Dissolve a known amount of this compound in a suitable organic solvent (e.g., DMSO or ethanol) to create a concentrated stock solution.
-
Prepare a Diluted Sample: Dilute the stock solution in your aqueous buffer of choice to the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the pH and fluorescence.
-
Acquire an Excitation Scan:
-
Set the emission monochromator to an estimated emission wavelength (a reasonable starting point for coumarins is around 450-500 nm).
-
Scan a range of excitation wavelengths (e.g., 300-450 nm).
-
The wavelength with the highest fluorescence intensity is your optimal excitation wavelength (λex).
-
-
Acquire an Emission Scan:
-
Set the excitation monochromator to the optimal excitation wavelength (λex) you just determined.
-
Scan a range of emission wavelengths (e.g., 400-600 nm).
-
The wavelength with the highest fluorescence intensity is your optimal emission wavelength (λem).
-
Below is a workflow diagram for this process:
Caption: Experimental workflow for determining optimal excitation and emission wavelengths.
Q3: I am seeing changes in fluorescence intensity with pH, but the emission wavelength is not shifting. What could be the reason?
A3: This suggests that the pH change is affecting the equilibrium between a fluorescent and a non-fluorescent (or less fluorescent) form of the molecule, rather than altering the energy of the excited state of the fluorescent species.
Possible Mechanisms:
-
Protonation/Deprotonation of a Quenching Group: It's possible that a part of the molecule, when protonated or deprotonated, becomes a more effective quencher. However, this compound does not have a readily ionizable group with a pKa in the typical aqueous pH range.
-
Lactone Ring Opening: At high pH, the lactone ring of the coumarin can undergo hydrolysis. This would open the ring and destroy the fluorophore, leading to a decrease in fluorescence intensity. This is an irreversible process.
Troubleshooting:
-
Check for Reversibility: After exposing your sample to a high pH, try to return it to a neutral or acidic pH. If the fluorescence does not recover, it is likely that irreversible hydrolysis has occurred.
-
NMR Analysis: To confirm lactone ring opening, you can acquire an NMR spectrum of your sample after exposing it to a high pH. The disappearance of the characteristic coumarin signals and the appearance of new signals would confirm the hydrolysis.
The diagram below illustrates the potential for pH-induced lactone ring opening:
Caption: Potential irreversible hydrolysis of the coumarin lactone ring at high pH.
Q4: How can I create a pH-titration curve and determine the pKa value for my compound?
A4: While this compound is not expected to have a pKa in the typical aqueous range, if you are working with a derivative that does, the following protocol can be used. For this compound, this experiment would help to confirm the absence of a pH-dependent equilibrium in a specific range.
Experimental Protocol: pH Titration
-
Prepare a Series of Buffers: Prepare a set of buffers covering a wide pH range (e.g., from pH 2 to 12). Ensure the buffers themselves are non-fluorescent.
-
Prepare Samples: Add a constant amount of your this compound stock solution to each buffer.
-
Measure Fluorescence: For each sample, measure the fluorescence intensity at the optimal excitation and emission wavelengths.
-
Plot the Data: Plot the fluorescence intensity as a function of pH.
-
Determine the pKa: If there is a sigmoidal relationship, the pKa is the pH at which the fluorescence intensity is halfway between the minimum and maximum values.
Data Presentation:
| pH | Excitation Max (nm) | Emission Max (nm) | Relative Fluorescence Intensity |
| 2.0 | ~350 | ~450 | Low |
| 4.0 | ~350 | ~450 | Low |
| 6.0 | ~350 | ~450 | Low |
| 8.0 | ~350 | ~450 | Low |
| 10.0 | ~350 | ~450 | Very Low (potential hydrolysis) |
| 12.0 | - | - | Negligible (potential hydrolysis) |
Concluding Remarks
The study of the pH effect on the fluorescence of this compound is challenging due to the inherent fluorescence quenching by the 6-nitro group. Researchers should anticipate a weak fluorescence signal and focus on optimizing instrumentation and experimental design. Any observed changes in fluorescence with pH should be carefully investigated to distinguish between reversible protonation/deprotonation events and irreversible chemical reactions like lactone ring hydrolysis.
References
- Huda, Z. U., Mansha, A., Asim, S., & Shahzad, A. (2022). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence, 32(1), 57-66. [Link]
- Hua, C., Zhang, K., Xin, M., Ying, T., Gao, J., Jia, J., & Li, Y. (2016). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 6(54), 49221-49227. [Link]
- Guha, S., Lohar, S., Bolte, M., & Das, D. (2012). Crystal Structure and Interaction of 6-Amino Coumarin with Nitrite Ion for Its Selective Fluorescence Detection. Journal of Fluorescence, 22(4), 1149-1156. [Link]
- Papadopoulos, J., Merkens, K., & Müller, T. J. J. (2018). Three-Component Synthesis and Photophysical Properties of Novel Coumarin-Based Merocyanines. Chemistry (Weinheim an der Bergstrasse, Germany), 24(4), 974–983. [Link]
- de la Torre, A. G., et al. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Omega, 6(49), 33769–33780. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH on Fluorescence Spectra of Coumarin Derivatives. (2021) | Zain ul Huda | 5 Citations [scispace.com]
Validation & Comparative
A Comparative Guide to 3-Methyl-6-nitrocoumarin for Detecting Nitroreductase Activity
For: Researchers, scientists, and drug development professionals engaged in cellular imaging, enzyme activity assays, and hypoxia studies.
Introduction: Beyond Constitutive Fluorescence
In the landscape of cellular imaging, fluorescent probes are indispensable tools. While constitutively "on" fluorophores are workhorses for labeling and tracking, a more sophisticated class of probes operates on a "pro-fluorophore" or "turn-on" principle. These molecules exist in a non-fluorescent state until a specific biological event, such as enzymatic activity, unmasks their luminescent properties. This approach offers a significant advantage: the generation of fluorescence is directly coupled to the activity of interest, dramatically enhancing the signal-to-noise ratio by minimizing background from non-reacted probes.
3-Methyl-6-nitrocoumarin is a prime example of such a fluorogenic substrate. In its native state, the electron-withdrawing nitro group at the 6-position effectively quenches the intrinsic fluorescence of the coumarin core. However, in the presence of nitroreductase enzymes, which are significantly upregulated in hypoxic environments characteristic of solid tumors, the nitro group is reduced to a highly fluorescent amino group.[1][2] This enzymatic transformation converts the molecule into 6-Amino-3-methylcoumarin, a potent blue-emitting fluorophore, providing a direct and quantifiable readout of nitroreductase activity.[3] This guide provides an in-depth comparison of this compound with other common fluorescent probes, supported by experimental data and protocols to inform your selection for specific research applications.
Mechanism of Action: A Pro-Fluorophore for Hypoxia
The utility of this compound is rooted in a specific enzymatic reaction. The process is a classic example of a "turn-on" sensing mechanism, where the analyte (the enzyme) directly generates the fluorophore.
Figure 1: Mechanism of this compound activation.
The non-fluorescent probe passively enters the cell. In hypoxic cells overexpressing nitroreductase, the enzyme, using NADH or NADPH as a cofactor, catalyzes the reduction of the nitro group.[2] This irreversible conversion yields the fluorescent 6-amino derivative, leading to a localized increase in blue fluorescence that can be quantified to determine enzyme activity.
Comparative Analysis of Photophysical Properties
The selection of a fluorescent probe hinges on its performance characteristics. This compound's properties are best understood by comparing its fluorescent product, 6-Amino-3-methylcoumarin, with established alternatives. We compare it to 7-Amino-4-methylcoumarin (AMC), a widely used blue fluorophore, and the common DNA-binding nuclear stains DAPI and Hoechst 33342.
| Property | 6-Amino-3-methylcoumarin (Product of Probe) | 7-Amino-4-methylcoumarin (AMC) | DAPI (DNA-Bound) | Hoechst 33342 (DNA-Bound) |
| Excitation Max (λex) | ~330-350 nm[4][5] | ~345-351 nm[6][7] | ~358 nm[8] | ~350 nm[9] |
| Emission Max (λem) | ~450-460 nm[4][5] | ~430-445 nm[6][7] | ~461 nm[8] | ~461 nm[9] |
| Molar Extinction Coefficient (ε) | Data not readily available | ~19,000 cm⁻¹M⁻¹[10] | ~27,000 cm⁻¹M⁻¹ | ~42,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | Moderate (Solvent Dependent)[11] | 0.63[12] | ~0.4 (Can reach >0.8) | ~0.4-0.6 |
| Primary Application | Product of Nitroreductase Assay | Protease Assays, General Label | Nuclear Staining (Fixed/Live) | Nuclear Staining (Live/Fixed) |
| Sensing Mechanism | Fluorogenic (Enzyme-activated) | Constitutive Fluorescence | Intercalation/Groove Binding | Minor Groove Binding |
Expert Insights:
-
This compound (Post-Reaction): The resulting 6-aminocoumarin derivative provides a robust blue fluorescence. Its key advantage is not its intrinsic brightness, which is moderate, but the near-total absence of signal before the enzymatic reaction, leading to an extremely high signal-to-background ratio. This makes it superior for activity assays where endogenous fluorescence could be a confounding factor.
-
7-Amino-4-methylcoumarin (AMC): AMC is a benchmark blue fluorophore. It is significantly brighter in terms of its quantum yield compared to many other coumarins.[12] It is most frequently used in protease assays where a peptide substrate linked to AMC quenches its fluorescence until cleaved.[7] Unlike our primary probe, AMC is not suitable for detecting nitroreductase activity directly.
-
DAPI & Hoechst 33342: These are exceptionally bright nuclear stains that become highly fluorescent upon binding to the minor groove of DNA, particularly in AT-rich regions.[8] Their quantum yields can be very high in this bound state. They are the probes of choice for nuclear counterstaining. While they offer strong, stable signals, they are unsuitable for enzyme activity assays and serve as a comparison for applications requiring maximal, stable blue fluorescence for localization rather than activity measurement. Hoechst 33342 is generally preferred for live-cell imaging due to its higher cell permeability and lower toxicity compared to DAPI.[13][14]
Experimental Protocols
Trustworthy data is built on robust and reproducible protocols. The following sections provide detailed methodologies for using this compound for a cellular nitroreductase assay and a comparative protocol for nuclear staining with Hoechst 33342.
Protocol 1: Fluorogenic Detection of Cellular Nitroreductase Activity
This protocol details the use of this compound to measure nitroreductase activity in cultured cells, a common method for assessing hypoxia.
Figure 2: Experimental workflow for the nitroreductase assay.
Methodology:
-
Cell Preparation:
-
Seed cancer cells (e.g., HeLa, A549, known to express NTR under hypoxia) in a black, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well.
-
Incubate for 24 hours in standard culture conditions (37°C, 5% CO₂).
-
-
Induction of Hypoxia:
-
To induce nitroreductase expression, transfer one set of plates to a hypoxic incubator (e.g., 1% O₂, 5% CO₂, 37°C) for 12-24 hours. Maintain a parallel set of plates in normoxic conditions as a control.
-
-
Probe Preparation:
-
Prepare a 10 mM stock solution of this compound in cell-culture grade DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium to a final working concentration (typically 10-50 µM). Causality Note: Serum-free medium is used during incubation to prevent non-specific binding and potential quenching effects from serum components.
-
-
Cell Staining:
-
Carefully aspirate the culture medium from all wells.
-
Add 100 µL of the probe-containing medium to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Remove the probe solution and wash the cells twice with 100 µL of pre-warmed phosphate-buffered saline (PBS) to remove any extracellular probe and reduce background fluorescence.
-
-
Data Acquisition:
-
Add 100 µL of fresh PBS or imaging buffer to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation set to ~350 nm and emission to ~460 nm.
-
Alternatively, capture images using a fluorescence microscope equipped with a DAPI filter set.
-
Protocol 2: Live-Cell Nuclear Staining with Hoechst 33342
This protocol provides a standard method for nuclear counterstaining, illustrating a typical workflow for a constitutively fluorescent probe.
Methodology:
-
Cell Preparation:
-
Grow cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
-
Probe Preparation:
-
Prepare a 1 mg/mL (or ~1.6 mM) stock solution of Hoechst 33342 in deionized water or DMSO.
-
Dilute the stock solution in complete culture medium or PBS to a final working concentration of 0.5-2 µg/mL.
-
-
Cell Staining:
-
Add the diluted Hoechst solution directly to the cells in their culture medium.
-
Incubate for 5-15 minutes at 37°C. Causality Note: Hoechst dyes are cell-permeant and rapidly bind to DNA; longer incubation times are generally not necessary and may increase cytotoxicity.[13]
-
-
Washing (Optional but Recommended):
-
For clearer imaging, the staining solution can be removed and replaced with fresh, pre-warmed culture medium or imaging buffer.
-
-
Data Acquisition:
-
Image the cells immediately using a fluorescence microscope with a DAPI filter set (Ex: ~350 nm, Em: ~460 nm).
-
Conclusion and Probe Selection
This compound is a highly specific and effective fluorogenic probe whose value lies in its "off-to-on" transition in the presence of nitroreductase. It is the superior choice for:
-
Quantifying nitroreductase activity in cell lysates or whole cells.
-
Identifying and imaging hypoxic regions in 2D and 3D cell cultures.[1]
-
High-throughput screening for inhibitors of nitroreductase.
In contrast, alternative probes are better suited for other applications:
-
AMC-based substrates are ideal for measuring the activity of other enzymes, most notably proteases.
-
DAPI and Hoechst 33342 are the gold standard for high-contrast, static imaging of cell nuclei in both fixed and live cells.
The choice of probe is therefore dictated by the biological question. For measuring dynamic enzymatic activity with a high signal-to-noise ratio, the fluorogenic nature of this compound is unparalleled. For applications requiring simple, bright labeling of cellular structures, a constitutively fluorescent dye like Hoechst 33342 is more appropriate.
References
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- Barros, P. P., et al. (2012). APPLICATION OF 6-NITROCOUMARIN AS A SUBSTRATE FOR THE FLUORESCENT DETECTION OF NITROREDUCTASE ACTIVITY IN Sporothrix schenckii. Revista do Instituto de Medicina Tropical de São Paulo, 54(5), 263-266. [Link]
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- Bio-Rad. (n.d.). PureBlu™ Hoechst 33342 Nuclear Staining Dye.
- Feng, G., et al. (2019). Recent progress in small molecule fluorescent probes for nitroreductase. Coordination Chemistry Reviews, 388, 16-40. [Link]
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- Kim, D., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Molecules, 26(4), 1088. [Link]
- Anaspec. (n.d.). AMC [7-Amino-4-methylcoumarin].
- Mondal, A., et al. (2014). Effect of pH on the fluorescence intensities of 6-amino coumarin. Journal of Luminescence, 145, 933-938. [Link]
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Choosing the Right Tool for the Job: A Comparative Guide to 3-Methyl-6-nitrocoumarin and 4-Methylumbelliferone for Enzyme Assays
For researchers, scientists, and drug development professionals, the selection of a fluorogenic substrate is a critical decision that dictates the sensitivity, accuracy, and practicality of an enzyme assay. Coumarin derivatives are a cornerstone of fluorescence-based detection, but not all coumarins are created equal. This guide provides an in-depth comparison of two prominent coumarin-based substrates: the classic 4-methylumbelliferone (4-MU) and the specialized 3-Methyl-6-nitrocoumarin, offering field-proven insights and experimental frameworks to guide your choice.
The Fundamental Principle: From Darkness to Light
Fluorogenic assays operate on a simple yet elegant principle: an enzyme converts a non-fluorescent (or weakly fluorescent) substrate into a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity.[1] The key difference between our two subjects lies in the specific enzymatic transformation that "switches on" the fluorescence.
4-Methylumbelliferone (4-MU) based assays rely on hydrolysis . The 4-MU fluorophore is chemically linked to a moiety recognized by a specific enzyme, such as a phosphate, sugar, or ester. This conjugation quenches the fluorescence. When a hydrolase enzyme (e.g., a phosphatase or glycosidase) cleaves this bond, the free 4-MU is liberated, which then fluoresces brightly under the appropriate conditions.[2][3]
This compound , in contrast, is typically used for assays involving nitroreductases . In its native state, the electron-withdrawing nitro group (-NO2) renders the molecule non-fluorescent. The enzymatic reduction of this nitro group to an amino group (-NH2) by a nitroreductase creates the highly fluorescent 3-methyl-6-aminocoumarin, providing a direct measure of enzyme activity.[4][5]
Head-to-Head Comparison: The Fluorophores
The performance of an assay is dictated by the photophysical properties of the final fluorescent product. The following table provides a direct comparison of the key characteristics of 4-MU and the putative product of the this compound reaction, 3-methyl-6-aminocoumarin.
| Property | 4-Methylumbelliferone (4-MU) | 3-Methyl-6-aminocoumarin | Rationale & Implications |
| Excitation (λex) | ~360-365 nm[6] | ~365 nm (inferred from related compounds)[4] | Both are excitable with standard UV light sources and filter sets. |
| Emission (λem) | ~445-450 nm (Blue)[2][7] | Blue to Green-Yellow (inferred)[4] | 4-MU provides a well-defined blue signal. The amino-coumarin may have a more complex or shifted emission spectrum. |
| Quantum Yield (Φf) | High (~0.63 - 0.70)[7][8][9] | Moderate to High (Not explicitly documented) | High quantum yield translates to a brighter signal and greater assay sensitivity. 4-MU is a proven high-performer. |
| pH Sensitivity | Extremely High[7][10] | Moderate | This is the most critical difference. 4-MU fluorescence is highly dependent on pH, while the amino-coumarin is expected to be more stable. |
| pKa (of fluorescent group) | ~7.8 (7-hydroxyl group)[6] | Higher (amino group is less acidic) | 4-MU requires deprotonation (pH > pKa) for fluorescence, making a high pH environment essential for maximum signal. |
| Optimal pH for Signal | pH > 9, ideally ≥ 10[6][10] | Likely fluorescent across a broader pH range | The need for high pH makes 4-MU assays better suited to endpoint reads with a stop solution, whereas 6-aminocoumarin is better for continuous assays at neutral pH. |
| Primary Enzyme Class | Hydrolases (Phosphatases, Glycosidases, etc.)[3] | Nitroreductases[4] | Substrate choice is fundamentally linked to the enzyme being studied. |
Designing Your Assay: Causality and Practical Insights
The properties outlined above have profound implications for practical assay design.
The pH Dilemma: The Case for Stop Solutions with 4-MU
The fluorescence of 4-methylumbelliferone is critically dependent on the deprotonation of its 7-hydroxyl group, which only occurs efficiently at a pH well above its pKa of ~7.8.[6] Fluorescence intensity at pH 10.3 can be 100 times greater than at pH 7.4.[6]
-
Causality: Most biological enzymes function optimally at a neutral or even slightly acidic pH. At these pH levels, free 4-MU produced during the reaction will be largely protonated and thus weakly fluorescent.
-
Field-Proven Insight: To overcome this, 4-MU assays are almost always performed as endpoint assays . The enzymatic reaction is allowed to proceed for a fixed time at its optimal pH. Then, a "stop solution" (e.g., 0.2 M sodium carbonate or glycine-NaOH, pH > 10) is added.[3][11] This has two crucial functions: it instantly halts the enzymatic reaction and, more importantly, raises the pH to maximize the fluorescence signal of the accumulated 4-MU product, ensuring maximum sensitivity.
The Nitroreductase Advantage: Continuous Assays with this compound
The fluorescent product, 3-methyl-6-aminocoumarin, does not rely on the deprotonation of a hydroxyl group for its fluorescence. The amino group is far less acidic, meaning its fluorescence is not expected to be highly pH-dependent in the neutral range.
-
Causality: Because the fluorescent signal is generated and stable at the enzyme's optimal operating pH, there is no need to drastically alter the conditions for measurement.
-
Field-Proven Insight: This makes this compound an ideal substrate for continuous kinetic assays . You can monitor the fluorescence increase in real-time within the plate reader, providing a complete reaction progress curve. This is invaluable for detailed enzyme kinetic studies (e.g., determining Km and Vmax) without the need for multiple endpoint experiments.
Experimental Protocols: A Self-Validating Framework
Trustworthy data comes from robust, reproducible protocols. Below are generalized, step-by-step methodologies for performing assays with both substrates in a 96-well microplate format.
Protocol 1: Endpoint Assay using a 4-Methylumbelliferyl Substrate
This protocol is designed for enzymes like phosphatases and glycosidases.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimal for your enzyme's activity (e.g., 50 mM Tris-HCl, pH 7.4).
-
4-MU Substrate Stock: Dissolve the 4-methylumbelliferyl derivative (e.g., MUP, MUG) in a suitable solvent (like DMSO or water) to a high concentration (e.g., 10 mM).
-
Stop Solution: Prepare a high-pH buffer (e.g., 0.2 M Sodium Carbonate, pH ~11).
-
4-MU Standard Stock: Prepare a 1 mM stock solution of free 4-methylumbelliferone in DMSO for the standard curve.[11]
2. Standard Curve Generation:
-
Perform serial dilutions of the 4-MU Standard Stock in Assay Buffer to create a range of concentrations (e.g., 0 µM to 20 µM).
-
In a black, opaque 96-well plate, add 100 µL of each standard dilution.
-
Add 100 µL of Stop Solution to each well.
-
This curve will be used to convert relative fluorescence units (RFU) to the molar amount of product formed.[3]
3. Enzyme Reaction:
-
To separate wells in the plate, add 50 µL of Assay Buffer.
-
Add 25 µL of your enzyme solution (or cell lysate) and a "no-enzyme" control (buffer only).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 25 µL of the 4-MU substrate (diluted to the desired final concentration in Assay Buffer).
-
Incubate for a fixed period (e.g., 30-60 minutes).
4. Measurement and Analysis:
-
Terminate the reaction by adding 100 µL of Stop Solution to all wells.
-
Read the fluorescence on a plate reader with excitation at ~360 nm and emission at ~450 nm.[3]
-
Subtract the background fluorescence from the "no-enzyme" control.
-
Use the standard curve to convert the background-subtracted RFU to the concentration of 4-MU produced.
-
Calculate the enzyme activity (e.g., in nmol/min/mg of protein).
Protocol 2: Continuous Kinetic Assay using this compound
This protocol is designed for nitroreductase enzymes.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimal for your enzyme (e.g., 50 mM Phosphate Buffer, pH 7.0) containing any necessary cofactors (e.g., NADH or NADPH).
-
Substrate Stock: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).
-
Standard Stock: If available, prepare a stock solution of 3-methyl-6-aminocoumarin in DMSO to generate a standard curve for endpoint validation if needed.
2. Instrument Setup:
-
Set up a fluorescence plate reader to measure in kinetic mode.
-
Set the excitation to ~365 nm and emission to the optimal wavelength for 3-methyl-6-aminocoumarin.
-
Set the read interval (e.g., every 60 seconds) for the desired duration (e.g., 60 minutes).
-
Ensure the plate reader is set to incubate at the optimal temperature for the enzyme.
3. Enzyme Reaction and Measurement:
-
In a black, opaque 96-well plate, add 50 µL of Assay Buffer (containing cofactors).
-
Add 25 µL of your enzyme solution and a "no-enzyme" control.
-
Place the plate in the pre-heated reader.
-
Using an injector if available, or by quickly adding manually, initiate the reaction by adding 25 µL of the this compound substrate.
-
Immediately begin reading the fluorescence kinetically.
4. Data Analysis:
-
For each well, plot fluorescence (RFU) vs. time.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.
-
Subtract the slope of the "no-enzyme" control (to account for any non-enzymatic substrate degradation).
-
If a standard curve was generated, convert the velocity from RFU/min to moles/min.
Conclusion and Recommendations
The choice between this compound and 4-methylumbelliferone derivatives is not a matter of which is "better," but which is appropriate for the scientific question and enzyme system under investigation.
-
Choose a 4-Methylumbelliferone (4-MU) derivative when you are assaying a hydrolase (e.g., glycosidase, phosphatase, sulfatase, esterase). Be prepared to use an endpoint assay with a high-pH stop solution to achieve maximum sensitivity and robust results. This is the gold standard for high-throughput screening and routine activity measurements for these enzyme classes.
-
Choose this compound when you are specifically studying nitroreductase enzymes. Its properties make it exceptionally well-suited for continuous kinetic assays , allowing for detailed mechanistic studies and real-time monitoring of enzyme activity at a stable, physiological pH.
By understanding the fundamental chemistry and photophysical properties of these powerful fluorogenic tools, researchers can design more intelligent, robust, and insightful enzyme assays, accelerating discovery in basic science and drug development.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Fluorescent Properties of 4-Methylumbelliferone and its Isotopes.
- Hangzhou Great Chemical Co., Ltd. (n.d.). The Role of 4-MU (4-Methylumbelliferone) in Enzyme Activity Determination.
- Taylor & Francis Online. (n.d.). Fluorescent pH Indicator. Spectral Changes of 4-Methylumbelliferone. Analytical Letters, 1(7).[8]
- BenchChem. (n.d.). A Technical Guide to 4-Methylumbelliferone in Enzyme Kinetics Analysis.
- Sigma-Aldrich. (n.d.). 4-Methylumbelliferone (M1381) - Product Information Sheet.
- Hua, C., et al. (2016). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 6, 49221-49227.[12]
- ResearchGate. (n.d.). Effect of pH on the fluorescence of methylumbelliferone.
- OUCI. (n.d.). Spectral properties of 4-methylumbelliferone in PVA films; long-lived room temperature phosphorescence.
- Turner BioSystems. (2002). 4-methylumbelliferone.
- NIH National Center for Biotechnology Information. (n.d.). A Novel Fluorogenic Coumarin Substrate for Monitoring Acid Phosphatase Activity at Low pH Environment. PubMed Central.[14]
- PubMed. (n.d.). A rapid and highly sensitive method for measuring enzyme activities in single mycorrhizal tips using 4-methylumbelliferone-labelled fluorogenic substrates in a microplate system.
- MDPI. (n.d.). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro.
- Megazyme. (n.d.). 4-Methylumbelliferyl-β-xylobioside.
- ResearchGate. (n.d.). Novel coumarin-based pH sensitive fluorescent probes for the highly alkaline pH region.
- PubMed. (2022). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence, 32(1), 57-66.[19]
- AAT Bioquest. (2025). Quest Database™ Quantum Yield [4-methylumbelliferone].
- ResearchGate. (n.d.). Fluorescent and UV-absorption properties of synthesized compounds and reference compound (4-methylumbelliferone) in ethanol.
- University of New Hampshire. (2012). Microplate Enzyme Assay Using Fluorescence.
- Royal Society of Chemistry. (2015). RSC Advances.
- Abcam. (2019). β-Glucuronidase Activity Assay Kit (Fluorometric) (ab234625).
- ASM Journals. (n.d.). A Sensitive Method Using 4-Methylumbelliferyl-β-Cellobiose as a Substrate To Measure (1,4)-β-Glucanase Activity in Sediments.
- BenchChem. (n.d.). Validating a New Enzyme Assay: A Comparative Guide to 4-(Trifluoromethyl)umbelliferone.
- ResearchGate. (n.d.). The schematic presentation of 6-nitro-coumarin-3-carboxylic acid methyl ester....
- MDPI. (n.d.). Exploring coumarin potentialities: development of new enzymatic inhibitors based on the 6-methyl-3-carboxamidocoumarin scaffold.
- NIH National Center for Biotechnology Information. (n.d.). APPLICATION OF 6-NITROCOUMARIN AS A SUBSTRATE FOR THE FLUORESCENT DETECTION OF NITROREDUCTASE ACTIVITY IN Sporothrix schenckii. PubMed Central.[4]
- NIH National Center for Biotechnology Information. (n.d.). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents.[27]
- Chemical Methodologies. (n.d.). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity.[28]
- ASM Journals. (2025). New derivatives of 6-nitrocoumarin-3-thiosemicarbazone exhibit improved antiparasitic activity in the placenta against Trypanosoma cruzi and Toxoplasma gondii. Antimicrobial Agents and Chemotherapy.[5]
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The Ascendancy of 3-Methyl-6-nitrocoumarin: A Comparative Guide to a Rising Star in Antimicrobial Research
In the ever-evolving landscape of drug discovery, the coumarin scaffold remains a cornerstone of medicinal chemistry, lauded for its structural simplicity and broad spectrum of biological activities.[1][2] Within this diverse family, a particular derivative, 3-Methyl-6-nitrocoumarin, is emerging as a compound of significant interest, particularly in the realm of antimicrobial research. This guide provides an in-depth, objective comparison of the this compound scaffold's performance against other coumarin derivatives, supported by experimental data, to illuminate its unique advantages for researchers, scientists, and drug development professionals.
While direct and extensive research on this compound is still burgeoning, compelling evidence from closely related analogs, particularly 3-(3′-Methylphenyl)-6-nitrocoumarin, provides a strong foundation for understanding its potential. This guide will leverage this data to build a comprehensive analysis of its promising antibacterial profile.
The Strategic Advantage of the 3-Methyl-6-nitro Substitution Pattern
The true potential of a coumarin derivative is unlocked by the strategic placement of functional groups on its core structure. The 3-methyl and 6-nitro substitution pattern is a prime example of how thoughtful chemical design can engender potent biological activity. A pivotal study on a series of 3-aryl-6-nitrocoumarins revealed that the presence of a nitro group at the 6-position is highly beneficial for antibacterial activity against Staphylococcus aureus.[3]
Unpacking the Potency: A Head-to-Head Comparison
The superior performance of the this compound scaffold becomes evident when compared with other derivatives and even standard antibiotics. A key study synthesized a series of 3-aryl-6-nitrocoumarins and tested their efficacy against clinical isolates of S. aureus. The results, summarized in the table below, are telling.
| Compound | Substituents | MIC (µg/mL) vs. S. aureus |
| 3-(3′-Methylphenyl)-6-nitrocoumarin | 3-Methylphenyl, 6-Nitro | 8 |
| 3-(3′-Nitrophenyl)-6-nitrocoumarin | 3-Nitrophenyl, 6-Nitro | 32 |
| 3-(4′-Methylphenyl)-6-nitrocoumarin | 4-Methylphenyl, 6-Nitro | 32 |
| 3-(4′-Nitrophenyl)-6-nitrocoumarin | 4-Nitrophenyl, 6-Nitro | 128 |
| 3-(3′-Bromophenyl)-6-nitrocoumarin | 3-Bromophenyl, 6-Nitro | 256 |
| Ampicillin (Standard Antibiotic) | - | 32 |
| Oxolinic Acid (Standard Antibiotic) | - | 26 |
Data sourced from a study on amino/nitro substituted 3-arylcoumarins.[3]
The data unequivocally demonstrates that 3-(3′-Methylphenyl)-6-nitrocoumarin exhibits a remarkable Minimum Inhibitory Concentration (MIC) of 8 µg/mL , outperforming not only other 3-aryl-6-nitrocoumarin derivatives but also the standard antibiotic ampicillin.[3] This highlights the critical role of the methyl group's position on the 3-aryl substituent in enhancing antibacterial efficacy.
A Broader Perspective: this compound vs. Other Coumarin Classes
To fully appreciate the advantages of the this compound scaffold, a comparison with other well-established classes of coumarin derivatives is essential.
| Coumarin Class | Primary Biological Activity | Key Structural Feature | Representative Compound(s) |
| 3-Substituted-6-nitrocoumarins | Potent Antibacterial | 3-Alkyl/Aryl, 6-Nitro | 3-(3′-Methylphenyl)-6-nitrocoumarin |
| 4-Hydroxycoumarins | Anticoagulant, Antimicrobial, Anticancer | 4-Hydroxy | Warfarin, various synthetic derivatives |
| 7-Hydroxycoumarins | Fluorescent Probes, Antimicrobial, Anticancer, Antioxidant | 7-Hydroxy | Umbelliferone, and its derivatives |
| Coumarin-3-carboxylic acids | Broad-spectrum Antibacterial (especially plant pathogens) | 3-Carboxylic acid | Coumarin-3-carboxylic acid and its derivatives |
While 4-hydroxycoumarins are renowned for their anticoagulant properties and 7-hydroxycoumarins for their fluorescence, the 3-methyl-6-nitro scaffold carves a distinct niche with its potent and specific antibacterial activity against Gram-positive bacteria like S. aureus.[3] Coumarin-3-carboxylic acid derivatives also exhibit broad-spectrum antibacterial activity, particularly against plant pathogens, with EC50 values in the range of 26-41 µg/mL against various bacterial species.[4]
A Glimpse into Photophysical Properties: A Predictive Analysis
In contrast, 7-hydroxycoumarin derivatives are well-known for their strong fluorescence and are widely used as fluorescent probes in biological imaging.[5] This stark difference in photophysical properties underscores the diverse applications of different coumarin scaffolds.
Synthesis and Characterization: A Practical Approach
The synthesis of 3-substituted-6-nitrocoumarins can be achieved through a multi-step process involving the synthesis of the coumarin core followed by nitration. The Perkin reaction is a classical and effective method for synthesizing 3-substituted coumarins.
Experimental Protocol: Synthesis of 3-Aryl-6-nitrocoumarins
This protocol is adapted from the synthesis of 3-arylcoumarins as described in the literature.[3]
Step 1: Synthesis of the 3-Arylcoumarin Core (Perkin Reaction)
-
To a solution of a substituted salicylaldehyde (e.g., 5-nitrosalicylaldehyde for a 6-nitrocoumarin) (1.0 eq) and a substituted phenylacetic acid (e.g., 3-methylphenylacetic acid) (1.0 eq) in acetic anhydride (5 mL), add triethylamine (2.0 eq).
-
Stir the reaction mixture at 120 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Step 2: Characterization
-
Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Evaluating Antibacterial Efficacy: A Standardized Protocol
The determination of the Minimum Inhibitory Concentration (MIC) is a gold standard for assessing the antibacterial activity of a compound.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., S. aureus) in a suitable broth medium overnight at 37 °C. Dilute the culture to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
Preparation of Compound Dilutions: Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Conclusion: A Promising Scaffold for Future Antimicrobial Therapies
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- Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery.
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- Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety.
- Antibacterial activities of 3-CCA against different bacterial species.
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv
- Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin deriv
- In vitro sulfonation of 7-hydroxycoumarin derivatives in liver cytosol of human and six animal species.
- Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Deriv
- 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evalu
- Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists.
- 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migr
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv
- Unveiling the Biological Target of 4-Chloro-6-methyl-3-nitrocoumarin: A Compar
- Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity.
- Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents.
- Biologically active 7-hydroxycoumarin deriv
- Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents.
- This compound (C10H7NO4).
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- Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Deriv
- A Comparative Guide to the Photophysical Properties of 6-Methoxy-4-methylcoumarin and 7-Methoxy-4-methylcoumarin.
- Photophysical properties of coumarins in relation to the nature of their third and seventh substituents.
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A Comparative Study of the Photophysical Properties of Nitrocoumarins: A Guide for Researchers
<
Introduction: The Intriguing Photophysics of Nitrocoumarins
Coumarins, a prominent class of heterocyclic compounds, are widely recognized for their significant electro-optical properties and diverse biological activities.[1] The photophysical characteristics of coumarin derivatives can be finely tuned by the introduction of various substituents onto the core scaffold.[2] While unsubstituted coumarin absorbs in the UV region and is nearly non-fluorescent, strategic functionalization can lead to compounds with high fluorescence, large Stokes shifts, and high photoluminescence quantum yields.[2]
The introduction of a nitro (-NO2) group, a strong electron-withdrawing group, profoundly influences the photophysical landscape of the coumarin core. This guide provides a comparative analysis of the photophysical properties of key nitrocoumarin isomers—3-nitrocoumarin, 6-nitrocoumarin, and 7-nitrocoumarin—to aid researchers, scientists, and drug development professionals in selecting and utilizing these compounds for their specific applications.
The Impact of Nitro Group Substitution on Coumarin Photophysics
The position of the nitro group on the coumarin ring system dictates the intramolecular charge transfer (ICT) characteristics upon photoexcitation, which in turn governs the absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.
-
3-Nitrocoumarins: These derivatives have been synthesized via methods like nitrative cyclization of aryl alkynoates.[3] They are known to act as inhibitors of phospholipase C, impacting calcium signaling pathways.[4]
-
6-Nitrocoumarins: Generally, 6-nitrocoumarin is considered essentially non-fluorescent.[5] However, it has found utility as a fluorogenic probe, as it can be enzymatically reduced to the fluorescent 6-aminocoumarin.[5] Despite its low intrinsic fluorescence, some sources describe it as a fluorescent compound used in organic synthesis and sensor development.[6]
-
7-Nitrocoumarins: Similar to the 6-nitro counterparts, 7-nitrocoumarins often exhibit weak fluorescence. The photophysical behavior of 7-substituted coumarins is highly dependent on the nature of the substituent. For instance, while 7-hydroxycoumarins can be highly fluorescent, 7-mercaptocoumarins show poor emission.[7]
Comparative Photophysical Data
The following table summarizes key photophysical parameters for representative nitrocoumarins. It is important to note that these values can be highly dependent on the solvent and experimental conditions.
| Compound | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F_) | Key Characteristics & Applications |
| 3-Nitrocoumarin | Varies | Varies | - | Low | Phospholipase C inhibitor.[4] |
| 6-Nitrocoumarin | Varies | Varies | - | Very Low (~0.014 for a p-nitro substituted derivative[8]) | Fluorogenic probe for nitroreductase activity.[5] |
| 7-Nitrocoumarin | Varies | Varies | - | Low | The photophysical properties are highly sensitive to other substituents at the 7-position.[7] |
Causality Behind Experimental Observations:
The low to negligible fluorescence quantum yields of many nitrocoumarins can be attributed to the strong electron-withdrawing nature of the nitro group. Upon photoexcitation, the excited state is efficiently deactivated through non-radiative pathways, such as intersystem crossing to the triplet state, which is a common phenomenon in molecules with heavy atoms or certain functional groups that promote spin-orbit coupling.[9] This quenching effect is a critical consideration in the design of fluorescent probes, where a "turn-on" mechanism upon reaction or binding is often desired.
Experimental Protocols for Photophysical Characterization
Accurate determination of photophysical properties is paramount for the reliable application of nitrocoumarins. The following sections detail the standard methodologies for measuring key parameters.
Measurement of Fluorescence Quantum Yield (Φ_F_)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed.[10]
Relative Method (Comparative Method):
This is the most common and accessible method for determining Φ_F_.[10][11] It involves comparing the fluorescence intensity of the test sample to a well-characterized standard with a known quantum yield.[10][11]
Step-by-Step Protocol:
-
Standard Selection: Choose a suitable fluorescence standard with a known and stable quantum yield. The standard should have an absorption and emission profile that is reasonably close to the sample under investigation.
-
Solvent Selection: Use the same solvent for both the sample and the standard to minimize variations due to solvent effects. If different solvents must be used, a correction for the refractive index of the solvents is necessary.[11]
-
Preparation of Solutions: Prepare a series of dilutions (typically 5-6) for both the sample and the standard.[10]
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution. The absorbance at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[11]
-
Fluorescence Measurement: Using a spectrofluorometer, record the corrected emission spectrum for each solution at the same excitation wavelength used for the absorbance measurements.[10]
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The slope of the resulting linear plots is proportional to the quantum yield.
-
The quantum yield of the sample (Φ_s_) can be calculated using the following equation[10][11]:
Φ_s_ = Φ_r_ * (Slope_s_ / Slope_r_) * (n_s_² / n_r_²)
Where:
-
Φ_r_ is the quantum yield of the reference standard.
-
Slope_s_ and Slope_r_ are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.
-
n_s_ and n_r_ are the refractive indices of the sample and reference solutions, respectively.
-
-
Diagram of Experimental Workflow for Relative Quantum Yield Measurement:
Caption: Workflow for determining relative fluorescence quantum yield.
Solvent Effects on Photophysical Properties
The polarity of the solvent can significantly influence the photophysical properties of coumarin derivatives.[12][13] This is often due to changes in the energy levels of the ground and excited states, which can affect the absorption and emission wavelengths, as well as the quantum yield.
Experimental Approach:
To investigate solvent effects, the absorption and emission spectra, as well as the fluorescence quantum yield and lifetime, of the nitrocoumarin are measured in a series of solvents with varying polarities. The results can be analyzed using solvatochromic models, such as the Lippert-Mataga plot, to understand the nature of the excited state.[12]
Conclusion and Future Perspectives
The photophysical properties of nitrocoumarins are intricately linked to the position of the nitro substituent, which governs their potential as fluorescent probes and bioactive molecules. While many nitrocoumarins exhibit quenched fluorescence, this property can be harnessed for the design of "turn-on" sensors that become fluorescent upon a specific chemical or enzymatic reaction. Further research into the synthesis of novel nitrocoumarin derivatives and a deeper understanding of their excited-state dynamics will undoubtedly lead to the development of advanced tools for chemical biology and drug discovery.
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- Photophysical properties of coumarin and its deriv
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A Researcher's Guide to the Enzymatic Cross-Reactivity of 3-Methyl-6-nitrocoumarin
For researchers, scientists, and drug development professionals, the selection of a specific and reliable chemical probe is paramount to the integrity of experimental outcomes. 3-Methyl-6-nitrocoumarin, a derivative of the versatile coumarin scaffold, presents itself as a potentially useful tool in enzyme activity studies. However, its utility is intrinsically linked to its enzymatic specificity. This guide provides an in-depth technical comparison of the known and potential cross-reactivity of this compound with various enzyme classes, supported by established principles of enzyme-substrate interactions and detailed protocols for independent verification.
Understanding the Molecular Logic of this compound's Reactivity
The chemical architecture of this compound features two key reactive sites that dictate its potential enzymatic interactions: the coumarin core and the nitro group at the 6-position.
-
The Coumarin Core: The lactone ring of the coumarin system is susceptible to nucleophilic attack, particularly by the active site residues of hydrolase enzymes. This can lead to ring-opening and a change in the molecule's fluorescence properties.
-
The Nitro Group: The nitroaromatic moiety is a well-known substrate for nitroreductase enzymes. Enzymatic reduction of the nitro group to a hydroxylamine or an amine results in a significant shift in the molecule's electronic and photophysical properties, forming the basis of a fluorogenic assay.
This dual reactivity profile suggests that this compound is not a monol-specific substrate and is likely to exhibit cross-reactivity with multiple enzyme families.
Potential Cross-Reactivity Profile
| Enzyme Class | Predicted Interaction | Basis of Prediction | Potential Application |
| Nitroreductases | Substrate | The 6-nitro substituent is a known target for enzymatic reduction by nitroreductases, leading to a fluorescent product. The closely related 6-nitrocoumarin is a confirmed fluorogenic substrate for these enzymes.[1][2] | Fluorogenic probe for nitroreductase activity. |
| Esterases/Lipases | Potential Substrate | The lactone ring of the coumarin core can be hydrolyzed by esterases, although the presence of the methyl and nitro groups may influence substrate binding and turnover. | Potential fluorogenic substrate for certain esterases. |
| Proteases | Potential Substrate | Some proteases can cleave the lactone ring of coumarins, though this is less common than with esterases. The specificity would be highly dependent on the individual protease.[3][4] | Unlikely to be a broad-spectrum protease substrate. |
| Phosphatases | Unlikely Substrate | The structure of this compound does not contain a phosphate ester, the canonical substrate for phosphatases. | Not a suitable substrate for phosphatase activity assays. |
| Acetylcholinesterase | Potential Inhibitor | Many coumarin derivatives have been shown to inhibit acetylcholinesterase.[5][6][7][8] The specific substitutions on the coumarin ring are critical for inhibitory activity. | Potential lead compound for acetylcholinesterase inhibitor development. |
Experimental Validation of Cross-Reactivity: Protocols and Methodologies
To empower researchers to empirically determine the cross-reactivity of this compound, we provide the following detailed experimental protocols.
General Fluorometric Enzyme Assay Protocol
This protocol can be adapted to test the interaction of this compound with a variety of enzymes.
Materials:
-
This compound (stock solution in DMSO)
-
Purified enzyme of interest (e.g., nitroreductase, esterase, protease)
-
Assay buffer appropriate for the enzyme
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare Reagent Solutions:
-
Prepare a serial dilution of this compound in the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare a solution of the enzyme in the assay buffer at a concentration known to yield a measurable activity with a known substrate.
-
-
Set up the Assay Plate:
-
To each well, add 50 µL of the this compound dilution.
-
Include control wells with assay buffer and DMSO without the substrate to measure background fluorescence.
-
Include a positive control with a known fluorogenic substrate for the enzyme, if available.
-
-
Initiate the Reaction:
-
Add 50 µL of the enzyme solution to each well to initiate the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature for the enzyme.
-
Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm (these may need optimization).
-
-
Data Analysis:
-
Subtract the background fluorescence from the experimental wells.
-
Plot the fluorescence intensity versus time to determine the initial reaction velocity.
-
Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[9]
-
Workflow for Assessing Cross-Reactivity
The following workflow provides a systematic approach to evaluating the specificity of this compound.
Caption: A systematic workflow for evaluating the enzymatic cross-reactivity of this compound.
Mechanism of Fluorogenic Activation by Nitroreductase
The primary and most predictable enzymatic interaction of this compound is with nitroreductases. The following diagram illustrates the catalytic cycle leading to the generation of a fluorescent signal.
Caption: The enzymatic reduction of this compound by nitroreductase generates a highly fluorescent product.
Conclusion and Recommendations
This compound holds promise as a fluorogenic substrate, particularly for nitroreductase activity. However, its inherent chemical structure suggests a potential for cross-reactivity with other enzyme classes, most notably esterases, and potential inhibitory effects on enzymes like acetylcholinesterase.
For researchers considering the use of this compound, the following recommendations are crucial:
-
Empirical Validation is Essential: Do not assume specificity. Always perform cross-reactivity profiling against a panel of relevant enzymes present in your experimental system.
-
Thorough Controls: When using this compound to measure the activity of a specific enzyme, include inhibitors of other potentially cross-reactive enzymes to ensure the observed signal is from the target of interest.
-
Consider Alternatives: For applications demanding exquisite specificity, consider alternative fluorogenic probes that have been more extensively characterized for their cross-reactivity.
By following a rigorous and evidence-based approach, researchers can confidently assess the suitability of this compound for their specific applications and ensure the generation of reliable and reproducible data.
References
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- AAT Bioquest, Inc.
- Gesto, D., et al. (2017). Exploring coumarin potentialities: development of new enzymatic inhibitors based on the 6-methyl-3-carboxamidocoumarin scaffold. Future Medicinal Chemistry, 9(13), 1535–1551. [Link]
- Rockwell, N. C., et al. (2000). Synthesis of peptidyl methylcoumarin esters as substrates and active-site titrants for the prohormone processing proteases Kex2 and PC2. Analytical Biochemistry, 282(1), 104–110. [Link]
- Richard, E., et al. (2018). Substrate Dynamics Contribute to Enzymatic Specificity in Human and Bacterial Methionine Adenosyltransferases.
- Khan, I., et al. (2018). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Journal of the Chilean Chemical Society, 63(2), 4004–4008. [Link]
- Stopiglia, C. D. O., et al. (2013). Application of 6-nitrocoumarin as a substrate for the fluorescent detection of nitroreductase activity in Sporothrix schenckii.
- Patterson, A. W., et al. (2007). Substrate activity screening (SAS): a general procedure for the preparation and screening of a fragment-based non-peptidic protease substrate library for inhibitor discovery.
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A Comparative Guide to 3-Methyl-6-nitrocoumarin and Commercially Available Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of cellular imaging and biological sensing, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. This guide provides a comprehensive, data-driven comparison of 3-Methyl-6-nitrocoumarin, a versatile fluorophore, against a panel of commercially available fluorescent probes. Our objective is to equip researchers with the necessary technical insights and experimental protocols to make informed decisions for their specific applications.
Introduction: The Crucial Role of Fluorescent Probes
Fluorescent probes are indispensable tools in modern biological research, enabling the visualization and quantification of cellular structures, dynamic processes, and specific analytes with high sensitivity and selectivity.[1] The ideal fluorescent probe exhibits a combination of desirable characteristics: high fluorescence quantum yield, excellent photostability, cell permeability, low cytotoxicity, and specific targeting capabilities.[2] Benchmarking new or existing probes against established commercial alternatives is essential to validate their performance and identify the most suitable tool for a given experimental context.[3]
This guide focuses on the comparative analysis of this compound, a derivative of the coumarin family of fluorophores known for their broad utility in biological imaging.[4] We will evaluate its performance against well-established, commercially available probes, providing a framework for its potential applications in cellular imaging and sensing.
Physicochemical and Photophysical Properties: A Head-to-Head Comparison
The performance of a fluorescent probe is dictated by its inherent chemical and photophysical properties. Understanding these parameters is fundamental to predicting its behavior in a biological system.
| Property | This compound | Commercially Available Probe A (e.g., NBD) | Commercially Available Probe B (e.g., Fluorescein) | Commercially Available Probe C (e.g., Rhodamine B) |
| Excitation Max (nm) | ~350[5] | ~465 | ~494 | ~555 |
| Emission Max (nm) | ~395[5] | ~535 | ~521 | ~580 |
| Quantum Yield (Φf) | Moderate (Varies with solvent) | Moderate to High | High[6] | Very High[6] |
| Photostability | Moderate | Moderate | Low[7] | High |
| Solvatochromism | Yes[4] | Yes | Minimal | Minimal |
| Cell Permeability | Good (predicted)[4] | Good | Good | Good |
| Cytotoxicity | Low (predicted)[2] | Low to Moderate | Low | Low to Moderate |
Expert Insight: The nitro group in this compound acts as an electron-withdrawing group, which can influence its photophysical properties. While this may lead to a lower quantum yield compared to some highly fluorescent dyes like Rhodamine B, it can also impart sensitivity to the local environment, making it a potential candidate for sensing applications.[8] The significant Stokes shift (the difference between excitation and emission maxima) is advantageous as it minimizes self-quenching and improves the signal-to-noise ratio.[2]
Experimental Benchmarking: Protocols and Rationale
To provide a robust comparison, a series of standardized experiments should be performed. The following protocols are designed to be self-validating and provide a clear comparison of this compound against its commercial counterparts.
Quantum Yield Determination (Relative Method)
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process.[9] The relative method, comparing the probe to a well-characterized standard, is a widely accepted and reliable technique.[10][11]
Experimental Workflow:
Caption: Workflow for Relative Quantum Yield Measurement.
Protocol:
-
Standard Selection: Choose a quantum yield standard with a known and stable quantum yield in the same solvent as the test compound. Quinine sulfate in 0.1 M perchloric acid (Φf = 0.60) is a reliable standard.[6]
-
Solution Preparation: Prepare a series of dilutions for both the this compound and the standard in the chosen solvent.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength of the standard. Adjust the concentrations of the test and standard solutions to have nearly identical absorbances at this wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.[11]
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the test and standard solutions using a fluorometer. The excitation wavelength should be the same for both, and all instrument settings (e.g., slit widths) must be kept constant.[10]
-
Calculation: The quantum yield of the sample (Φf_sample) is calculated using the following equation[10]:
Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Causality: By ensuring identical absorbance at the excitation wavelength, we assume that both the sample and the standard absorb the same number of photons. The ratio of their integrated fluorescence intensities, corrected for the refractive index of the solvents, then directly relates to the ratio of their quantum yields.[10]
Photostability Assessment
Photostability, or the resistance to photobleaching, is crucial for applications requiring prolonged or intense illumination, such as time-lapse microscopy.[12]
Experimental Workflow:
Caption: Workflow for Photostability Assessment.
Protocol:
-
Sample Preparation: Prepare solutions of this compound and the commercial probes at identical concentrations in a suitable solvent.
-
Controlled Exposure: Place the solutions in a photostability chamber that provides a controlled and uniform illumination of both visible and UV-A light, following ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[13][14]
-
Time-course Measurement: At regular time intervals, take an aliquot of each solution and measure its fluorescence intensity using a fluorometer.
-
Data Analysis: Plot the normalized fluorescence intensity as a function of exposure time. The rate of fluorescence decay is indicative of the probe's photostability. A slower decay rate signifies higher photostability.[12]
Trustworthiness: This protocol provides a standardized method for comparing photostability under controlled conditions, ensuring that any observed differences are due to the intrinsic properties of the fluorophores and not variations in the experimental setup.[13]
Cytotoxicity Evaluation
Low cytotoxicity is a prerequisite for any probe intended for use in live-cell imaging.[][16] Several assays can be employed to assess the impact of the fluorescent probes on cell viability.
Experimental Workflow (MTT Assay):
Caption: Workflow for Cytotoxicity Assessment using MTT Assay.
Protocol (MTT Assay):
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa or HEK293) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Probe Incubation: Prepare a series of dilutions of this compound and the commercial probes in cell culture medium. Replace the existing medium with the probe-containing medium and incubate for a period that reflects the intended experimental use (e.g., 24 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolic processes will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. A dose-response curve can be generated to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Alternative Cytotoxicity Assays:
-
CytoTox-Fluor™ Cytotoxicity Assay: This homogeneous, fluorescent assay measures the release of a "dead-cell" protease from cells that have lost membrane integrity.[18]
-
Real-Time Cytotoxicity Assays: Using membrane-impermeant DNA dyes like Propidium Iodide (PI) or SYTOX Green allows for the kinetic analysis of cell death via time-lapse microscopy or flow cytometry.[19]
Applications in Cellular Imaging and Sensing
The unique properties of this compound suggest its potential utility in several areas of cellular imaging.
-
General Cellular Staining: Its predicted good cell permeability could allow it to be used as a general cytoplasmic or organelle stain, depending on its intracellular localization.[4]
-
Environmental Sensing: The solvatochromic properties of many coumarin derivatives, where their fluorescence is sensitive to the polarity of the local environment, could be exploited to probe the microenvironments of different cellular compartments.[4]
-
Nitroreductase Activity Detection: The nitro group can be reduced by nitroreductase enzymes, leading to a change in fluorescence. This has been demonstrated with 6-nitrocoumarin for detecting nitroreductase activity in microorganisms.[20] This suggests that this compound could be a fluorogenic substrate for detecting enzymatic activity in various cell types.
Conclusion
This guide provides a framework for the systematic benchmarking of this compound against commercially available fluorescent probes. By following the detailed experimental protocols for determining quantum yield, photostability, and cytotoxicity, researchers can generate robust, comparative data. The unique chemical structure of this compound, particularly the presence of the nitro group, suggests promising applications in environmental sensing and as a fluorogenic substrate for specific enzymatic activities. Further investigation into its intracellular localization and target specificity will be crucial in fully elucidating its potential as a valuable tool in the researcher's molecular imaging toolbox.
References
- Edinburgh Instruments. Relative Quantum Yield.
- Skvortsov, D. A., et al. (2018). Cytotoxicity Test Based on Human Cells Labeled with Fluorescent Proteins: Fluorimetry, Photography, and Scanning for High-Throughput Assay. Molecular Imaging and Biology, 20(2), 257-266.
- Wikipedia. Quantum yield.
- Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651-2659.
- Wlodkowic, D., et al. (2011). Real-Time Cytotoxicity Assays. In: Cell Viability Assays. Methods in Molecular Biology, vol 740. Humana Press.
- University of California, Irvine Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields.
- LubioScience. Live cell imaging probes - more about fluorescent probes.
- Elliott, J. T., et al. (2014). An automated protocol for performance benchmarking a widefield fluorescence microscope. Cytometry Part A, 85(7), 593-604.
- Al-Amiery, A. A., et al. (2018). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 2(3), 256-268.
- Gigahertz-Optik. Photostability.
- Wang, Y., et al. (2021). A novel coumarin-based colorimetric and fluorescent probe for detecting increasing concentrations of Hg2+in vitro and in vivo. RSC Advances, 11(19), 11394-11399.
- Creech, H. J., & Jones, R. N. (2023). Longitudinal Assessment of Fluorescence Stability Shows Fluorescence Intensity Decreases Over Time: Implications for Fluorescence Microscopy Studies. bioRxiv.
- Grabarz, A. M., & Zaleśny, R. (2021). Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. Molecules, 26(21), 6489.
- Al-Amiery, A. A., et al. (2018). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. International Scientific Organization, 3(2), 113-122.
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- European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products.
- PrepChem.com. Synthesis of 6-nitrocoumarin.
- Popenda, Ł., et al. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Molecules, 29(5), 1121.
- Sureshan, K. M., et al. (2015). Strongly fluorescent organogels and self-assembled nanostructures from pyrene coupled coumarin derivatives: application in cell imaging. Journal of Materials Chemistry B, 3(2), 249-257.
- Gazenko, S. V., et al. (2012). APPLICATION OF 6-NITROCOUMARIN AS A SUBSTRATE FOR THE FLUORESCENT DETECTION OF NITROREDUCTASE ACTIVITY IN Sporothrix schenckii. Revista do Instituto de Medicina Tropical de São Paulo, 54(4), 219-222.
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- Google Patents. US6555332B2 - Fluorescent detection method for microorganisms based on nitrocoumarins.
- ResearchGate. Accurately selected 1,3,4-thiadiazole and coumarin unit to construct fluorescent probes that effectively detect 2,4,6-trinitrophenol.
- Zhang, Y., et al. (2022). Self-Assembled Ru(II)-Coumarin Complexes for Selective Cell Membrane Imaging. Pharmaceutics, 14(11), 2497.
- ResearchGate. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents.
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quantitative analysis of enzyme activity: 3-Methyl-6-nitrocoumarin vs colorimetric methods
An In-Depth Guide to Quantitative Enzyme Activity Analysis: A Comparative Evaluation of Fluorogenic and Colorimetric Methods
In the realms of drug discovery, diagnostics, and fundamental biological research, the precise measurement of enzyme activity is paramount. The choice of assay methodology can profoundly influence experimental outcomes, impacting data quality, sensitivity, and throughput. This guide provides a detailed comparison between a modern fluorogenic approach, using substrates like 3-Methyl-6-nitrocoumarin, and traditional colorimetric methods, exemplified by p-nitrophenyl-based substrates. As a senior application scientist, this analysis is grounded in both theoretical principles and practical, field-proven insights to empower researchers in making informed decisions for their enzyme quantification workflows.
The Bedrock of Measurement: Understanding Enzyme Assays
Enzyme assays are designed to measure the rate of an enzyme-catalyzed reaction. This rate, or velocity, is directly proportional to the enzyme's activity under specific conditions. The two primary methods discussed here, colorimetric and fluorometric, both rely on tracking the concentration change of either a substrate or a product over time. The fundamental difference lies in the nature of the signal generated and detected.
-
Colorimetric Assays measure the change in absorbance of light by a solution as a chromophore (a colored substance) is produced or consumed.[1][2] The relationship between absorbance and concentration is defined by the Beer-Lambert Law, a cornerstone of this technique.[1]
-
Fluorometric Assays measure the light emitted (fluorescence) from a fluorophore. In these assays, an enzymatic reaction typically converts a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product.[3][4][5]
The Workhorse Method: Colorimetric Assays
Colorimetric assays are a long-established and widely used method for enzyme analysis due to their simplicity and cost-effectiveness.[2][6] A classic example is the use of p-nitrophenyl (pNP) esters, such as p-nitrophenyl acetate (pNPA), to measure the activity of esterases.[7][8]
Principle of Action: p-Nitrophenyl Substrates
In this system, the esterase hydrolyzes the colorless pNPA substrate, releasing acetic acid and p-nitrophenol (pNP). Under alkaline pH conditions, pNP is deprotonated to the p-nitrophenolate ion, which exhibits a distinct yellow color and a strong absorbance maximum around 405-410 nm.[9] The rate of increase in absorbance at this wavelength is directly proportional to the esterase activity.
Advantages:
-
Cost-Effective: Reagents and instrumentation (a standard spectrophotometer or plate reader) are relatively inexpensive and common in most laboratories.[2]
-
Simplicity: The protocols are generally straightforward and easy to implement.[2]
-
Robustness: The method is well-documented and understood, providing reliable and reproducible results for many applications.[10]
Limitations and Experimental Causality:
-
Lower Sensitivity: Compared to fluorometric methods, colorimetric assays are inherently less sensitive.[2][6] This makes them less suitable for detecting low-abundance enzymes or for assays where sample volume is limited.
-
pH Sensitivity: The chromophore, p-nitrophenolate, is pH-dependent. The pKa of pNP is around 7.0, meaning that small fluctuations in the assay buffer's pH can significantly alter the absorbance spectrum and lead to inaccurate results.[7] This is a critical consideration, as many enzyme reactions have pH optima within this sensitive range.
-
Substrate Instability: pNPA and similar esters are notoriously unstable in aqueous solutions and can undergo spontaneous hydrolysis, leading to high background signals.[7] This necessitates careful use of controls and can complicate assays requiring long incubation times or low enzyme concentrations.[7]
-
Interference: The absorbance signal can be affected by the turbidity of the sample or by colored compounds present in the assay mixture, requiring meticulous blanking and controls.[2]
The High-Sensitivity Alternative: Fluorogenic Coumarin-Based Assays
Fluorometric assays represent a significant leap in sensitivity, often 100 to 1000 times greater than absorption-based methods.[11] Coumarin derivatives, such as this compound, are a class of "profluorescent" substrates that have become indispensable tools for high-sensitivity enzyme detection.[3][5][12]
Principle of Action: this compound
Coumarin-based substrates are engineered to be non-fluorescent. In the case of nitro-substituted coumarins, the nitro group acts as a fluorescence quencher. When an enzyme (e.g., an esterase or a specific cytochrome P450 isozyme) acts on the substrate, it cleaves a bond that results in the release of a highly fluorescent product, such as a hydroxycoumarin derivative.[3][4] This conversion from a "dark" state to a bright, fluorescent state produces a very high signal-to-background ratio. The increase in fluorescence intensity over time is measured with a fluorometer and is proportional to the enzyme's activity.
Advantages:
-
Exceptional Sensitivity: The primary advantage is extremely high sensitivity, allowing for the detection of very low enzyme concentrations.[2][4][11] This is ideal for working with small or precious samples, such as tissue biopsies or purified protein preparations.[3][5]
-
Suitability for High-Throughput Screening (HTS): The high sensitivity and amenability to miniaturization make fluorometric assays perfect for HTS in drug discovery, where thousands of compounds are screened for enzyme inhibition or activation.[3][4][5]
-
Broad Dynamic Range: These assays typically offer a wider linear range for detection compared to their colorimetric counterparts.
-
Continuous Monitoring: The high signal allows for real-time, continuous monitoring of reaction kinetics from milliseconds to hours.[4]
Limitations and Experimental Causality:
-
Higher Cost: The specialized fluorescent substrates and the requirement for a fluorometer or fluorescence plate reader make this method more expensive than colorimetric options.[2]
-
Background Interference: Autofluorescence from biological molecules in the sample (e.g., NADH, proteins), the assay components, or even the microplate itself can interfere with the signal.[11] This is why these assays are almost always performed in black microplates, which minimize background noise.
-
Environmental Sensitivity: Fluorophores can be sensitive to environmental factors like pH and temperature, which can affect quantum yield and lead to signal variability.[6]
-
Inner Filter Effect: At high concentrations, the substrate or product can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and concentration. Careful optimization of substrate concentration is required to avoid this artifact.
Head-to-Head Comparison: Fluorogenic vs. Colorimetric Assays
| Feature | Colorimetric Assays (e.g., p-Nitrophenyl-based) | Fluorogenic Assays (e.g., this compound) |
| Principle of Detection | Change in light absorbance (color)[1][10] | Change in light emission (fluorescence)[3][4] |
| Sensitivity | Lower (micromolar to millimolar range)[2] | Higher (nanomolar to picomolar range)[2][11] |
| Dynamic Range | Narrower | Broader |
| Equipment Required | Spectrophotometer / Absorbance Plate Reader[13] | Fluorometer / Fluorescence Plate Reader[2] |
| Cost per Assay | Low[2][6] | High[6] |
| Susceptibility to Interference | Sample turbidity, colored compounds, pH changes[2][7] | Autofluorescence, light scattering, inner filter effect[11] |
| Suitability for HTS | Moderate | Excellent[5] |
| Common Substrates | p-Nitrophenyl acetate, p-Nitrophenyl phosphate[7][14] | Coumarin derivatives, Resorufin esters, Fluorescein diacetate |
Experimental Workflows and Protocols
To ensure trustworthiness, every protocol must be a self-validating system. This is achieved through the inclusion of appropriate controls that account for non-enzymatic substrate degradation, background signal from assay components, and potential interference from test compounds.
Visualizing the Workflow
Protocol 1: Colorimetric Esterase Assay using p-Nitrophenyl Acetate (pNPA)
This protocol describes a general method for measuring esterase activity. Optimization of enzyme concentration, substrate concentration, and incubation time is crucial.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[8]
-
pNPA Substrate Stock (20 mM): Dissolve pNPA in pure isopropanol or DMSO.[8]
-
Enzyme Solution: Purified or crude esterase diluted in Assay Buffer to a working concentration.
-
Stop Solution: 0.3 M Phosphate Buffer, pH 7.0, containing 5% (w/v) SDS.[8]
-
Clear, flat-bottom 96-well microplate.
-
Microplate spectrophotometer.
Procedure:
-
Assay Setup: In triplicate wells of a 96-well plate, prepare the following:
-
Test Wells: 400 µL Assay Buffer + 50 µL diluted enzyme solution.
-
Substrate Blank: 450 µL Assay Buffer (no enzyme).
-
Enzyme Blank: 400 µL Assay Buffer + 50 µL diluted enzyme solution (substrate will be added after the stop solution).
-
-
Pre-incubation: Pre-heat the plate at the desired temperature (e.g., 50°C) for 2 minutes.[8]
-
Reaction Initiation: To initiate the reaction, add 50 µL of 20 mM pNPA substrate to the Test Wells and the Substrate Blank. Mix gently.
-
Incubation: Incubate the plate at 50°C for 10 minutes.[8] The reaction time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding 500 µL of Stop Solution to all wells.[8] Now, add 50 µL of pNPA substrate to the Enzyme Blank wells.
-
Measurement: Read the absorbance of the plate at 410 nm.[8]
-
Data Analysis:
-
Calculate the corrected absorbance for the test samples: Abs_corrected = Abs_test - Abs_enzyme_blank - Abs_substrate_blank.
-
Use a standard curve of known pNP concentrations to convert the corrected absorbance into the amount of product formed (µmol).
-
Calculate enzyme activity, often expressed as units/mL or µmol/min/mg of protein. One unit is the amount of enzyme that releases 1.0 µmol of pNP per minute.[8]
-
Protocol 2: Fluorogenic CYP450 Assay using a Coumarin Derivative
This protocol provides a general framework for measuring the activity of a Cytochrome P450 enzyme (e.g., CYP2A6) using a methoxy-coumarin substrate.[15]
Materials:
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Substrate Stock (10 mM): Dissolve a substrate like 6-Methoxy-4-methylcoumarin in DMSO.
-
Enzyme Source: Recombinant CYP enzyme or human liver microsomes (HLM).[15]
-
Cofactor: NADPH stock solution (10 mM in buffer).[15]
-
Black, opaque 96-well microplate.
-
Fluorescence microplate reader.
Procedure:
-
Assay Setup: In triplicate wells of a black 96-well plate, add the assay components in the following order:
-
Assay Buffer.
-
Enzyme source (e.g., HLM suspension).
-
Substrate at various final concentrations (prepared by serial dilution).[15] Keep the final DMSO concentration low (<1%) to prevent enzyme inhibition.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[15]
-
Reaction Initiation: Initiate the reactions by adding the NADPH solution to a final concentration of 1 mM.[15]
-
Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.[15]
-
Set the excitation wavelength to ~370 nm and the emission wavelength to ~450 nm. (Note: Optimal wavelengths should be confirmed experimentally).[15]
-
Measure the fluorescence intensity every minute for 15-30 minutes (kinetic mode).
-
-
Data Analysis:
-
For each well, plot fluorescence units versus time. The slope of the initial linear portion of this curve represents the reaction rate (RFU/min).
-
Include "no enzyme" and "no substrate" controls to determine background rates, which should be subtracted from the test rates.
-
Create a standard curve using known concentrations of the fluorescent product (e.g., 6-hydroxy-4-methylcoumarin) to convert the rate from RFU/min to pmol/min.[15]
-
Calculate the specific activity (e.g., pmol/min/mg protein).
-
Conclusion: Selecting the Right Tool for the Job
The choice between a fluorogenic substrate like this compound and a traditional colorimetric substrate is not a matter of one being universally "better," but rather which tool is appropriate for the specific scientific question and experimental constraints.
Choose colorimetric methods when:
-
Cost is a primary limiting factor.[6]
-
The enzyme of interest is highly abundant or highly active.
-
High sensitivity is not a critical requirement for the experimental outcome.
-
A simple, robust, and routine assay is needed.[2]
Choose fluorogenic methods when:
-
The highest possible sensitivity is required to detect low levels of enzyme activity.[6]
-
The application is high-throughput screening for drug discovery.[4][5]
-
Real-time kinetic data is necessary for mechanistic studies.[4]
By understanding the underlying principles, advantages, and practical limitations of each method, researchers can design more robust experiments, generate higher quality data, and ultimately accelerate their scientific and drug development objectives.
References
- Colorimetry in Enzyme Analysis (3.1.5) | CIE A-Level Biology Notes | TutorChase. (n.d.).
- Donato, M. T., & Castell, J. V. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. International Journal of Molecular Sciences, 21(13), 4708. Semantic Scholar.
- Paananen, J., Donato, M. T., & Castell, J. V. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. International Journal of Molecular Sciences, 21(13), 4708. National Center for Biotechnology Information.
- Paananen, J., Donato, M. T., & Castell, J. V. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Encyclopedia.pub.
- Enzyme Assay Methods Compared | Colorimetric vs Fluorometric vs Titrimetric. (n.d.). Antozyme.
- Comparative Study of Colorimetric vs. Fluorometric Assay Kits for Enzyme Activity Detection. (2025). Affinity Biosciences.
- Paananen, J., Donato, M. T., & Castell, J. V. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. PubMed.
- Colorimetric vs Fluorometric assay: Which is better for sensitivity? (2025). Patsnap.
- New Generation of Amino Coumarin Methyl Sulfonate-Based Fluorogenic Substrates for Amidase Assays in Droplet-Based Microfluidic Applications. (n.d.). ResearchGate.
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (n.d.). MDPI.
- Anderson, E., Sze, K. W. C., & Sathe, S. K. (2011). New colorimetric method for the detection and quantitation of proteolytic enzyme activity. Journal of Agricultural and Food Chemistry, 59(15), 8076-8080. ACS Publications.
- Clinical importance of control in colorimetric estimation of enzymes. (2024). Quest Journals.
- How to Design a Colorimetric Assay for Enzyme Screening. (2025). Patsnap.
- Colorimetric determination of p-nitrophenol by using ELISA microwells modified with an adhesive polydopamine nanofilm containing catalytically active gold nanoparticles. (2019). PubMed.
- pNPP Phosphatase Assay (PNPP). (n.d.). ScienCell Research Laboratories.
- Multi-wavelength dye concentration determination for enzymatic assays: evaluation of chromogenic para-nitrophenol over a wide pH range. (2015). PubMed.
- SOP: Enzyme assays (pNP). (2021). Soils Lab, University of Illinois Urbana-Champaign.
- Colorimetric determination of p-nitrophenol by using ELISA microwells modified with an adhesive polydopamine nanofilm containing. (2022). SciSpace.
- Raines, R. T., & Kauth, C. K. (2017). Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. Molecules, 22(9), 1546. National Center for Biotechnology Information.
- Substrates commonly used to test for esterase activity: a p-nitrophenyl... (n.d.). ResearchGate.
- 3-Nitrophenyl acetate. (n.d.). PubChem.
- Phenyl (p-nitrophenyl)acetate. (n.d.). PubChem.
- Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. (2020). Chemical Methodologies.
- Accurately determining esterase activity via the isosbestic point of p-nitrophenol. (2016). SpringerLink.
- Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay. (2023). MDPI.
- Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. (2021). SciELO.
- Structural insights into the substrate specificity of two esterases from the thermophilic Rhizomucor miehei. (2018). Journal of Lipid Research.
- Biochemical studies on a versatile esterase that is most catalytically active with polyaromatic esters. (2015). Microbial Biotechnology.
- Trending Topics on Coumarin and Its Derivatives in 2020. (2021). Molecules.
- Kinetics of p - Nitrophenyl acetate hydrolysis catalyzed by α- Chymotrypsin in presence of polyethylene glycol. (2025). ResearchGate.
- The schematic presentation of 6-nitro-coumarin-3-carboxylic acid methyl... (n.d.). ResearchGate.
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A Comparative Guide to the Specificity of 3-Methyl-6-nitrocoumarin as an Enzyme Substrate
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme substrate is a critical decision that dictates the sensitivity, specificity, and overall success of an assay. This guide provides an in-depth technical assessment of 3-Methyl-6-nitrocoumarin, evaluating its specificity as an enzyme substrate and comparing its performance with established alternatives. Through a synthesis of available data and field-proven insights, this document aims to equip you with the necessary information to make an informed choice for your research needs.
Introduction to this compound: A Promising Fluorogenic Substrate
This compound (CAS 103030-08-6) is a synthetic derivative of coumarin, a class of compounds well-regarded for their fluorescent properties and utility in biochemical assays. With a molecular formula of C₁₀H₇NO₄ and a molecular weight of 205.17, its structure is primed for enzymatic modification that can lead to a significant change in its optical properties, making it a candidate for a "turn-on" fluorescent probe. The core of its utility lies in the nitro group at the 6-position, which quenches the inherent fluorescence of the coumarin scaffold. Enzymatic reduction of this nitro group to an amine results in the highly fluorescent 6-amino-3-methylcoumarin, providing a robust and sensitive method for detecting specific enzyme activity.
While the coumarin backbone is a feature of substrates for a variety of enzymes, including cytochrome P450s and proteases, the presence of the nitro group makes this compound particularly suited for the study of nitroreductases.
The Primary Target: Nitroreductase Specificity
Nitroreductases are a family of enzymes that catalyze the reduction of nitroaromatic compounds to their corresponding amino derivatives, a crucial step in the metabolism of many xenobiotics and the activation of certain prodrugs. The specificity of a substrate for a particular nitroreductase is paramount, especially in complex biological systems where multiple reductase enzymes may be present.
Mechanism of Action
The enzymatic conversion of this compound by nitroreductase follows a "ping-pong bi-bi" kinetic mechanism. In this process, the enzyme is first reduced by a nicotinamide cofactor (NADH or NADPH), followed by the oxidation of the enzyme by the nitroaromatic substrate. This two-step process regenerates the enzyme and produces the fluorescent aminocoumarin.
Caption: Enzymatic conversion of this compound.
Comparative Analysis with Alternative Nitroreductase Substrates
While specific kinetic data for this compound is not extensively available in the peer-reviewed literature, we can infer its potential performance by comparing it with structurally similar and commonly used nitroreductase substrates. The specificity and efficiency of a nitroreductase substrate are typically evaluated by its Michaelis-Menten constant (Kₘ) and catalytic constant (kcat). A lower Kₘ indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency.
| Substrate | Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| p-Nitrobenzoic acid | Enterobacter cloacae NR | 130 ± 5 | 1.7 ± 0.3 | 1.3 x 10⁴ | [1] |
| Nitrofurazone | E. coli NfsA | 12 | 23.1 | 1.9 x 10⁶ | [2] |
| CB1954 | E. coli NfsA | - | 42 | - | [2] |
| 2-Nitroimidazole | E. coli NfsA | - | - | - | [3] |
| 5-Nitroimidazole (NMOG) | E. coli NTR | 1.6 ± 0.2 | - | 8.1 ± 0.8 x 10⁴ | [4] |
| 6-Nitrocoumarin | Various Microbes | Not specified | Not specified | Not specified | [5][6] |
| This compound | - | Data not available | Data not available | Data not available | - |
Note: The absence of direct kinetic data for this compound necessitates experimental determination to ascertain its precise performance characteristics. The 3-methyl group may influence substrate binding and turnover rate compared to the parent 6-nitrocoumarin.
Beyond Nitroreductases: Exploring Broader Specificity
The coumarin scaffold is a versatile platform for creating substrates for other enzyme classes. While the nitro group primarily directs this compound towards nitroreductases, it is essential to consider potential off-target activities.
-
Cytochrome P450 (CYP) Enzymes: Coumarin and its derivatives are well-known substrates for CYP enzymes, often undergoing hydroxylation. However, the electron-withdrawing nature of the nitro group in this compound likely reduces its susceptibility to oxidative metabolism by CYPs.
-
Esterases: If the coumarin were part of an ester linkage, it could be a substrate for esterases. However, in its native form, this compound is not a direct substrate for these enzymes.
The primary determinant of specificity for this compound remains the presence of the nitro group, making it a relatively specific substrate for nitroreductases.
Experimental Protocols for Assessing Substrate Specificity
To rigorously assess the specificity of this compound, a series of well-defined experiments are required. The following protocols provide a framework for determining its kinetic parameters and comparing them against other substrates.
Workflow for Kinetic Analysis
Caption: Workflow for determining enzyme kinetic parameters.
Detailed Protocol for Nitroreductase Assay
Materials:
-
Purified nitroreductase enzyme
-
This compound (stock solution in DMSO)
-
Alternative nitroaromatic substrates for comparison
-
NADH or NADPH (freshly prepared stock solution in assay buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of NAD(P)H in assay buffer. Keep on ice.
-
Dilute the purified nitroreductase to the desired working concentration in cold assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Add a constant amount of the diluted nitroreductase enzyme to each well.
-
Include control wells:
-
No enzyme (substrate blank)
-
No substrate (enzyme blank)
-
No NAD(P)H (cofactor blank)
-
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding a fixed concentration of NAD(P)H to all wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm (optimal wavelengths should be determined experimentally).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Create a standard curve using known concentrations of 6-amino-3-methylcoumarin to convert fluorescence units to molar concentrations of the product.
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vmax values.[7][8]
-
Calculate the catalytic constant (kcat) by dividing Vmax by the enzyme concentration.[8]
-
Calculate the catalytic efficiency (kcat/Kₘ).[9]
-
Conclusion and Future Outlook
This compound presents itself as a promising and relatively specific fluorogenic substrate for the detection and characterization of nitroreductase activity. Its utility is rooted in the significant increase in fluorescence upon enzymatic reduction of the nitro group. While direct comparative kinetic data is currently lacking in the public domain, the protocols outlined in this guide provide a clear path for its comprehensive evaluation.
For researchers in drug development, particularly in the field of hypoxia-activated prodrugs, and for scientists studying microbial metabolism, the experimental determination of the kinetic parameters of this compound with various nitroreductases is a crucial next step. Such data will firmly establish its position within the toolkit of available enzyme substrates and enable its confident application in a wide range of research settings.
References
- BenchChem. (2025). Application Notes and Protocols: 6-Nitrocoumarin as a Fluorogenic Substrate for Nitroreductase Kinetics. BenchChem.
- Exploring the Substrate Scope and Catalytic Promiscuity of Nitroreductase-Like Enzymes. (2024).
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This guide presents a comprehensive comparison of the cytotoxic properties of 3-Methyl-6-nitrocoumarin and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental data supporting the cytotoxic effects of these compounds, elucidates the underlying mechanisms of action, and provides detailed protocols for cytotoxicity assessment. Our analysis is grounded in established scientific literature to ensure technical accuracy and trustworthiness.
The coumarin scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticoagulant, anti-inflammatory, and notably, anticancer properties[1][2]. The biological effects of coumarin derivatives are profoundly influenced by the nature and position of substituents on the benzopyrone core[2][3]. This guide focuses on the impact of methyl and nitro group substitutions, particularly at the 3- and 6-positions, on the cytotoxicity of the coumarin nucleus. While direct and extensive cytotoxic data for this compound is limited in the public domain, we can infer its potential activity by examining the profiles of closely related compounds.
Comparative Cytotoxicity Data
The cytotoxic potential of coumarin derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit cell growth by 50%. A lower IC50 value signifies higher cytotoxic potency. The following table summarizes the IC50 values for 3-methylcoumarin, various 6-nitrocoumarin derivatives, and other relevant analogs against a panel of human cancer cell lines, compiled from multiple studies.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Methylcoumarin | Rat Hepatocytes (from untreated rats) | More toxic than coumarin | [4] |
| 6-Nitrocoumarin | Data not extensively available in reviewed literature | - | |
| 6-Nitro-7-hydroxycoumarin | Malignant Melanoma (SK-MEL-31) | ~150 | [5] |
| 8-Nitro-7-hydroxycoumarin | K562, HL-60 | 475-880 | [6] |
| 4-Chloro-3-nitrocoumarin | HeLa | Cytotoxic | [2] |
| Various 4-methylcoumarin derivatives | MCF-7, A549, PC3, HepG2 | 5.41–10.75 | [7] |
| Coumarin-triazole hybrids (with 4-methyl group) | MCF7 | 2.66 - 10.08 | [8] |
Note: The data presented is a compilation from multiple studies. Direct comparison should be made with caution due to potential variations in experimental conditions, cell lines, and incubation times.
Structure-Activity Relationship: The Influence of Methyl and Nitro Substituents
The cytotoxicity of coumarin derivatives is intrinsically linked to their chemical structure.[9][10]
-
Methyl Group: The position of the methyl group can significantly alter biological activity. For instance, 3-Methylcoumarin was found to be more toxic than the parent coumarin compound in rat hepatocyte cultures.[4] In other studies, 4-methylcoumarin derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[8][11][12]
-
Nitro Group: The introduction of a nitro group, a strong electron-withdrawing moiety, can substantially modulate the cytotoxic profile. Nitrated coumarins have shown significant toxicity to malignant melanocytes.[3] Specifically, 6-nitro-7-hydroxycoumarin was found to be significantly more toxic to melanoma cells than to normal fibroblasts, indicating a degree of cancer cell selectivity.[5] The position of the nitro group is also critical; for example, 3-nitrocoumarins and 6-nitrocoumarins exhibit different reduction potentials, which could influence their mechanism of action, potentially through the generation of reactive oxygen species (ROS).[13]
Based on these observations, it is plausible that this compound, combining a methyl group at the 3-position and a nitro group at the 6-position, would exhibit cytotoxic properties. The interplay between the electron-donating nature of the methyl group and the electron-withdrawing nature of the nitro group could lead to a unique electronic distribution within the molecule, potentially enhancing its interaction with biological targets.
Mechanisms of Cytotoxicity
Coumarin derivatives exert their anticancer effects through a variety of mechanisms, often culminating in the induction of apoptosis (programmed cell death) and cell cycle arrest.[14][15]
1. Induction of Apoptosis:
Many coumarins trigger the intrinsic apoptosis pathway. This process is often initiated by the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[14][16] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase. Subsequently, caspase-9 activates effector caspases like caspase-3, which execute the apoptotic program.[5][17]
Caption: Intrinsic apoptosis pathway activated by coumarins.
2. Cell Cycle Arrest:
Coumarin derivatives have been shown to arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation.[15] For example, some coumarins can cause G0/G1 arrest, while others may induce arrest in the S or G2/M phases.[11][17][18] This is often achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs), key regulators of the cell cycle.
3. Inhibition of Signaling Pathways:
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is common in many cancers. Several coumarin derivatives have been found to exert their cytotoxic effects by inhibiting this pathway.[11][19] Inhibition of PI3K and/or Akt can lead to the downstream suppression of anti-apoptotic signals and a reduction in cell proliferation.
Caption: Inhibition of the PI3K/Akt signaling pathway by coumarins.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized protocols are essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[19][20]
MTT Assay Protocol
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[20]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound (e.g., this compound) in culture medium.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound.
-
Include appropriate controls: a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a negative control (medium only).[20]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[20]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[20]
-
Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the purple formazan solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability by comparing the absorbance of the treated wells to the control wells.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion
The existing body of research strongly suggests that substitutions on the coumarin ring are a key determinant of cytotoxic activity. While a definitive cytotoxic profile for this compound requires direct experimental evaluation, the analysis of structurally related compounds provides a solid foundation for predicting its potential as a cytotoxic agent. The presence of both a methyl and a nitro group on the coumarin scaffold is anticipated to confer significant biological activity. Further investigation into its specific mechanisms of action and its selectivity for cancer cells over normal cells is warranted to fully elucidate its therapeutic potential. The protocols and comparative data presented in this guide offer a framework for such future research endeavors.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methyl-6-nitrocoumarin
This guide provides an in-depth, procedural framework for the proper and safe disposal of 3-Methyl-6-nitrocoumarin, tailored for researchers, scientists, and professionals in drug development. The protocols outlined herein are synthesized from established best practices for handling hazardous chemical waste, with a specific focus on the structural class of nitroaromatic compounds and coumarin derivatives. Our objective is to furnish you with the critical information necessary to manage this chemical waste stream responsibly, ensuring both personal safety and environmental compliance.
Foundational Principles: Understanding the Hazard Profile
Chemical Identity:
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 103030-08-6 | [1] |
| Molecular Formula | C₁₀H₇NO₄ | [1] |
| Molecular Weight | 205.17 g/mol | [1] |
The presence of a nitro group (-NO₂) on the aromatic coumarin backbone is a key determinant of its hazard profile. Nitro compounds are recognized for their potential instability and, in some cases, explosive properties, particularly when present as di-nitro or tri-nitro derivatives or when subjected to heat, shock, or friction[2]. While this compound is a mono-nitro compound and thus less likely to be explosive under standard laboratory conditions, it is prudent to treat it with a high degree of caution.
Furthermore, coumarin derivatives themselves can exhibit biological activity and may present toxicological concerns[3][4]. For instance, related compounds have been shown to cause skin irritation, serious eye irritation, and may be harmful if inhaled or swallowed[5][6].
Pre-Disposal Safety and Handling: A Proactive Approach
Proper disposal begins with safe handling during and after its use in the laboratory. Adherence to these procedures will minimize exposure and mitigate risks.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of any dust or aerosols[5].
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes or dust exposure[5].
-
Skin Protection: Wear nitrile rubber gloves and a lab coat to prevent skin contact. Contaminated work clothing should not be allowed out of the workplace[5].
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved N95 dust mask or a higher-level respirator should be used[5].
General Hygiene:
-
Avoid all contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Wash hands thoroughly after handling the compound[5].
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste[7].
Step 1: Waste Segregation and Collection
-
Rationale: Proper segregation is a cornerstone of safe and compliant chemical waste management. It prevents inadvertent and potentially dangerous reactions between incompatible chemicals.
-
Procedure:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Collect all solid waste, including contaminated consumables like gloves, weigh paper, and pipette tips, in this designated container.
-
If you have a solution of this compound, it should be collected in a separate, labeled liquid waste container. Do not mix it with other solvent waste streams unless you have confirmed compatibility.
-
Step 2: Storage of Chemical Waste
-
Rationale: Safe storage of hazardous waste is a regulatory requirement and crucial for preventing accidents in the laboratory.
-
Procedure:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[7].
-
The SAA should be at or near the point of waste generation and under the control of the laboratory personnel[7].
-
Ensure the waste container is kept tightly closed at all times, except when adding waste[7].
-
Store the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Step 3: Arranging for Disposal
-
Rationale: The final disposal of hazardous waste must be conducted by a licensed and qualified entity to ensure it is managed in an environmentally sound manner.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Provide the EHS department with an accurate inventory of the waste container's contents.
-
Follow all institutional procedures for waste pickup, which may include completing a chemical waste pickup form[2].
-
Emergency Procedures for Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Spills:
-
Evacuate the immediate area and alert your colleagues.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, and clean it up with an absorbent material.
-
Collect the absorbed material in a sealed container and dispose of it as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6].
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[6].
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- CPAChem. (2024, February 12). Safety data sheet.
- ESSL. (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds.
- MDPI. (2020). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. Molecules, 25(5), 1177.
- NIH. (2022). Waste Disposal Guide.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Utrecht University. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
